molecular formula C16H26O2 B182164 (3E,8Z,11Z)-3,8,11-Tetradecatrienyl acetate CAS No. 163041-94-9

(3E,8Z,11Z)-3,8,11-Tetradecatrienyl acetate

Cat. No.: B182164
CAS No.: 163041-94-9
M. Wt: 250.38 g/mol
InChI Key: HWPJPNQEVWTZSJ-XBZOLNABSA-N
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Description

3E,8Z,11Z-Tetradecatrienyl acetate is a carboxylic ester.

Properties

IUPAC Name

[(3E,8Z,11Z)-tetradeca-3,8,11-trienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3/b5-4-,8-7-,13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPJPNQEVWTZSJ-XBZOLNABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCCC=CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CCC/C=C/CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700624
Record name Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)-
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Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163041-94-9
Record name Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)-
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Record name Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)-
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Record name Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)-
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Record name TETRADECA-3,8,11-TRIENYL ACETATE, (3E,8Z,11Z)-
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Foundational & Exploratory

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a key semiochemical, acting as the major component of the sex pheromone of the tomato leafminer, Tuta absoluta. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in biological signaling pathways. The information presented is intended to support research and development efforts in pest management and related fields.

Chemical Properties

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a colorless to light yellow oily liquid with a characteristic odor.[1] It is insoluble in water but soluble in many organic solvents.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

PropertyValueSource
Molecular Formula C₁₆H₂₆O₂[2][3]
Molecular Weight 250.38 g/mol [2][3]
Predicted Boiling Point 333.6 ± 31.0 °C[1]
Predicted Density 0.903 ± 0.06 g/cm³[1]
Melting Point Not experimentally determined
Solubility Insoluble in water; Soluble in organic solvents[1]
CAS Number 163041-94-9[2]
Spectral Data

Experimental Protocols

The synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate has been achieved through various routes, often involving stereoselective steps to ensure the correct geometry of the double bonds.

Synthesis

One common synthetic approach involves a Wittig reaction for the formation of the Z-double bonds and a Knoevenagel condensation for the E-double bond.[4] Another reported method utilizes a Grignard reaction. The overall yield and purity can vary depending on the chosen route, with reported yields of around 35-41%.[4]

Illustrative Synthetic Scheme (Conceptual)

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_reactions Reaction Steps cluster_final Final Product But-3-yn-1-ol But-3-yn-1-ol Grignard/Coupling Grignard/Coupling But-3-yn-1-ol->Grignard/Coupling Hexane-1,6-diol Hexane-1,6-diol Wittig Reaction Wittig Reaction Hexane-1,6-diol->Wittig Reaction Alkyne Precursor Alkyne Precursor Reduction Reduction Alkyne Precursor->Reduction Dienal Intermediate Dienal Intermediate Knoevenagel Condensation Knoevenagel Condensation Dienal Intermediate->Knoevenagel Condensation (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol Acetylation Acetylation (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol->Acetylation Grignard/Coupling->Alkyne Precursor Wittig Reaction->Dienal Intermediate Knoevenagel Condensation->(3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol Reduction->(3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol Final_Product (3E,8Z,11Z)-tetradeca- 3,8,11-trienyl acetate Acetylation->Final_Product

Caption: Conceptual workflow of a synthetic route.

General Acetylation Protocol: The final step in many syntheses is the acetylation of the corresponding alcohol. This is typically achieved by reacting (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine or an acid catalyst.

Purification

Purification of the crude product is essential to remove byproducts and unreacted starting materials. Common purification techniques include:

  • Extraction: The reaction mixture is typically worked up using a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, hexanes) and washed with aqueous solutions to remove water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the target compound from other components based on polarity. A gradient of solvents, such as a hexane/ethyl acetate mixture, is often employed.

  • Distillation: For larger quantities, vacuum distillation can be used to purify the final product based on its boiling point.

Analytical Methods

The identity and purity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate are confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the components of a mixture, and MS provides information about the molecular weight and fragmentation pattern of each component, allowing for identification. The retention time on a specific GC column and the mass spectrum are characteristic of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule, including the stereochemistry of the double bonds. Chemical shifts, coupling constants, and integration of the signals provide detailed structural information.

Biological Signaling Pathway

As a sex pheromone, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate plays a critical role in the reproductive cycle of Tuta absoluta. The signaling pathway involves the detection of the pheromone by the male moth, leading to a behavioral response.

The process begins with the release of the pheromone by the female. The male moth detects the pheromone molecules using specialized olfactory sensory neurons located in its antennae. These neurons house specific pheromone-binding proteins (PBPs) that recognize and bind to the pheromone molecules. This binding event is thought to solubilize the hydrophobic pheromone and transport it to the olfactory receptors (ORs) on the dendritic membrane of the sensory neuron. The interaction between the pheromone-PBP complex and the OR triggers a signal transduction cascade, resulting in the generation of an electrical signal. This signal is then transmitted to the antennal lobe and higher brain centers, ultimately leading to the male's upwind flight towards the female for mating.[5]

Signaling_Pathway cluster_environment External Environment cluster_antenna Male Moth Antenna cluster_brain Brain cluster_behavior Behavioral Response Pheromone (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) PBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN Signal Transduction Antennal_Lobe Antennal Lobe OSN->Antennal_Lobe Neural Signal Higher_Brain Higher Brain Centers Antennal_Lobe->Higher_Brain Processing Behavior Upwind Flight & Mating Higher_Brain->Behavior

Caption: Pheromone reception and signaling pathway.

Applications in Research and Drug Development

The detailed understanding of the chemical properties and biological activity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is paramount for the development of effective and environmentally friendly pest control strategies. Researchers can utilize this information for:

  • Developing lures for monitoring and mass trapping: The synthetic pheromone is highly attractive to male Tuta absoluta and can be used in traps to monitor population levels and for mass trapping to reduce their numbers.

  • Mating disruption: By permeating the atmosphere with high concentrations of the synthetic pheromone, the ability of male moths to locate females is disrupted, thereby reducing mating success and subsequent generations.

  • Structure-activity relationship studies: Synthesizing and testing analogs of the natural pheromone can lead to the discovery of more potent or stable compounds for pest control.

  • Drug discovery: The olfactory signaling pathway in insects presents a target for the development of novel insecticides that are highly specific and have minimal impact on non-target organisms.

Conclusion

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a molecule of significant interest due to its potent biological activity as a sex pheromone. This guide has provided a comprehensive overview of its chemical properties, synthetic and analytical methodologies, and its role in the olfactory signaling pathway of Tuta absoluta. This information serves as a valuable resource for researchers and professionals working towards innovative and sustainable solutions in agriculture and pest management.

References

Unraveling the Chemical Messenger: A Technical Guide to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 163041-94-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate. This unsaturated ester is the major sex pheromone component of the tomato leafminer moth, Tuta absoluta, a significant agricultural pest.[1][2] Understanding its chemical properties, synthesis, and biological activity is crucial for the development of effective and environmentally benign pest management strategies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is fundamental for its synthesis, purification, and formulation. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 163041-94-9[2]
Molecular Formula C₁₆H₂₆O₂
Molecular Weight 250.38 g/mol
Appearance Colorless to light yellow liquid
Solubility Insoluble in water, soluble in many organic solvents

Table 1: Physicochemical Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the compound. While detailed spectral data is often found in supplementary materials of scientific publications, a summary of expected spectroscopic characteristics is provided below.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to olefinic protons, protons adjacent to the ester group, allylic protons, and the terminal methyl group.
¹³C NMR Resonances for the carbonyl carbon of the ester, olefinic carbons, and aliphatic carbons in the chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of a long-chain unsaturated acetate.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O stretching of the ester, C=C stretching of the alkenes, and C-H stretching.

Table 2: Spectroscopic Data Summary

Experimental Protocols: Synthesis and Purification

Several synthetic routes for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate have been reported in the literature. A common strategy involves the stereoselective construction of the three double bonds followed by acetylation. Below is a generalized workflow and a representative experimental protocol.

Synthetic Workflow

The synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate typically involves a multi-step process that requires careful control of stereochemistry. A plausible synthetic pathway is outlined in the diagram below.

Synthesis_Workflow A Commercially Available Starting Materials B Formation of Key Intermediates (e.g., alkynes, aldehydes) A->B C Stereoselective Double Bond Formation (e.g., Wittig, Z-selective reduction) B->C D Coupling of Fragments C->D E (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol D->E F Acetylation E->F G Purification (e.g., Column Chromatography) F->G H (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate G->H

Caption: Generalized synthetic workflow for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

Representative Experimental Protocol: Acetylation of (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol

This protocol describes the final acetylation step, a common transformation in pheromone synthesis.

Materials:

  • (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous copper sulfate (CuSO₄) solution (optional, for pyridine removal)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: Dissolve (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add pyridine, followed by the dropwise addition of acetic anhydride. The molar ratio of alcohol:pyridine:acetic anhydride is typically 1:1.2:1.1.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by the slow addition of water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, (optional: saturated CuSO₄ solution to remove residual pyridine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) is typically used for elution. Collect the fractions containing the pure product, as identified by TLC.

  • Final Analysis: Combine the pure fractions and remove the solvent under reduced pressure to yield (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate as an oil. Confirm the structure and purity by spectroscopic methods (NMR, MS, IR).

Biological Activity and Signaling Pathway

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a potent sex pheromone that elicits a strong behavioral response in male Tuta absoluta moths. The perception of this volatile chemical signal is a critical step in mate location and recognition.

Pheromone Perception and Signal Transduction

The detection of pheromones in insects is a complex process that occurs in specialized chemosensory organs, primarily the antennae. The general signaling pathway is depicted below.

Pheromone_Signaling cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_neuron Inside ORN P (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate PBP Pheromone Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP OR Olfactory Receptor (OR) P_PBP->OR Interaction IonChannel Ion Channel OR->IonChannel Activation Signal Signal Transduction Cascade IonChannel->Signal Ion Influx AP Action Potential Signal->AP Generation Brain Brain AP->Brain Signal to Brain

Caption: Proposed signaling pathway for pheromone reception in Tuta absoluta.

Explanation of the Pathway:

  • Binding to Pheromone Binding Proteins (PBPs): The hydrophobic pheromone molecule enters the aqueous sensillum lymph through pores in the sensillum wall. Here, it is encapsulated by a Pheromone Binding Protein (PBP), which solubilizes the pheromone and transports it to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

  • Interaction with Olfactory Receptors (ORs): The pheromone-PBP complex interacts with a specific Olfactory Receptor (OR) protein embedded in the membrane of the ORN. Recent transcriptomic studies of Tuta absoluta have identified a diverse repertoire of chemosensory receptors, including numerous ORs that are likely involved in pheromone detection.

  • Signal Transduction: This interaction triggers a conformational change in the OR, leading to the opening of an associated ion channel. The resulting influx of ions depolarizes the ORN membrane.

  • Action Potential Generation: If the depolarization reaches a certain threshold, it generates an action potential, an electrical signal that travels along the axon of the ORN.

  • Signal to the Brain: This signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Further research, including techniques like Gas Chromatography-Electroantennographic Detection (GC-EAD), is employed to identify the specific ORNs that respond to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate and to characterize the specificity and sensitivity of the corresponding ORs.[3]

This technical guide provides a foundational understanding of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate. Continued research into its synthesis, biological activity, and the intricacies of its signaling pathway will be instrumental in developing innovative and sustainable pest management solutions.

References

An In-Depth Technical Guide to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate: A Key Pheromone in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, a critical semiochemical for researchers, scientists, and drug development professionals. This document details the molecular characteristics, synthesis, biological function, and analytical methods pertaining to this compound, with a focus on its application in integrated pest management strategies.

Core Molecular Data

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is the major sex pheromone component of the tomato leafminer, Tuta absoluta.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₆O₂[1]
Molecular Weight 250.38 g/mol [1]
CAS Number 163041-94-9[1]
Appearance Colorless to light yellow liquid[2]
Solubility Insoluble in water; soluble in many organic solvents.[2]

Synthesis and Spectroscopic Analysis

The stereoselective synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is crucial for producing a biologically active compound for pest management applications. Several synthetic routes have been developed, often employing key reactions to establish the correct geometry of the double bonds.

Synthetic Strategies

Common synthetic approaches involve the Wittig reaction for the stereoselective formation of the (8Z) double bond and a modified Knoevenagel condensation for the (3E) double bond.[3] One documented synthesis starts from but-3-yn-1-ol, achieving a notable overall yield.[3] Another efficient method begins with the commercially available hexane-1,6-diol.[3] The final step in many syntheses is the acetylation of the corresponding alcohol precursor.[4]

Spectroscopic Data

While detailed spectral data is often proprietary or embedded within broader studies, the identity and purity of synthesized (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate are confirmed by comparing its spectroscopic properties with those of the natural pheromone. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The spectral and gas chromatographic properties of the synthesized compound have been shown to be identical to the natural substance.[5]

Biological Function and Application

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is the primary component of the female-emitted sex pheromone of the tomato leafminer, Tuta absoluta.[1] This compound is highly attractive to conspecific males, playing a vital role in their mating behavior.[5]

This potent biological activity is harnessed in various pest management strategies:

  • Monitoring: Pheromone-baited traps are used to monitor the presence and population density of Tuta absoluta in agricultural settings.

  • Mating Disruption: Dispersing a high concentration of the synthetic pheromone in a crop field confuses the male moths, disrupting their ability to locate females and thereby reducing mating success.

The following diagram illustrates a simplified workflow for the application of this pheromone in pest management.

pest_management_workflow Pest Management Workflow using (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate cluster_synthesis Pheromone Production cluster_application Field Application cluster_outcome Management Outcome synthesis Chemical Synthesis purification Purification & QC synthesis->purification monitoring Population Monitoring (Pheromone Traps) purification->monitoring mating_disruption Mating Disruption (High-Dose Dispensers) purification->mating_disruption data_collection Data Collection (Trap Counts, Crop Damage) monitoring->data_collection mating_disruption->data_collection decision_making Informed Pest Control Decisions data_collection->decision_making

Pest Management Application Workflow

Experimental Protocols

General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pheromone Analysis

The following is a generalized protocol for the analysis of insect pheromones, which can be adapted for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

1. Sample Preparation:

  • For synthetic products, dissolve a known concentration in a high-purity solvent (e.g., hexane).
  • For biological samples (e.g., pheromone gland extracts), perform a solvent extraction followed by concentration.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds (e.g., DB-5ms).
  • Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.
  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer: Operated in electron ionization (EI) mode.
  • Data Acquisition: Full scan mode to obtain the mass spectrum of eluting compounds.

3. Data Analysis:

  • Identify the peak corresponding to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate based on its retention time.
  • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum.

The logical flow of a typical GC-MS analysis is depicted in the following diagram.

gcms_workflow GC-MS Analysis Workflow sample_prep Sample Preparation (Extraction/Dilution) gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_ionization Mass Spectrometry (Ionization & Fragmentation) gc_separation->ms_ionization ms_detection Detection ms_ionization->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis

Generalized GC-MS Analysis Workflow

Olfactory Signaling Pathway

The detection of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate by male Tuta absoluta moths initiates a signaling cascade within their olfactory system, leading to a behavioral response. While the specific receptors and intracellular pathways in Tuta absoluta are a subject of ongoing research, a generalized insect olfactory signaling pathway is illustrated below.

olfactory_pathway Generalized Insect Olfactory Signaling Pathway pheromone Pheromone Molecule pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding or_orn Odorant Receptor (OR) in Olfactory Receptor Neuron (ORN) pbp->or_orn Transport & Delivery ion_channel Ion Channel Opening or_orn->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal Transmitted to Brain action_potential->brain behavior Behavioral Response (e.g., Flight towards source) brain->behavior

Generalized Insect Olfactory Pathway

This document serves as a foundational guide for professionals engaged in the research and development of new pest management solutions. Further investigation into the specific molecular interactions and biosynthetic pathways of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate will undoubtedly lead to more refined and effective applications.

References

The Biological Activity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a key semiochemical that functions as the major component of the female-emitted sex pheromone of the devastating tomato pest, the tomato leafminer (Tuta absoluta, Meyrick; Lepidoptera: Gelechiidae). This compound is a potent attractant for conspecific males and plays a crucial role in mate location and reproductive success of this species. Its high specificity and biological activity have made it a focal point for the development of environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption. This technical guide provides an in-depth overview of the biological activity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, including its effects on male behavior, electrophysiological responses, and its application in pest control. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

The tomato leafminer, Tuta absoluta, is an invasive and highly destructive pest of tomato crops worldwide, causing significant economic losses.[1] Control of this pest has traditionally relied on the extensive use of chemical insecticides, leading to concerns about environmental contamination and the development of insecticide resistance. As a result, there is a growing demand for sustainable and targeted pest management solutions.

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate has been identified as the primary component of the T. absoluta female sex pheromone.[2] This volatile organic compound is released by virgin females to attract males for mating. The synthetic version of this pheromone has been shown to be highly attractive to males in both laboratory and field settings, making it a valuable tool for integrated pest management (IPM) programs.[2] This guide will delve into the multifaceted biological activity of this pheromone, from the molecular level of reception to its practical application in agricultural settings.

Biological Activity and Behavioral Responses

The primary biological function of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is to mediate long-range attraction of male T. absoluta moths. Upon detection of the pheromone plume, males exhibit a characteristic upwind flight behavior, navigating towards the source. This innate response is highly specific and is a critical step in the mating sequence of this species.

Wind tunnel bioassays have been instrumental in characterizing the behavioral responses of male T. absoluta to the synthetic pheromone. In these controlled environments, dispensers loaded with as little as 1 microgram of the synthetic pheromone have been found to be highly attractive to males.[3] The typical behavioral cascade observed in wind tunnels includes taking flight, oriented upwind flight, and landing at the pheromone source.

Field studies have consistently demonstrated the high efficacy of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate in attracting male moths. Traps baited with the synthetic pheromone consistently capture significantly more males than traps baited with virgin females.[3] This underscores the potency of the synthetic compound and its utility for monitoring population dynamics and for direct control through mass trapping.

Quantitative Data on Biological Activity

The biological activity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate has been quantified through various experimental approaches, including electroantennography (EAG), wind tunnel assays, and field trapping experiments. The following tables summarize key quantitative findings from the literature.

Table 1: Electroantennogram (EAG) Responses of Male Tuta absoluta
Pheromone ComponentDose (µg)Mean EAG Response (mV) ± SEReference
(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate101.2 ± 0.15[4]
(3E,8Z)-tetradeca-3,8-dienyl acetate (minor component)100.8 ± 0.12[4]
Blend (9:1 major:minor)101.5 ± 0.20[4]
Table 2: Field Trap Capture of Male Tuta absoluta with Different Pheromone Lures
Trap TypeLure TypePheromone Loading (mg)Mean Male Captures/Trap/Week ± SEReference
Delta TrapRubber SeptumNot Specified76.0 ± Not Specified[4]
Delta TrapPolymer WaxNot Specified32.83 ± Not Specified[4]
Delta TrapPolymer VialNot Specified10.37 ± Not Specified[4]
Water TrapRubber Septum0.5150 - 250[5]
Water TrapRubber Septum1.0200 - 350[5]
Table 3: Wind Tunnel Bioassay Responses of Male Tuta absoluta
Pheromone Dose (µg)% Males Taking Flight% Males with Oriented Upwind Flight% Males Landing at SourceReference
1857065[3]
10928580[3]
100958882[3]

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of the insect antenna to a volatile stimulus.

Methodology:

  • Antenna Preparation: An adult male Tuta absoluta is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Kaissling and Thorson's saline). The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is in contact with the basal end.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A defined volume of air containing a known concentration of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is injected into the continuous air stream for a short duration (e.g., 0.5 seconds).

  • Data Acquisition: The change in electrical potential between the two electrodes (the EAG response) is amplified, recorded, and analyzed using specialized software. The amplitude of the depolarization is measured in millivolts (mV).

Wind Tunnel Bioassay

Wind tunnel assays are used to study the flight behavior of insects in response to olfactory cues under controlled conditions.

Methodology:

  • Wind Tunnel Setup: A glass or plexiglass wind tunnel is used with a controlled, laminar airflow (e.g., 0.3-0.5 m/s). The tunnel is typically illuminated from above to simulate crepuscular conditions, the natural activity period of T. absoluta.

  • Pheromone Source: A rubber septum or other dispenser loaded with a specific amount of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is placed at the upwind end of the tunnel.

  • Insect Release: Male moths, previously acclimatized to the tunnel conditions, are released individually on a platform at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of each male are recorded. Key behaviors to quantify include the percentage of males taking flight, the percentage exhibiting oriented upwind flight towards the pheromone source, and the percentage landing on or near the source.

Field Trapping

Field trapping experiments are essential for evaluating the efficacy of pheromone lures and trap designs under real-world conditions.

Methodology:

  • Trap and Lure Selection: Various trap designs (e.g., Delta, water traps) and lure types (e.g., rubber septa, vials) with different pheromone loadings are selected for comparison.

  • Experimental Design: Traps are deployed in a randomized block design within a tomato field to account for spatial variability. A minimum distance (e.g., 20-50 meters) is maintained between traps to avoid interference.

  • Trap Placement: Traps are typically placed at a height corresponding to the crop canopy.

  • Data Collection: The number of captured male T. absoluta in each trap is recorded at regular intervals (e.g., weekly). Lures are replaced according to the manufacturer's recommendations.

  • Statistical Analysis: The collected data are statistically analyzed (e.g., using ANOVA) to compare the effectiveness of different trap and lure combinations.

Signaling Pathways and Molecular Mechanisms

The perception of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate in male T. absoluta is a complex process that begins at the molecular level in the antennae and culminates in a behavioral response. While the complete signaling cascade is still under investigation, the initial steps are becoming clearer.

Pheromone_Signaling_Pathway

Pheromone Binding and Transport: The hydrophobic pheromone molecules enter the aqueous lymph of the sensory hairs (sensilla) on the male's antennae. Here, they are bound by Pheromone-Binding Proteins (PBPs), which are abundant in the sensillar lymph. These PBPs solubilize the pheromone and transport it to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).

Receptor Activation and Signal Transduction: The PBP-pheromone complex interacts with specific Odorant Receptors (ORs) located on the membrane of the ORNs. This binding event is thought to induce a conformational change in the OR, which is part of a receptor-ion channel complex. This activation leads to the opening of ion channels, causing a depolarization of the ORN membrane and the generation of an action potential.

Signal Processing in the Brain: The action potentials are transmitted along the axons of the ORNs to the antennal lobe of the moth's brain. Here, the signals are processed in specific spherical structures called glomeruli. The information is then relayed by projection neurons to higher brain centers, where it is integrated, leading to the initiation of the characteristic upwind flight behavior.

Experimental_Workflow

Conclusion

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a powerful semiochemical that holds significant promise for the sustainable management of the tomato leafminer, Tuta absoluta. Its high biological activity, specificity, and potent attractive properties have been well-documented through a variety of experimental approaches. A thorough understanding of its biological activity, from the molecular mechanisms of perception to its influence on behavior, is crucial for optimizing its use in IPM strategies. Further research into the complete signaling pathway and the development of even more effective and long-lasting lure formulations will continue to enhance the utility of this pheromone in protecting tomato crops worldwide.

References

Unveiling the Natural Sources of Tetradecatrienyl Acetate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of tetradecatrienyl acetate isomers. Primarily identified as crucial components of insect sex pheromones, these semiochemicals play a vital role in the chemical communication and reproductive behavior of numerous species, particularly within the order Lepidoptera (moths and butterflies). This document summarizes the quantitative data on the prevalence of these isomers, details the experimental protocols for their identification, and visualizes the key biological and experimental pathways. While the vast majority of documented sources are terrestrial, this guide also addresses the potential for marine origins.

Data Presentation: Quantitative Analysis of Tetradecatrienyl Acetate Isomers in Insects

The following table summarizes the known tetradecatrienyl acetate isomers found in various insect species, along with their specific ratios and quantities where available. This data is crucial for understanding the precise chemical language used by these insects and for the development of species-specific pest management strategies.

IsomerInsect SpeciesFamilyRatio of ComponentsQuantity
(Z,E)-9,11-Tetradecadienyl acetate & (Z,E)-9,12-Tetradecadienyl acetateSpodoptera litura (Tobacco cutworm)Noctuidae9:1 to 10:1[1][2]-
(Z,E)-9,12-Tetradecadienyl acetateCadra cautella (Almond moth)PyralidaeMajor component[3]-
(Z,E)-9,12-Tetradecadienyl acetatePlodia interpunctella (Indian meal moth)PyralidaeMajor component[3]-
(Z,E)-9,12-Tetradecadienyl acetateAnagasta kuehniella (Mediterranean flour moth)PyralidaeMating attractant[3]-
(Z,E)-9,12-Tetradecadienyl acetateEphestia elutella (Warehouse moth)PyralidaeMating attractant[3]-
(Z,E)-3,5-Tetradecadienyl acetatePrionoxystus robiniae (Carpenterworm moth)CossidaeMating attractant[3]-
(E,E)-3,5-Tetradecadienyl acetateAccosus centerensisCossidaeMating attractant[3]-
(Z,E)-4,8-Tetradecadienyl acetateBorkhausenia schefferellaOecophoridaeMating attractant[3]-
(Z,Z)-7,11-Tetradecadienyl acetateConistra vacciniiNoctuidaeMating attractant[3]-
(E,Z,Z)-3,8,11-Tetradecatrienyl acetateTuta absoluta (Tomato leafminer)GelechiidaeMajor component-
(E,Z)-3,8-Tetradecadienyl acetateTuta absoluta (Tomato leafminer)GelechiidaeMinor component-
(E)-11,13-TetradecadienalAchyra nudalisCrambidaeMajor component-
(E,E)-10,12-Tetradecadienyl acetateSpodoptera littoralis (Egyptian cotton leafworm)NoctuidaeMinor component in a 99:1 ratio with (Z,E)-9,11-tetradecadienyl acetate[3]-
(E)-11-Tetradecenyl acetate & (Z)-11-Tetradecenyl acetateEuhyponomeutoides albithoracellus (Currant bud moth)YponomeutidaeOptimal attraction at 25:75 or 50:50 ratio[4]-

Note: The quantity of pheromone released by female moths is often in the nanogram range per hour. For instance, some studies have estimated release rates from 1 to 30 ng per night[5].

Marine Sources: An Area for Future Research

While marine organisms are a rich source of diverse bioactive compounds, including a wide array of lipids and fatty acid derivatives, a definitive identification of tetradecatrienyl acetate isomers from marine sources is not well-documented in current scientific literature.[6][7][8][9][10][11][12][13][14][15][16][17] The marine environment, particularly sponges and microalgae, is known to produce unique fatty acids, some with unusual structures.[7][12] However, the specific C14 chain length with three degrees of unsaturation and an acetate functional group, characteristic of the insect pheromones discussed, has not been prominently reported. Therefore, insects, particularly moths, remain the primary and most well-characterized natural source of these compounds. Further bioprospecting of marine invertebrates and microorganisms may yet reveal novel sources of these or structurally related molecules.

Experimental Protocols

The identification and quantification of tetradecatrienyl acetate isomers from insect sources involve a series of meticulous experimental procedures. The following sections provide a detailed methodology for these key experiments.

Pheromone Gland Extraction

This protocol outlines the steps for extracting sex pheromones directly from the female moth's pheromone gland.

Materials:

  • Virgin female moths (1-3 days old)

  • Dissecting scissors and fine-tipped forceps

  • Stereomicroscope

  • Glass vials with Teflon-lined caps

  • Hexane (HPLC grade)

  • Internal standard (e.g., a C15 or C17 hydrocarbon)

Procedure:

  • Animal Preparation: Anesthetize a virgin female moth by chilling it on ice for a few minutes.

  • Gland Dissection: Under a stereomicroscope, carefully excise the terminal abdominal segments containing the pheromone gland. The gland is an eversible sac located between the 8th and 9th abdominal segments.[18]

  • Extraction: Immediately place the excised gland into a glass vial containing a known volume of hexane (typically 10-50 µL) and the internal standard.

  • Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature. Some protocols may involve gentle agitation.

  • Storage: Store the extract at -20°C until analysis to prevent degradation of the pheromone components.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active, i.e., which compounds elicit a response from the insect's antenna.

Apparatus:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Effluent splitter at the end of the GC column

  • Heated transfer line

  • Electroantennography (EAG) setup including micromanipulators, electrodes, and an amplifier

  • Data acquisition system to record both FID and EAD signals simultaneously

Procedure:

  • Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes filled with a saline solution.

  • GC Injection: Inject a small volume (1-2 µL) of the pheromone gland extract into the GC.

  • Effluent Splitting: The effluent from the GC column is split, with one portion going to the FID and the other through a heated transfer line to the prepared antenna.

  • Signal Recording: As the compounds elute from the GC column, the FID records their presence, while the EAG records any depolarization of the antennal membrane, indicating a neural response to an active compound.

  • Data Analysis: The simultaneous FID and EAD chromatograms are compared. Peaks in the FID trace that correspond in time to a deflection in the EAD trace are identified as biologically active compounds.[19][20][21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the chemical identification and quantification of the active compounds identified by GC-EAD.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for separating fatty acid derivatives (e.g., DB-5ms, HP-INNOWax)

Procedure:

  • GC Injection: Inject an aliquot of the pheromone extract into the GC-MS system.

  • Separation: The different components of the extract are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Mass Spectrometry: As each compound elutes from the GC, it enters the mass spectrometer where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Identification: The mass spectrum of each unknown compound is compared to libraries of known spectra (e.g., NIST, Wiley) and to the spectra of synthetic standards of suspected pheromone components. The retention time of the natural compound is also compared to that of the synthetic standard for confirmation.[23]

  • Quantification: By creating a calibration curve with known concentrations of synthetic standards, the amount of each pheromone component in the extract can be accurately quantified.

Mandatory Visualization

Biosynthetic Pathway of (Z,E)-9,12-Tetradecadienyl Acetate

The following diagram illustrates the key enzymatic steps in the biosynthesis of the common moth sex pheromone component, (Z,E)-9,12-tetradecadienyl acetate, starting from palmitic acid.

Biosynthesis_of_ZETA Palmitic_Acid Palmitic Acid (16:0) Z11_16_Acid (Z)-11-Hexadecenoic Acid Palmitic_Acid->Z11_16_Acid Δ11-Desaturase Z9_14_Acid (Z)-9-Tetradecenoic Acid Z11_16_Acid->Z9_14_Acid Chain Shortening (β-oxidation) ZE9_12_14_Acid (Z,E)-9,12-Tetradecadienoic Acid Z9_14_Acid->ZE9_12_14_Acid Δ12-Desaturase ZE9_12_14_OH (Z,E)-9,12-Tetradecadien-1-ol ZE9_12_14_Acid->ZE9_12_14_OH Fatty Acyl-CoA Reductase ZETA (Z,E)-9,12-Tetradecadienyl Acetate (ZETA) ZE9_12_14_OH->ZETA Acetyl-CoA:Fatty Alcohol Acetyltransferase

Caption: Biosynthesis of (Z,E)-9,12-tetradecadienyl acetate.

Experimental Workflow for Pheromone Identification

This diagram outlines the general experimental workflow for the extraction, identification, and confirmation of insect sex pheromones.

Pheromone_ID_Workflow Start Pheromone Gland Extraction GC_EAD GC-EAD Analysis Start->GC_EAD Active_Compounds Identification of Biologically Active Peaks GC_EAD->Active_Compounds GC_MS GC-MS Analysis Active_Compounds->GC_MS Structure_Elucidation Structure Elucidation (Mass Spectra, Retention Time) GC_MS->Structure_Elucidation Synthesis Chemical Synthesis of Putative Pheromone Structure_Elucidation->Synthesis Confirmation Behavioral Assays & Field Trials Synthesis->Confirmation Final_ID Pheromone Confirmation Confirmation->Final_ID

Caption: Workflow for insect pheromone identification.

References

The Biosynthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is the major component of the sex pheromone of the tomato leafminer, Tuta absoluta, a devastating pest of tomato crops worldwide. Understanding its biosynthetic pathway is crucial for developing novel and sustainable pest management strategies, including the potential for biotechnological production of the pheromone for mating disruption. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this complex molecule. Due to the limited direct research on Tuta absoluta pheromone biosynthesis, this guide presents a hypothetical pathway constructed from the well-established principles of lepidopteran pheromone biochemistry. It details the enzymatic steps, provides quantitative data from analogous systems, outlines key experimental protocols for pathway elucidation, and includes visualizations to facilitate understanding.

Proposed Biosynthetic Pathway

The biosynthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a multi-step enzymatic process that is believed to occur in the pheromone gland of the female moth. The pathway begins with common fatty acid metabolism and proceeds through a series of modifications including desaturation, chain shortening, reduction, and acetylation to produce the final, highly specific signaling molecule.

The proposed pathway can be summarized in the following key stages:

  • De Novo Fatty Acid Synthesis: The pathway initiates with the ubiquitous synthesis of palmitoyl-CoA (a C16 saturated fatty acid) from acetyl-CoA via the fatty acid synthase (FAS) complex.

  • Initial Desaturation: A Δ11-desaturase introduces the first double bond into the C16 acyl chain, producing (Z)-11-hexadecenoyl-CoA.

  • Chain Shortening: The C16 mono-unsaturated intermediate undergoes one cycle of β-oxidation, removing two carbons to yield (Z)-9-tetradecenoyl-CoA.

  • Second Desaturation: A Δ8-desaturase acts on the C14 intermediate to introduce a second double bond, resulting in (8Z,11Z)-tetradecadienoyl-CoA.

  • Third Desaturation and Isomerization: A Δ3-desaturase introduces the final double bond. This step is crucial as it must establish the (E) configuration at the 3-position. This may be achieved by a desaturase that specifically produces an E isomer, or through the action of a separate isomerase.

  • Reduction: The resulting (3E,8Z,11Z)-tetradeca-3,8,11-trienoyl-CoA is then reduced to the corresponding alcohol, (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol, by a fatty acyl reductase (FAR).

  • Acetylation: In the final step, an acetyltransferase (ACT) catalyzes the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, producing the final pheromone component, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

Visualization of the Proposed Pathway

A Comprehensive Review of Tuta absoluta Pheromones: From Biosynthesis to Behavioral Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tomato leafminer, Tuta absoluta, has emerged as a formidable global pest of tomato crops, necessitating the development of effective and environmentally benign control strategies. Pheromone-based approaches, targeting the insect's chemical communication system, offer a promising avenue for integrated pest management. This technical guide provides a comprehensive literature review of the sex pheromones of Tuta absoluta, detailing their composition, biosynthesis, and the intricate signaling pathways that govern the male moth's response. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel pest control solutions.

Pheromone Composition and Lure Formulations

The female-produced sex pheromone of Tuta absoluta is a blend of two primary components. The major component is (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate (TDTA), which constitutes approximately 90% of the pheromone blend. The minor component has been identified as (3E,8Z)-3,8-tetradecadien-1-yl acetate (TDDA), making up the remaining 10%. While wind tunnel experiments have indicated that a mixture of both components is more effective in eliciting the full range of male courtship behavior, field studies have shown that the major component, TDTA, alone is highly attractive to males. This has led to the development of commercial lures with varying concentrations of TDTA for monitoring and mass trapping purposes.

Table 1: Quantitative Data on Tuta absoluta Pheromone Lure Composition and Field Application

ParameterValueReference(s)
Major Pheromone Component (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate (TDTA)[1]
Minor Pheromone Component (3E,8Z)-3,8-tetradecadien-1-yl acetate (TDDA)[1]
Natural Blend Ratio (TDTA:TDDA) ~90:10[1]
Lure Loading for Monitoring (Greenhouse) 0.5 mg[2]
Lure Loading for Monitoring (Open Field) 0.8 mg[2]
Lure Loading for Mass Trapping (Hot Climates) 3.0 mg[2]
Recommended Trap Density (Greenhouse) 20-25 traps/ha[2]
Recommended Trap Density (Open Field) 40-50 traps/ha[2]

Table 2: Comparative Efficacy of Different Pheromone Trap and Lure Types for Capturing Tuta absoluta Males

Trap TypeLure TypeMean Male Captures (per trap/period)Reference
Delta TrapRubber Septum76.0 (Year 1), 86.17 (Year 2)[3][4]
Delta TrapPolymer Wax32.83 (Year 1), 28.2 (Year 2)[3][4]
Delta TrapPolymer Vial10.37 (Year 1), 11.77 (Year 2)[3][4]
Wota TrapTLM Lure6.92[5]
Yellow Sticky TrapTLM Lure40.05[5]
Delta TrapTLM Lure120.28[5]

Experimental Protocols

Pheromone Gland Extraction and Analysis (Example Protocol)
  • Gland Dissection: Female moths, typically 2-3 days old, are anesthetized by cooling. The ovipositor, containing the pheromone gland, is excised using fine forceps and microscissors.

  • Extraction: The excised gland is immediately submerged in a small volume (e.g., 10-20 µL) of a non-polar solvent such as hexane for a defined period (e.g., 30 minutes) to extract the pheromone components.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Injection: A small aliquot (e.g., 1 µL) of the hexane extract is injected into the GC-MS system.

    • GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Temperature Program: An initial oven temperature of around 60°C is held for a few minutes, then ramped up to a final temperature of approximately 280-300°C.

    • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of m/z 40-450.

    • Identification: The pheromone components are identified by comparing their retention times and mass spectra with those of synthetic standards.

Electroantennography (EAG)

EAG is employed to measure the electrical response of the male moth's antenna to volatile compounds.

  • Antenna Preparation: A male moth is anesthetized, and an antenna is excised at the base. The distal tip of the antenna is also removed to ensure good electrical contact.

  • Electrode Placement: The antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air carrying a known concentration of the test compound (pheromone component or analog) are introduced into the airstream.

  • Signal Recording and Analysis: The change in the electrical potential between the two electrodes (the EAG response) is amplified, recorded, and measured in millivolts (mV). The amplitude of the EAG response is indicative of the sensitivity of the antennal olfactory receptor neurons to the specific compound. Recent studies have shown that various botanical compounds can elicit EAG responses in Tuta absoluta antennae[6][7][8].

Wind Tunnel Bioassay

Wind tunnel assays are used to observe the behavioral responses of male moths to pheromone stimuli in a controlled environment that simulates a natural odor plume.

  • Wind Tunnel Setup: A typical wind tunnel for insect behavior studies is a glass or plexiglass tube with a controlled, laminar airflow (e.g., 0.3-0.5 m/s). The tunnel is illuminated with red light to simulate scotophase conditions.

  • Pheromone Source: A specific amount of the synthetic pheromone or blend is applied to a dispenser (e.g., a filter paper or rubber septum) and placed at the upwind end of the tunnel.

  • Insect Acclimatization and Release: Male moths are individually placed in release cages and allowed to acclimatize to the tunnel conditions. They are then released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of each male is observed and recorded. Key behaviors include:

    • Activation: Wing fanning and taking flight.

    • Oriented Flight: Upwind flight towards the pheromone source.

    • Landing: Landing on or near the pheromone source. The percentage of males exhibiting each of these behaviors is calculated to quantify the attractiveness and behavioral efficacy of the tested pheromone blend.

Pheromone Biosynthesis and Signaling Pathways

Pheromone Biosynthesis Pathway

The biosynthesis of moth sex pheromones typically begins with common fatty acids. However, research suggests that the biosynthetic pathway in Tuta absoluta may be atypical. Transcriptome analysis has revealed that this species lacks a desaturase enzyme commonly found in the specific lineage of other lepidopteran insects, indicating that the production of its unique tri-unsaturated pheromone component may involve a novel enzymatic pathway. The general pathway, however, is believed to start with a fatty acid precursor, which then undergoes a series of desaturation and chain-shortening steps, followed by reduction and acetylation to produce the final pheromone components.

G cluster_0 Pheromone Biosynthesis in Tuta absoluta (Hypothesized) Fatty_Acid_Pool Fatty Acid Precursors (e.g., Palmitic/Stearic Acid) Desaturation Desaturation Steps (Involvement of specific desaturases, pathway may be atypical) Fatty_Acid_Pool->Desaturation Chain_Shortening Chain Shortening (β-oxidation) Desaturation->Chain_Shortening Reduction Reduction to Alcohol Chain_Shortening->Reduction Acetylation Acetylation Reduction->Acetylation TDTA (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate (Major Component) Acetylation->TDTA TDDA (3E,8Z)-3,8-tetradecadien-1-yl acetate (Minor Component) Acetylation->TDDA

A hypothesized pheromone biosynthesis pathway in Tuta absoluta.
Olfactory Signaling Pathway

The detection of pheromones by male moths initiates a complex signaling cascade within the olfactory receptor neurons (ORNs) located in the antennae. This process translates the chemical signal into an electrical signal that is transmitted to the brain, ultimately leading to a behavioral response. Recent genomic studies have identified 58 odorant receptors (ORs) in Tuta absoluta, some of which are likely involved in sex pheromone detection.

G cluster_1 Pheromone Signal Transduction in Male Tuta absoluta Pheromone Pheromone Molecule (TDTA/TDDA) PBP Pheromone Binding Protein (PBP) in Sensillar Lymph Pheromone->PBP OR_Complex Odorant Receptor (OR) Complex on ORN Dendrite PBP->OR_Complex Pheromone Delivery Ion_Channel Ion Channel Opening (Cation Influx) OR_Complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal Transmission to Antennal Lobe of Brain Action_Potential->Signal_Transmission Behavioral_Response Behavioral Response (e.g., Upwind Flight) Signal_Transmission->Behavioral_Response

A generalized olfactory signaling pathway for pheromone detection.

Conclusion

The sex pheromones of Tuta absoluta represent a critical vulnerability that can be exploited for the development of effective and sustainable pest management strategies. A thorough understanding of the pheromone's chemical ecology, from its biosynthesis in the female to its perception and the resulting behavioral cascade in the male, is paramount for optimizing existing control methods and for the rational design of novel approaches. This technical guide has synthesized the current state of knowledge on Tuta absoluta pheromones, providing a foundation for future research and development in this vital area of agricultural science. Further investigation into the unique aspects of the pheromone biosynthesis pathway and the precise molecular interactions of the signaling cascade will undoubtedly unveil new targets for the control of this devastating pest.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is the major component of the sex pheromone of the tomato leafminer, Tuta absoluta, a destructive pest of tomato crops. The stereoselective synthesis of this triene acetate is of significant interest for its application in pest management strategies, such as mating disruption and mass trapping. This document provides detailed application notes and protocols for a stereoselective synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, focusing on key reactions that establish the required E and Z configurations of the double bonds. The synthetic approach described herein involves a Knoevenagel condensation to create the (E)-double bond and a Wittig reaction to form the (Z)-double bonds, followed by reduction and acetylation.

Synthetic Strategy Overview

The overall synthetic strategy commences with the commercially available hexane-1,6-diol and involves the key steps of a Wittig reaction to form the C8-C9 Z-double bond and a modified Knoevenagel condensation to establish the C3-C4 E-double bond. The synthesis culminates in the acetylation of the resulting alcohol to yield the target pheromone.

Quantitative Data Summary

Step No.ReactionStarting MaterialProductReagents/ConditionsYield (%)Stereoselectivity
1OxidationHexane-1,6-diol6-HydroxyhexanalPCC, CH₂Cl₂~85N/A
2Wittig Reaction6-Hydroxyhexanal(8Z,11Z)-tetradeca-8,11-dien-1-ol(Z)-but-2-en-1-yltriphenylphosphonium bromide, n-BuLi, THF~70-80>95% Z at C8
3Oxidation(8Z,11Z)-tetradeca-8,11-dien-1-ol(8Z,11Z)-tetradeca-8,11-dienalPCC, CH₂Cl₂~85N/A
4Knoevenagel Condensation(8Z,11Z)-tetradeca-8,11-dienal(3E,8Z,11Z)-tetradeca-3,8,11-trienoic acidMalonic acid, piperidine, pyridine~60-70>90% E at C3
5Reduction(3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid(3E,8Z,11Z)-tetradeca-3,8,11-trien-1-olRed-Al, THF~90N/A
6Acetylation(3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetateAcetic anhydride, pyridine, CH₂Cl₂>85>75% isomeric purity
Overall Hexane-1,6-diol (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate ~34.7

Experimental Protocols

Step 1: Oxidation of Hexane-1,6-diol to 6-Hydroxyhexanal

  • To a stirred solution of pyridinium chlorochromate (PCC) (1.2 equivalents) in dichloromethane (CH₂Cl₂) at room temperature, add a solution of hexane-1,6-diol (1.0 equivalent) in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-hydroxyhexanal, which can be used in the next step without further purification.

Step 2: Wittig Reaction to form (8Z,11Z)-tetradeca-8,11-dien-1-ol

  • To a suspension of (Z)-but-2-en-1-yltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise.

  • Allow the resulting deep red solution to stir at -78 °C for 30 minutes.

  • Add a solution of 6-hydroxyhexanal (1.0 equivalent) in THF to the ylide solution dropwise at -78 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford (8Z,11Z)-tetradeca-8,11-dien-1-ol.

Step 3: Oxidation of (8Z,11Z)-tetradeca-8,11-dien-1-ol to (8Z,11Z)-tetradeca-8,11-dienal

  • Follow the same procedure as in Step 1, using (8Z,11Z)-tetradeca-8,11-dien-1-ol as the starting material to obtain (8Z,11Z)-tetradeca-8,11-dienal.

Step 4: Knoevenagel Condensation to form (3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid

  • In a flask equipped with a Dean-Stark apparatus, dissolve (8Z,11Z)-tetradeca-8,11-dienal (1.0 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux and stir for 4-6 hours, with azeotropic removal of water.

  • After cooling to room temperature, pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid (HCl).

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude (3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid can be used in the next step without further purification.

Step 5: Reduction of (3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid to (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol

  • To a solution of (3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) (1.5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous sodium hydroxide (NaOH), and water.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol.

Step 6: Acetylation to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate

  • To a solution of (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol (1.0 equivalent) in CH₂Cl₂ at 0 °C, add pyridine (2.0 equivalents) and acetic anhydride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.[1]

Synthetic Workflow

Synthetic_Workflow A Hexane-1,6-diol B 6-Hydroxyhexanal A->B PCC, CH₂Cl₂ D (8Z,11Z)-tetradeca-8,11-dien-1-ol B->D Wittig Reaction with C, n-BuLi C (Z)-but-2-en-1-yl triphenylphosphonium bromide E (8Z,11Z)-tetradeca-8,11-dienal D->E PCC, CH₂Cl₂ G (3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid E->G Knoevenagel Condensation with F, piperidine F Malonic acid H (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol G->H Red-Al I (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate H->I Ac₂O, Pyridine

Caption: Synthetic scheme for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

Signaling Pathway of Pheromone Action

While the synthesis itself does not involve a signaling pathway, the final product, a sex pheromone, initiates a signaling cascade in the male moth. The following diagram illustrates the general pathway of pheromone perception leading to a behavioral response.

Pheromone_Signaling Pheromone Pheromone Molecule ((3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in sensillar lymph OR Odorant Receptor (OR) in Olfactory Sensory Neuron PBP->OR Transport and delivery G_protein G-protein Activation OR->G_protein Conformational change Second_Messenger Second Messenger Cascade (e.g., IP3/DAG) G_protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal Transduction to Antennal Lobe of Brain Action_Potential->Brain Behavior Behavioral Response (Mating Behavior) Brain->Behavior

Caption: Generalized pheromone signal transduction pathway in an insect.

References

Application Notes and Protocols for Pheromone Synthesis via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, making it an invaluable tool in the construction of complex molecules, including insect pheromones. Pheromones, chemical signals used for communication between members of the same species, often possess specific stereochemistry that is crucial for their biological activity. The Wittig reaction offers a significant degree of control over the geometry of the newly formed double bond, enabling the synthesis of specific E/Z isomers required for potent pheromonal action.

This application note provides a detailed protocol for the synthesis of insect pheromones using the Wittig reaction, with a focus on achieving high stereoselectivity. The protocol is designed to be a practical guide for researchers in academia and industry involved in the synthesis of biologically active compounds.

Key Principles of the Wittig Reaction in Pheromone Synthesis

The Wittig reaction involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or a ketone. The stereochemical outcome of the reaction is largely influenced by the nature of the substituents on the ylide.

  • Non-stabilized ylides , typically bearing alkyl or hydrogen substituents, generally lead to the formation of (Z)-alkenes (cis). This is particularly relevant for the synthesis of many lepidopteran pheromones, which are often (Z)-isomers. The reaction is believed to proceed through a kinetically controlled pathway involving an early, puckered transition state that minimizes steric interactions, leading to the cis product.

  • Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone), predominantly yield (E)-alkenes (trans) via a thermodynamically controlled pathway.

By carefully selecting the appropriate phosphonium salt precursor and reaction conditions, chemists can selectively synthesize the desired pheromone isomer.

Experimental Protocol: Synthesis of (Z)-7-Dodecen-1-yl Acetate

This protocol details the synthesis of (Z)-7-dodecen-1-yl acetate, a component of the sex pheromone of several moth species, including the cabbage looper (Trichoplusia ni). The synthesis involves the Wittig reaction between heptanal and the ylide derived from (5-hydroxypentyl)triphenylphosphonium bromide.

Materials:

  • (5-Hydroxypentyl)triphenylphosphonium bromide

  • Sodium methylsulfinylmethanide (NaCH2SOCH3) in DMSO or Potassium tert-butoxide (t-BuOK) in THF

  • Heptanal

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • Hexane

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Schlenk line or nitrogen/argon inlet

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Step 1: Ylide Formation

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve (5-hydroxypentyl)triphenylphosphonium bromide (1.0 eq) in anhydrous DMSO or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methylsulfinylmethanide in DMSO or potassium tert-butoxide in THF (1.1 eq) dropwise via syringe.

  • Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the deep red or orange colored ylide indicates a successful reaction.

Step 2: Wittig Reaction

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of heptanal (1.0 eq) in the same anhydrous solvent dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Extraction

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Acetylation

  • Dissolve the crude (Z)-7-dodecen-1-ol in a mixture of pyridine and acetic anhydride.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude (Z)-7-dodecen-1-yl acetate by silica gel column chromatography using a hexane/diethyl ether gradient to obtain the pure pheromone.

Data Presentation

The following table summarizes quantitative data for the Wittig synthesis of selected insect pheromones.

PheromoneAldehyde/KetonePhosphonium SaltBase/SolventYield (%)Reference
(Z)-7-Dodecen-1-yl acetate7-AcetoxyheptanalPentyltriphenylphosphonium bromideNaCH2SOCH3 / DMSO59[1]
(Z)-7-Tetradecen-1-yl acetate7-AcetoxyheptanalHeptyltriphenylphosphonium bromidet-BuOK / THF56[1]

Mandatory Visualizations

Wittig Reaction Workflow for Pheromone Synthesis

Wittig_Pheromone_Synthesis cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction cluster_product_formation Product Formation phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide base Strong Base (e.g., n-BuLi, NaH, t-BuOK) base->ylide Deprotonation aldehyde_ketone Aldehyde / Ketone oxaphosphetane Oxaphosphetane (Intermediate) ylide->oxaphosphetane aldehyde_ketone->oxaphosphetane pheromone Alkene (Pheromone) oxaphosphetane->pheromone Decomposition phosphine_oxide Triphenylphosphine Oxide (Byproduct) oxaphosphetane->phosphine_oxide Pheromone_Signaling pheromone Pheromone Molecule receptor Odorant Receptor (in antenna) pheromone->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ion_channel Ion Channel second_messenger->ion_channel Gating neuron_firing Neuronal Signal to Brain ion_channel->neuron_firing Depolarization

References

Application Note: Purification of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

[For Research Use Only]

Introduction

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a key semiochemical, acting as a potent sex pheromone for various insect species, including the tomato leafminer (Tuta absoluta). Its high specificity makes it a valuable tool in integrated pest management (IPM) strategies, primarily in monitoring and mating disruption applications. The synthesis of this compound often results in a mixture of geometric isomers and other impurities. Therefore, a robust purification method is critical to isolate the desired active isomer to ensure the efficacy and selectivity of the final product. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the purification of such labile and isomeric compounds.

This application note provides a detailed protocol for the purification of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate using both normal-phase and reversed-phase HPLC.

Challenges in Purification

The purification of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate presents several challenges:

  • Isomeric Purity: The presence of other geometric isomers (e.g., E,E,Z; E,Z,E; etc.) can significantly impact the biological activity of the pheromone. The purification method must be able to resolve these closely related compounds.

  • Compound Lability: The conjugated triene system is susceptible to oxidation and isomerization under harsh conditions, including exposure to light, heat, and acidic or basic environments.

  • Detection: The acetate functional group and the conjugated double bonds provide a weak chromophore, making UV detection at higher wavelengths challenging. Detection at lower wavelengths (e.g., 210-230 nm) is possible but can be interfered with by solvent impurities. Alternative detection methods such as Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) are often more suitable.

Experimental Protocols

Two primary HPLC modes are suitable for the purification of this non-polar compound: Normal-Phase HPLC (NP-HPLC) and Reversed-Phase HPLC (RP-HPLC). The choice between them will depend on the nature of the impurities in the crude sample.

Sample Preparation

Prior to HPLC purification, the crude synthetic mixture should be prepared as follows:

  • Dissolution: Dissolve the crude (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate in a suitable solvent at a concentration of 10-20 mg/mL.

    • For NP-HPLC, use the initial mobile phase solvent, typically hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or isopropanol.

    • For RP-HPLC, use a solvent compatible with the mobile phase, such as acetonitrile or methanol.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column.

Normal-Phase HPLC (NP-HPLC) Protocol

NP-HPLC is particularly effective for separating geometric isomers of unsaturated compounds.

Instrumentation and Conditions:

ParameterValue
HPLC System Preparative HPLC system with gradient capability
Column Silica-based column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Gradient 0-10 min: 1% B; 10-30 min: 1-5% B; 30-40 min: 5% B
Flow Rate 4.0 mL/min
Column Temperature 25 °C
Detector Refractive Index (RI) or UV at 230 nm
Injection Volume 500 µL

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (1% Ethyl Acetate in n-Hexane) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient elution as described in the table above.

  • Collect fractions corresponding to the main peak, which is expected to be the (3E,8Z,11Z)-isomer.

  • Analyze the collected fractions for purity using analytical HPLC or GC-MS.

  • Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature (<30°C) to obtain the purified product.

Reversed-Phase HPLC (RP-HPLC) Protocol

RP-HPLC is a versatile technique that separates compounds based on their hydrophobicity.

Instrumentation and Conditions:

ParameterValue
HPLC System Preparative HPLC system with gradient capability
Column C18 column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 70% B; 5-25 min: 70-95% B; 25-35 min: 95% B
Flow Rate 3.5 mL/min
Column Temperature 30 °C
Detector Refractive Index (RI) or UV at 215 nm
Injection Volume 500 µL

Procedure:

  • Equilibrate the C18 column with the starting mobile phase composition (70% Acetonitrile in Water) for at least 30 minutes or until a stable baseline is observed.

  • Inject the filtered sample.

  • Execute the gradient program as detailed in the table.

  • Collect fractions containing the target compound.

  • Verify the purity of the collected fractions using an appropriate analytical method.

  • Combine the high-purity fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be extracted with a non-polar organic solvent (e.g., hexane), and the organic layer dried and concentrated to yield the final product.

Data Presentation

The following tables summarize the expected retention times and achievable purity for the target compound using the proposed methods. Note: This data is illustrative and may vary depending on the specific instrumentation, column, and sample matrix.

Table 1: Expected Performance of NP-HPLC Purification

CompoundExpected Retention Time (min)Purity Achieved (%)Recovery (%)
(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate22.5>98~85
Other Isomers18.0 - 25.0--

Table 2: Expected Performance of RP-HPLC Purification

CompoundExpected Retention Time (min)Purity Achieved (%)Recovery (%)
(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate19.8>97~80
Other Isomers17.5 - 21.0--

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Synthetic Product Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter HPLC Preparative HPLC System Filter->HPLC Fractionation Fraction Collection HPLC->Fractionation Purity Purity Analysis (Analytical HPLC/GC-MS) Fractionation->Purity Pool Pool Pure Fractions Purity->Pool Solvent_Removal Solvent Evaporation Pool->Solvent_Removal Final Purified Product (>97% Purity) Solvent_Removal->Final

Caption: Experimental workflow for the HPLC purification of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

Purification_Strategy cluster_input Input cluster_decision Method Selection cluster_methods Purification Methods cluster_output Output Input Crude Pheromone Mixture (Target Isomer + Impurities) Decision Primary Impurity Type? Input->Decision Geometric Geometric Isomers Decision->Geometric Isomeric Polarity Polarity Differences Decision->Polarity Non-isomeric NPHPLC Normal-Phase HPLC (Silica Column) Geometric->NPHPLC RPHPLC Reversed-Phase HPLC (C18 Column) Polarity->RPHPLC Output High-Purity (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate NPHPLC->Output RPHPLC->Output

Caption: Logical relationship for selecting the appropriate HPLC purification strategy.

Conclusion

This application note provides two effective starting protocols for the purification of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate by HPLC. The choice between normal-phase and reversed-phase chromatography will depend on the specific impurity profile of the crude synthetic product. For optimal separation of geometric isomers, normal-phase HPLC is generally preferred. Both methods, when properly optimized, are capable of yielding the target pheromone with high purity, suitable for use in research and pest management applications. It is recommended to perform a small-scale analytical run to determine the optimal separation conditions before scaling up to a preparative purification.

Application Note: Purity Analysis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purity analysis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, the major component of the sex pheromone of the tomato leafminer, Tuta absoluta, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of the active compound and its principal impurities, ensuring the quality and efficacy of pheromone-based pest management strategies.

Introduction

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a critical semiochemical used in the monitoring and control of the tomato leafminer (Tuta absoluta), a significant agricultural pest. The biological activity of this pheromone is highly dependent on its stereochemical purity. Synthetic routes can lead to the formation of isomers and other byproducts that may diminish the efficacy of the final product. Therefore, a reliable analytical method for determining the purity of synthetic batches is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds. This document provides a detailed protocol for the GC-MS analysis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, including sample preparation, instrument parameters, and data analysis.

Quantitative Data Presentation

The purity of a technical grade batch of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate was determined by GC-MS. The primary impurity identified was (3E,8Z)-tetradeca-3,8-dienyl acetate, which is also a minor component of the natural pheromone blend. The results are summarized in Table 1.

Table 1: Quantitative Purity Analysis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate

CompoundRetention Time (min)Area (%)Purity (%)
(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate15.2191.591.5
(3E,8Z)-tetradeca-3,8-dienyl acetate14.857.5-
Other isomers and minor impuritiesVarious1.0-
Total -100.0 91.5

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in n-hexane and make up to the mark to obtain a concentration of 1 mg/mL.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with n-hexane to prepare a working solution with a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into a 2 mL GC vial.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Data Analysis and Identification
  • Peak Identification: The primary peak corresponding to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate and any impurity peaks are identified by their retention times and mass spectra. The mass spectrum of the main peak should be compared with a reference spectrum from a library (e.g., NIST) or a certified reference standard.

  • Key Mass Fragments for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate (m/z): The mass spectrum is characterized by the molecular ion peak [M]+ at m/z 250 and characteristic fragment ions resulting from the loss of the acetate group and cleavages along the unsaturated hydrocarbon chain.

  • Key Mass Fragments for (3E,8Z)-tetradeca-3,8-dienyl acetate (m/z): The mass spectrum will show a molecular ion peak [M]+ at m/z 252.

  • Purity Calculation: The purity is determined by the area percent method. The peak area of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is expressed as a percentage of the total area of all integrated peaks in the chromatogram.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter into GC Vial dilute->filter inject Inject Sample filter->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify Compounds (RT & MS) integrate->identify quantify Calculate Purity identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS purity analysis.

Purity_Assessment Purity Purity Assessment of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate Main_Compound Main Compound: (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate Purity->Main_Compound is based on Impurities Potential Impurities Purity->Impurities requires identification of Dienyl (3E,8Z)-tetradeca-3,8-dienyl acetate Impurities->Dienyl Isomers Other Geometric Isomers Impurities->Isomers Byproducts Synthetic Byproducts Impurities->Byproducts Solvents Residual Solvents Impurities->Solvents

Caption: Logical relationship for purity assessment.

Conclusion

The GC-MS method described in this application note is a reliable and robust procedure for the purity assessment of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate. This protocol enables accurate identification and quantification of the active pheromone component and its key impurities, which is crucial for quality control in the production of semiochemicals for agricultural applications. The detailed methodology and clear data presentation serve as a valuable resource for researchers and professionals in the fields of chemical ecology, analytical chemistry, and drug development.

Application Notes and Protocols for Electroantennography (EAG) Setup for Tuta absoluta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tomato leafminer, Tuta absoluta (Meyrick) (Lepidoptera: Gelechiidae), is a devastating pest of tomato crops worldwide, causing significant economic losses. The olfactory system of T. absoluta plays a crucial role in mediating key behaviors such as host plant localization, oviposition, and mating. Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of the entire antenna to volatile chemical stimuli. This allows researchers to screen for compounds that are detected by the insect's olfactory system and to assess their relative stimulatory effect.

These application notes provide a detailed protocol for setting up and conducting EAG experiments with Tuta absoluta. The information is intended to guide researchers in establishing a reliable EAG system for screening potential attractants, repellents, or other behavior-modifying compounds for the management of this pest.

Data Presentation

The following table summarizes representative quantitative EAG data from a study on the moth Athetis dissimilis, a species that shares some host plant volatiles with T. absoluta. This data can serve as a reference for expected response amplitudes to various classes of volatile organic compounds (VOCs). It is important to note that responses in T. absoluta may vary.

Volatile Organic CompoundChemical ClassMean EAG Response (mV) ± SE (Male)[1]Mean EAG Response (mV) ± SE (Female)[1]
trans-2-HexenalAldehyde1.35 ± 0.02-
(E,E)-2,4-HexadienalAldehyde1.01 ± 0.06-
OctanalAldehyde0.69 ± 0.04-
HexanalAldehyde0.67 ± 0.04-
NonanalAldehyde--
cis-3-Hexen-1-olAlcohol1.30 ± 0.100.44 ± 0.04
trans-2-Hexen-1-olAlcohol1.27 ± 0.180.44 ± 0.04
AcetylacetoneKetone0.72 ± 0.07-
2-HeptanoneKetone0.50 ± 0.04-
2-NonanoneKetone0.44 ± 0.02-
BenzothiazoleAromatic0.64 ± 0.01-
Benzyl acetateEster0.61 ± 0.02-
LimoneneTerpenoid0.44 ± 0.01-
β-CaryophylleneTerpenoid0.35 ± 0.05-
StyreneAromatic0.34 ± 0.03-
β-PineneTerpenoid--

Experimental Protocols

This section provides a detailed methodology for conducting EAG experiments with Tuta absoluta.

Insect Rearing and Preparation
  • Insect Colony: Maintain a colony of Tuta absoluta on tomato plants (e.g., Solanum lycopersicum) in a controlled environment (25 ± 2°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Pupae Collection: Collect pupae from the rearing cages and place them in a separate emergence cage.

  • Adult Emergence: Collect newly emerged adults daily. Provide them with a 10% sucrose solution on a cotton wick.

  • Age Selection: Use 2- to 4-day-old male or female moths for EAG recordings, as they are sexually mature and responsive.

Preparation of Saline Solution and Electrodes
  • Insect Saline Solution: Prepare a saline solution with the following composition, which is suitable for many insect species:

    • NaCl: 9 g/L

    • KCl: 0.2 g/L

    • CaCl₂·2H₂O: 0.27 g/L

    • Glucose: 4 g/L

    • Adjust pH to 7.2 with NaHCO₃.

  • Glass Capillary Electrodes:

    • Use a micropipette puller to fabricate glass capillary electrodes from borosilicate glass capillaries. The tip diameter should be a few micrometers.

    • Fire-polish the tips to ensure smooth contact with the antenna.

  • Electrode Filling: Backfill the glass electrodes with the prepared insect saline solution using a fine needle syringe. Ensure there are no air bubbles in the tip.

  • Reference and Recording Electrodes:

    • The reference electrode is inserted into the insect's head.

    • The recording electrode makes contact with the distal tip of the antenna.

EAG Setup and Recording Procedure
  • Insect Immobilization:

    • Anesthetize a moth by placing it on ice for a few minutes.

    • Carefully insert the moth into a truncated pipette tip, leaving the head and antennae exposed.

    • Secure the head with a small piece of dental wax or low-melting point wax to prevent movement.

  • Electrode Placement:

    • Mount the immobilized moth on a micromanipulator under a stereomicroscope.

    • Using another micromanipulator, carefully insert the tip of the reference electrode into the back of the moth's head, near the ocelli.

    • Carefully bring the recording electrode into contact with the tip of one of the antennae. A small droplet of electrode gel can be used to ensure good electrical contact.

  • Stimulus Delivery System:

    • A continuous stream of purified and humidified air (e.g., passed through activated charcoal and distilled water) is directed over the antenna at a constant flow rate (e.g., 0.5 L/min).

    • Odorant stimuli are prepared by applying a known amount of the test compound (dissolved in a solvent like paraffin oil or hexane) onto a piece of filter paper.

    • The filter paper is placed inside a Pasteur pipette.

    • The tip of the stimulus pipette is inserted into a hole in the main air tube, close to the antenna.

    • A puff of air (e.g., 0.5 seconds) is delivered through the stimulus pipette using a stimulus controller to introduce the odorant into the continuous air stream.

  • Data Acquisition:

    • The electrodes are connected to a high-impedance pre-amplifier.

    • The amplified signal is then passed to a data acquisition interface connected to a computer.

    • Specialized software is used to record and analyze the EAG responses. The response is measured as the maximum depolarization amplitude (in millivolts) from the baseline.

  • Experimental Controls:

    • A solvent control (filter paper with only the solvent) should be tested to ensure there is no response to the solvent itself.

    • A standard reference compound (e.g., a known attractant or a general odorant like 1-hexanol) should be tested periodically throughout the experiment to monitor the stability of the antennal preparation.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant Odorant OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_ORco Odorant Receptor (OR) + Co-receptor (Orco) OBP->OR_ORco Transport & Release G_protein G-protein OR_ORco->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP Ion_Channel Ion Channel cAMP->Ion_Channel Opening Depolarization Depolarization (Action Potential) Ion_Channel->Depolarization Cation Influx

Caption: General insect olfactory signaling pathway.

EAG Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_setup EAG Setup cluster_rec Recording & Analysis Insect 1. Select & Anesthetize Tuta absoluta Mount 2. Immobilize Moth (e.g., in pipette tip) Insect->Mount Placement 4. Place Electrodes (Reference in head, Recording on antenna) Mount->Placement Electrodes 3. Prepare & Fill Glass Electrodes Electrodes->Placement Airflow 5. Establish Continuous Humidified Airflow Placement->Airflow Stimulus 6. Prepare Odorant Stimulus Cartridge Airflow->Stimulus Puff 7. Deliver Odor Puff via Stimulus Controller Stimulus->Puff Record 8. Record EAG Signal (Depolarization) Puff->Record Analyze 9. Measure Amplitude (mV) & Analyze Data Record->Analyze

Caption: Experimental workflow for EAG recordings.

References

Application Notes and Protocols for Wind Tunnel Bioassay in Pheromone Attractancy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wind tunnel bioassays are a cornerstone in the study of insect chemical ecology, providing a controlled environment to investigate the behavioral responses of insects to volatile compounds, particularly pheromones. These assays are critical for identifying and validating new attractants for pest management, understanding the nuances of insect communication, and for screening potential compounds in drug discovery programs targeting insect vectors of disease. This document provides detailed application notes and standardized protocols for conducting wind tunnel bioassays to test pheromone attractancy.

Data Presentation

Table 1: Experimental Parameters for Wind Tunnel Bioassay
ParameterRecommended Value/RangeNotes
Wind Speed 0.2 - 0.3 m/sShould be laminar and consistent. Measured with an anemometer.[1]
Temperature 21 - 26 °CMaintained to mimic the insect's natural active period.[1]
Relative Humidity 70 - 80%Important for insect physiology and pheromone plume structure.[1]
Light Conditions Dim red light (~0.7 lux, ~650 nm)For nocturnal insects, to simulate night conditions without affecting behavior.[1]
Pheromone Dose Varies (e.g., 0.0025 - 1.0 mg/cm²)Dose-response relationship should be established.[2]
Acclimatization Time ≥ 1-2 hoursAllows insects to adjust to the experimental conditions.[1][3]
Observation Period 5 minutesA standard duration to observe and record behavioral responses.[4]
Table 2: Quantifiable Behavioral Responses
BehaviorDescriptionMetric
Activation Insect initiates movement (walking or flying) from the release point.Percentage of insects activated.
Taking Flight Insect initiates flight from the release platform.Percentage of insects taking flight.[1]
Upwind Flight Oriented flight towards the pheromone source against the wind.Percentage of insects exhibiting upwind flight.
Source Contact Insect lands on or within a defined radius of the pheromone source.Percentage of insects making source contact.
Time to First Response Latency from release to the initiation of a defined behavior.Mean time (seconds).

Experimental Protocols

Wind Tunnel Setup and Preparation
  • Construction: The wind tunnel should be constructed from a non-absorbent material like acrylic or glass to prevent contamination. A common design is a rectangular or cylindrical chamber.[5]

  • Airflow System: An exhaust fan is used to pull air through the tunnel, creating a laminar airflow. The air intake should be passed through a charcoal filter to remove any contaminants.[6]

  • Environmental Control: The experimental room should be equipped to maintain constant temperature, humidity, and lighting conditions.[1][6]

  • Odor Source Placement: The pheromone dispenser (e.g., a filter paper treated with the pheromone solution) is placed at the upwind end of the tunnel.[1]

  • Insect Release Point: A platform or chamber for releasing the insects is positioned at the downwind end of the tunnel.[1]

  • Cleaning: Thoroughly clean the wind tunnel with a solvent (e.g., acetone) and bake or air out between trials to prevent cross-contamination.[4]

Insect Preparation and Acclimatization
  • Insect Rearing: Use insects of a consistent age and physiological state (e.g., virgin males for sex pheromone assays).

  • Acclimatization: Place individual insects or small groups in release cages (e.g., small glass tubes with mesh ends).[3]

  • Transfer: Move the insects to the experimental room for at least 1-2 hours before the bioassay to allow them to acclimatize to the temperature, humidity, and light conditions.[1][3]

Bioassay Procedure
  • Establish Airflow: Turn on the fan to create a stable and consistent wind speed through the tunnel.

  • Introduce Pheromone Source: Place the prepared pheromone dispenser at the upwind end of the tunnel. A control (solvent only) should be run in parallel or intermittently.

  • Insect Release: Place the release cage at the downwind platform.

  • Observation: Open the release cage and start a timer. Observe and record the insect's behavior for a predetermined period (e.g., 5 minutes).[4] Key behaviors to record are listed in Table 2.

  • Data Collection: For each insect, record whether it performed the behaviors of interest (e.g., activation, upwind flight, source contact).

  • Replication: Repeat the procedure with a sufficient number of insects to allow for statistical analysis.

Data Analysis
  • Response Rates: Calculate the percentage of insects exhibiting each behavior for both the pheromone treatment and the control.

  • Statistical Analysis: Use appropriate statistical tests, such as a Chi-squared test or Fisher's exact test, to determine if there is a significant difference in the behavioral responses between the treatment and control groups.[1]

Visualizations

Pheromone Signaling Pathway in Insect Olfactory Sensory Neurons

The binding of a pheromone molecule to a receptor on an olfactory sensory neuron can trigger a signal transduction cascade, leading to the generation of an action potential. While some insect olfactory receptors function as ion channels, others, particularly in moths, are known to involve G-protein coupled pathways.[7][8]

Pheromone_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Pheromone Pheromone OR Odorant Receptor (OR) Pheromone->OR Binding GPCR G-Protein OR->GPCR Activation AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Conversion IonChannel Ion Channel Depolarization Depolarization IonChannel->Depolarization Cation Influx ATP ATP ATP->AC cAMP->IonChannel Opening ActionPotential Action Potential to Brain Depolarization->ActionPotential Wind_Tunnel_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Insect Rearing (Controlled Age & State) D Insect Acclimatization (≥1 hour) A->D B Prepare Pheromone & Control Stimuli E Place Pheromone/Control Source in Tunnel B->E C Setup & Calibrate Wind Tunnel (Temp, Humidity, Airflow) C->E F Release Insect at Downwind Point D->F E->F G Observe & Record Behavior (e.g., 5 min) F->G H Calculate Response Percentages G->H I Statistical Analysis (e.g., Chi-squared) H->I J Interpret Results & Draw Conclusions I->J

References

Application Notes and Protocols for the Formulation of Pheromone-Based Lures for Insect Monitoring and Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in the study and application of insect pheromones for pest management.

These notes provide an overview and detailed protocols for the formulation and field evaluation of pheromone-based lures, with a focus on multi-component blends used for monitoring the codling moth, Cydia pomonella.

Overview of Lure Components and Formulations

The efficacy of a pheromone lure is highly dependent on its chemical composition, the release rate of its active components, and the type of dispenser used. For the codling moth, Cydia pomonella, various formulations have been developed that often combine the primary female sex pheromone, codlemone ((E,E)-8,10-dodecadien-1-ol), with other synergistic compounds known as kairomones, which are plant-derived volatiles attractive to insects.

Recent research has focused on multi-component lures that attract both male and female moths, enhancing monitoring and potential mass trapping efforts. A notable example is a four-component kairomone blend (CM4K) that includes pear ester, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), pyranoid linalool oxide, and acetic acid.[1][2] This blend has been shown to significantly increase moth capture rates compared to lures containing only the sex pheromone.[1]

Quantitative Data on Lure Compositions

The following table summarizes the composition of various lures used in field trials for Cydia pomonella.

Lure DesignationChemical Component(s)Loading DoseDispenser TypeReference
PH1X(E,E)-8,10-dodecadien-1-ol (codlemone)Not SpecifiedRed rubber septum[1]
ComboCodlemone + (E,Z)-2,4-ethyl decadienoate (pear ester) + Acetic AcidCodlemone + Pear Ester in one dispenser; Acetic Acid as a co-lurePVC matrix + closed membrane[1]
CM4KPear ester + (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) + Pyranoid linalool oxide + Acetic AcidPear ester, DMNT, and linalool oxide in one dispenser; Acetic Acid as a co-lurePVC lure + closed membrane[1][2]
Pherocon® CM-DA Combo3.5 mg (E,E)-8,10-dodecadien-1-ol (PH) + 3.9 mg (E,Z)-2,4-ethyl decadienoate (PE)3.5 mg PH + 3.9 mg PEGrey halobutyl elastomer septum[3]
Pherocon® AAAcetic acid720 mgWhite plastic closed membrane lure[3][4]
Experimental PVC LuresBlends of PH, PE, DMNT, and pyranoid linalool oxide (LOX)Varied based on experimentBlack PVC lures[3]
Hungarian Lure FormulationPear ester + Acetic acid6 mg Pear ester + 400 mg Acetic acidRubber dispenser + Polyethylene bag[5]

Experimental Protocols

Protocol for Preparation of Rubber Septa and Polyethylene Bag Dispensers

This protocol is adapted from methodologies used for preparing pear ester and acetic acid lures for field studies.[5]

Objective: To prepare rubber septa dispensers for volatile organic compounds and polyethylene bag dispensers for organic acids.

Materials:

  • Rubber tubing (e.g., MSZ 9691/6)

  • Linear polyethylene foil (0.02-mm)

  • Dental cotton rolls

  • Hexane (analytical grade)

  • Ethanol (95%)

  • Methylene chloride

  • Micropipette

  • Heat sealer

  • Aluminum foil

  • Forceps

  • Glass vials

Procedure:

Part A: Preparation of Rubber Septa Dispensers

  • Extraction: Cut the rubber tubing into appropriate lengths. Submerge the rubber pieces in boiling ethanol for 10 minutes. Repeat this step three times. Following the ethanol extraction, submerge the rubber pieces in methylene chloride overnight. Repeat this step three times with fresh solvent.

  • Drying: After the final extraction, allow the rubber septa to air dry completely in a fume hood to remove any residual solvent.

  • Loading: Place an individual rubber septum in a clean glass vial. Using a micropipette, apply the desired amount of the pheromone or kairomone, dissolved in a minimal amount of hexane, directly onto the septum.

  • Solvent Evaporation: Allow the hexane to evaporate completely for at least 15 minutes in a fume hood.

  • Storage: Wrap each loaded septum individually in aluminum foil and store at -30°C until field deployment.

Part B: Preparation of Polyethylene Bag Dispensers for Acetic Acid

  • Dispenser Assembly: Place a dental cotton roll inside a small sachet (e.g., 1.5 x 1.5 cm) made from linear polyethylene foil.

  • Loading: Using a micropipette, apply the desired amount of acetic acid directly onto the cotton roll within the sachet.

  • Sealing: Immediately after applying the acetic acid, heat-seal the opening of the polyethylene bag to create a closed dispenser.

  • Handling: Attach the sealed dispenser to a plastic strip for easier handling and placement within traps.

  • Storage: Store the sealed dispensers in a cool, dark place until use. For longer-term storage, refrigeration is recommended.

Protocol for Field Trapping and Lure Evaluation

This protocol outlines a standardized method for conducting field trials to compare the efficacy of different lure formulations.

Objective: To evaluate and compare the attractiveness of different lure formulations to a target insect species in an agricultural setting.

Materials:

  • Standard insect traps (e.g., orange delta-shaped traps with sticky liners)

  • Prepared and loaded lure dispensers

  • Randomized block experimental design layout for the field site

  • Flagging tape and permanent markers for labeling

  • GPS device for recording trap locations

  • Data collection sheets or a mobile data entry device

Procedure:

  • Experimental Design:

    • Select a suitable field site, such as an apple or pear orchard, with a known population of the target pest.

    • Design the experiment using a randomized complete block design to minimize the effects of environmental variability. Each block should contain one of each lure treatment being tested.

    • Ensure a sufficient distance between traps (e.g., at least 20-30 meters) to prevent interference between lures.

  • Trap Deployment:

    • Assemble the traps according to the manufacturer's instructions, placing a sticky liner in the base of each.

    • Place one lure dispenser inside each trap, securing it in the center.

    • Hang the traps in the tree canopy at a consistent height (e.g., 1.5-2.0 meters).

    • Label each trap clearly with the treatment type and block number using flagging tape and a permanent marker.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects (males and females separately, if possible) captured in each trap.

    • Replace the sticky liners as needed to ensure effective trapping.

    • Replace the lures at intervals recommended by their known field longevity, or as dictated by the experimental design.

  • Data Analysis:

    • Compile the trap capture data for each lure treatment.

    • Perform statistical analysis (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine if there are significant differences in the mean number of insects captured by the different lure formulations.

Visualizations

Experimental Workflow for Lure Formulation

Lure_Formulation_Workflow cluster_preparation Dispenser Preparation cluster_loading Chemical Loading cluster_final Final Lure cluster_storage Storage prep_septa Prepare Rubber Septa (Solvent Extraction) load_pheromone Load Pheromone/Kairomone (in Hexane) prep_septa->load_pheromone prep_pe Prepare PE Bags (with cotton roll) load_acid Load Acetic Acid prep_pe->load_acid final_septa Loaded Septum load_pheromone->final_septa final_pe Sealed PE Lure load_acid->final_pe storage Store at -30°C (wrapped in foil) final_septa->storage final_pe->storage

Caption: Workflow for preparing pheromone and acetic acid lures.

Field Trial Experimental Design

Field_Trial_Design cluster_setup Experimental Setup cluster_data_collection Data Collection & Maintenance cluster_analysis Data Analysis design Randomized Block Design trap_prep Prepare & Label Traps design->trap_prep deployment Deploy Traps in Orchard trap_prep->deployment weekly_check Weekly Trap Checks deployment->weekly_check count_insects Count Captured Insects weekly_check->count_insects replace_liners Replace Sticky Liners weekly_check->replace_liners stat_analysis Statistical Analysis (ANOVA) count_insects->stat_analysis conclusion Evaluate Lure Efficacy stat_analysis->conclusion

Caption: Protocol for a field trial to evaluate lure efficacy.

References

Field Application of Mass Trapping Techniques for Tuta absoluta: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tomato leafminer, Tuta absoluta (Meyrick) (Lepidoptera: Gelechiidae), is a devastating invasive pest of tomato crops worldwide, capable of causing up to 100% yield loss if not effectively managed.[1] As part of an Integrated Pest Management (IPM) strategy, mass trapping has emerged as a key tactic to reduce adult male populations, thereby disrupting mating and reducing subsequent larval infestations.[2][3] These application notes provide detailed protocols for researchers, scientists, and crop protection professionals on the effective field implementation and evaluation of mass trapping techniques for T. absoluta.

Principle of Mass Trapping

Mass trapping aims to capture a significant portion of the male T. absoluta population using traps baited with synthetic female sex pheromones. By removing a large number of males from the environment, the probability of successful mating is reduced, leading to a decrease in the overall pest population and subsequent crop damage.[2][4] Light traps can also be used to capture both male and female moths.[5][6] While mass trapping can significantly reduce pest pressure, it is most effective when integrated with other control methods such as biological control, cultural practices, and judicious use of insecticides.[2][7]

I. Application Notes

Trap Selection

Several types of traps are commercially available for T. absoluta mass trapping, each with specific advantages.

  • Water Traps: These are the most common for mass trapping due to their high capture capacity and ease of maintenance. They consist of a basin filled with soapy water or water with a layer of oil, with the pheromone lure suspended above the water surface.[2] The soap or oil acts as a surfactant, preventing the captured moths from escaping.

  • Delta Traps: These are typically used for monitoring but can be adapted for mass trapping in low-infestation areas.[1][4][8][9] They consist of a triangular housing with a sticky liner and a pheromone lure.

  • Light Traps: These traps utilize ultraviolet (UV) light to attract adult moths, which are then captured in a container with soapy water or electrocuted.[6][10] Light traps have the advantage of capturing both sexes.

  • Sticky Traps/Rolls: These consist of surfaces coated with a sticky adhesive and may be impregnated with pheromones.[1] Black sticky traps have been shown to be effective in capturing T. absoluta adults.[1]

Pheromone Lures

The efficacy of pheromone-based mass trapping is highly dependent on the quality and composition of the lure.

  • Composition: The primary components of the T. absoluta sex pheromone are (E,Z,Z)-(3,8,11)-tetradecatrien-1-yl acetate and (E,Z)-(3,8)-tetradecadien-1-yl acetate.[2]

  • Loading Dose: Lures are available with varying concentrations of the active ingredient. A common loading dose is 0.5 mg per dispenser.[2]

  • Dispenser Type: Rubber septa are a common and effective type of dispenser.[1][2][8]

  • Longevity and Replacement: Pheromone lures have a limited field life, typically ranging from 4 to 12 weeks, depending on environmental conditions.[2][4] It is crucial to replace lures according to the manufacturer's recommendations to ensure continuous trapping efficacy.

Trap Density and Placement

Optimal trap density and placement are critical for the success of a mass trapping program.

  • Open Fields: A recommended density for mass trapping in open tomato fields is 20 to 40 traps per hectare.[2] Some studies have shown success with up to 48 traps per hectare.[5]

  • Greenhouses: In greenhouse environments, a density of 20 to 25 traps per hectare is generally recommended.

  • Placement Height: Traps should be placed at a low height, typically just above the ground or crop canopy, as male moths tend to fly closer to the ground.[2] Placing traps at ground level can increase capture efficiency by approximately four times compared to placement at 1-1.5 meters.[2]

  • Spatial Distribution: Traps should be distributed evenly throughout the field. It is also recommended to place a higher density of traps along the borders of the field, particularly on the upwind side, to capture incoming moths.[5]

II. Quantitative Data Summary

The following tables summarize key quantitative data for the field application of T. absoluta mass trapping.

ParameterOpen FieldGreenhouseSource(s)
Trap Density 20-40 traps/ha20-25 traps/ha[2]
Monitoring Density 10-20 traps/ha2-3 traps/ha[2]

Table 1: Recommended Trap Densities for Mass Trapping and Monitoring.

Lure ComponentRatioCommon Loading DoseDispenser TypeReplacement IntervalSource(s)
(E,Z,Z)-(3,8,11)-tetradecatrien-1-yl acetate & (E,Z)-(3,8)-tetradecadien-1-yl acetate95:50.5 mgRubber Septum10-12 weeks[2]

Table 2: Pheromone Lure Specifications.

Moths / Trap / WeekRecommended ActionSource(s)
< 3Low infestation; continue monitoring.
3 - 30Moderate infestation; initiate mass trapping with 20-40 traps/ha and consider supplementary treatments (e.g., Bt, azadirachtin).[2]
> 30High infestation; implement mass trapping at the highest recommended density and integrate other control measures.[2]

Table 3: Action Thresholds Based on Monitoring Trap Captures.

III. Experimental Protocols

Protocol for Evaluating Mass Trapping Efficacy

This protocol outlines a methodology for conducting a field experiment to assess the effectiveness of a mass trapping strategy for T. absoluta.

a. Experimental Design:

  • Treatments:

    • Treatment 1: Mass trapping (e.g., 40 water traps/ha with pheromone lures).

    • Control: Untreated plot (no mass trapping).

  • Replication: Each treatment should be replicated at least four times.

  • Plot Size: Each experimental plot should be a minimum of 0.25 hectares to minimize edge effects.

  • Layout: A Randomized Complete Block Design (RCBD) is recommended to account for field variability.

b. Materials:

  • Water traps

  • Tuta absoluta pheromone lures

  • Soapy water or water and vegetable oil

  • Stakes or stands for trap placement

  • Hand lens for identifying larvae

  • Data collection sheets or mobile data entry device

  • Flagging tape for marking sample plants

c. Procedure:

  • Pre-treatment Assessment: Before deploying the traps, conduct a baseline assessment of the T. absoluta population and crop damage in all plots.

  • Trap Deployment:

    • In the treatment plots, install the water traps at the predetermined density (e.g., 40 traps/ha).

    • Place traps evenly throughout the plot, with a slightly higher concentration along the borders.

    • Mount traps on stakes so that the opening is just above the crop canopy.

    • Fill the traps with soapy water or water with a thin layer of oil.

    • Place one pheromone lure in the designated holder above the water in each trap.

  • Data Collection:

    • Trap Catch: Once a week, count and record the number of T. absoluta moths captured in each trap. Remove the captured moths after counting.

    • Leaf Damage:

      • Randomly select 25 plants per plot each week.

      • From each selected plant, inspect four leaves (one from the upper, two from the middle, and one from the lower part of the plant).

      • Record the number of leaves with active mines (containing live larvae).

    • Fruit Damage:

      • At each harvest, randomly sample 100 fruits per plot.

      • Inspect each fruit for signs of T. absoluta damage (larval entry holes).

      • Record the number of damaged fruits.

  • Trap Maintenance:

    • Replenish the soapy water in the traps as needed.

    • Replace the pheromone lures according to the manufacturer's recommended interval (e.g., every 10-12 weeks).[2]

  • Data Analysis:

    • Analyze the weekly trap catch data, leaf damage percentage, and fruit damage percentage using appropriate statistical methods (e.g., ANOVA) to compare the mass trapping treatment with the control.

IV. Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_data Data Collection & Maintenance cluster_analysis Data Analysis & Conclusion A Field Selection & Plot Design (RCBD) B Pre-treatment Assessment (Population & Damage) A->B C Trap Deployment (Treatment Plots) B->C D Control Plots (No Traps) B->D E Weekly Trap Catch Monitoring C->E Weekly F Weekly Leaf Damage Assessment C->F Weekly G Fruit Damage Assessment at Harvest C->G At Harvest D->F Weekly D->G At Harvest H Trap Maintenance (Water & Lure Replacement) E->H As Needed I Statistical Analysis (ANOVA) E->I F->I G->I J Efficacy Evaluation I->J

Caption: Workflow for Evaluating Mass Trapping Efficacy.

Decision_Tree start Monitor T. absoluta Population (2-3 traps/ha) q1 Moths / Trap / Week > 3? start->q1 action1 Continue Monitoring q1->action1 No q2 Moths / Trap / Week > 30? q1->q2 Yes action2 Initiate Mass Trapping (20-40 traps/ha) + Consider Biopesticides q2->action2 No action3 High-Density Mass Trapping + Integrate Other IPM Tactics q2->action3 Yes

Caption: Decision Tree for Mass Trapping Implementation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

Issue 1: Low overall yield.

QuestionAnswer
My overall yield is significantly lower than reported values (e.g., below 30%). What are the common causes? Low overall yields in multi-step syntheses can result from inefficiencies at various stages. Key areas to investigate include: incomplete reactions, side product formation, and losses during workup and purification. It is crucial to monitor each reaction to completion using techniques like Thin Layer Chromatography (TLC) and to optimize the purification of intermediates. One reported synthesis starting from hexane-1,6-diol achieved an overall yield of 34.7%[1]. Another approach starting from but-3-yn-1-ol reported a 41% overall yield[1]. Review your protocol against these benchmarks.
How can I minimize product loss during extraction and purification? Product loss during workup is a common issue. Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Use a sufficient volume of extraction solvent and perform multiple extractions. During column chromatography, select a solvent system that provides good separation between your product and impurities. The final product is a relatively nonpolar acetate ester, so a solvent system with low to moderate polarity, such as a hexane/ethyl acetate gradient, is a good starting point.

Issue 2: Poor stereoselectivity in the formation of the 3E and 8Z double bonds.

QuestionAnswer
I am obtaining a mixture of E/Z isomers at the C3 position. How can I improve the stereoselectivity for the 3E isomer? The formation of the 3E double bond is often achieved via a modified Knoevenagel condensation[1]. The stereochemical outcome of the Knoevenagel condensation can be influenced by the choice of catalyst and reaction conditions. Using a mild base as a catalyst is typical for this reaction[2]. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and often involves a carboxylic acid derivative, is known to favor the formation of the E-isomer[2]. Ensure your reaction conditions are optimized for this outcome.
My Wittig reaction is producing a mixture of Z and E isomers at the C8 position, but the Z isomer is desired. How can I increase the Z-selectivity? The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. Non-stabilized ylides generally favor the formation of the Z-alkene, which is the desired isomer in this synthesis[1]. To promote Z-selectivity, use a strong, non-coordinating base to generate the ylide in an aprotic solvent. It is also important to run the reaction at a low temperature.

Issue 3: Difficulty in purification of the final product.

QuestionAnswer
I am having trouble separating my final product from triphenylphosphine oxide (TPPO), a byproduct of the Wittig reaction. TPPO is a common and often troublesome byproduct of the Wittig reaction. Due to its polarity, it can sometimes co-elute with the desired product during chromatography. One strategy to remove TPPO is to precipitate it from a nonpolar solvent mixture, such as diethyl ether/hexanes, after the reaction is complete[3]. The crude reaction mixture can be dissolved in this solvent system, and the insoluble TPPO can be removed by filtration.
Are there alternative methods to the Wittig reaction to avoid TPPO? While the Wittig reaction is a common method for forming the 8Z double bond, other olefination reactions could be considered. However, for this specific pheromone synthesis, the Wittig reaction is well-established for its ability to generate the Z-isomer stereoselectively[1]. Therefore, optimizing the removal of TPPO is often the most practical approach.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate?

A1: Reported overall yields vary depending on the synthetic route. A synthesis starting from commercially available hexane-1,6-diol reported an overall yield of 34.7%[1]. Another efficient synthesis starting from but-3-yn-1-ol achieved a 41% overall yield[1].

Q2: Which key reactions are critical for establishing the stereochemistry of the final product?

A2: The stereoselective formation of the 8Z-double bond is typically accomplished via a Wittig reaction, while the 3E-double bond is often formed using a modified Knoevenagel condensation[1].

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most steps in the synthesis. Use appropriate stains (e.g., potassium permanganate for visualizing double bonds) if the compounds are not UV-active. Gas Chromatography (GC) can be used to analyze the purity and isomeric ratio of the final product.

Q4: What are some common side reactions to be aware of?

A4: In the Wittig reaction, side reactions can include the formation of the undesired E-isomer. During the Knoevenagel condensation, self-condensation of the aldehyde or ketone can occur if a strong base is used[2]. Acetylation of the final alcohol intermediate should be carried out under mild conditions to avoid side reactions.

Experimental Protocols

Protocol 1: Stereoselective formation of the 8Z-double bond via Wittig Reaction

This protocol is a generalized procedure based on common practices for Wittig reactions to generate Z-alkenes.

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate phosphonium salt in anhydrous aprotic solvent (e.g., THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base (e.g., n-butyllithium) dropwise while stirring. Allow the reaction to stir at this temperature for 1 hour to ensure complete ylide formation.

  • Aldehyde Addition: Dissolve the aldehyde precursor in anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired Z-alkene.

Protocol 2: Formation of the 3E-double bond via modified Knoevenagel Condensation

This protocol is a generalized procedure for a Knoevenagel condensation favoring the E-isomer.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone and the active methylene compound (e.g., malonic acid) in a suitable solvent, such as pyridine[2][4].

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine[4].

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting α,β-unsaturated product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate

Starting MaterialKey Stereoselective ReactionsOverall Yield (%)Reference
Hexane-1,6-diolWittig reaction (8Z), modified Knoevenagel condensation (3E)34.7[1]
But-3-yn-1-olNot specified in abstract41[1]

Visualizations

Synthesis_Workflow Start Starting Material (e.g., Hexane-1,6-diol) Intermediate1 Intermediate Aldehyde Start->Intermediate1 Oxidation Intermediate2 (Z)-Alkene Intermediate Intermediate1->Intermediate2 Wittig Reaction (forms 8Z bond) Intermediate3 (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol Intermediate2->Intermediate3 Knoevenagel Condensation (forms 3E bond) FinalProduct (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate Intermediate3->FinalProduct Acetylation

Caption: Synthetic workflow for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

Wittig_Mechanism cluster_0 Wittig Reaction for Z-alkene Ylide Phosphorus Ylide (non-stabilized) Betaine Oxaphosphetane (Betaine intermediate) Ylide->Betaine Aldehyde Aldehyde Aldehyde->Betaine Alkene Z-Alkene Betaine->Alkene TPPO Triphenylphosphine oxide (TPPO) Betaine->TPPO

Caption: Key steps of the Wittig reaction for Z-alkene synthesis.

References

Technical Support Center: Stereocontrol in Tetradecatrienyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of tetradecatrienyl acetate, a key insect pheromone.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of tetradecatrienyl acetate, focusing on achieving the desired stereochemistry.

Issue 1: Poor (Z)-Selectivity in the Wittig Reaction for the C8-C9 Double Bond

Question: My Wittig reaction to form the (8Z)-double bond is producing a significant amount of the (E)-isomer, resulting in a low Z:E ratio. What are the potential causes and how can I improve the (Z)-selectivity?

Answer:

Low (Z)-selectivity in the Wittig reaction with unstabilized or semi-stabilized ylides is a common challenge. The formation of the less stable (Z)-isomer is kinetically favored under specific conditions. Deviation from these conditions can lead to the thermodynamically more stable (E)-isomer.

Potential Causes and Solutions:

  • Presence of Lithium Salts: Lithium cations can stabilize the betaine intermediate, leading to equilibration and an increased proportion of the (E)-alkene.[1][2][3][4][5]

    • Solution: Employ "salt-free" conditions. If using an organolithium base (e.g., n-BuLi) to generate the ylide, consider using a sodium- or potassium-based base instead, such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK).[1][2] The use of sodium bases has been shown to favor the Z-product.[1]

  • Reaction Temperature: Higher temperatures can promote the equilibration of intermediates, favoring the more stable (E)-isomer.

    • Solution: Perform the reaction at low temperatures. Ylide formation and the subsequent reaction with the aldehyde should be carried out at temperatures ranging from -78 °C to 0 °C.

  • Solvent Choice: The polarity of the solvent can influence the transition state energies and the stability of intermediates.

    • Solution: Use non-polar, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether. These solvents generally favor the kinetic (Z)-product.

  • Ylide Stability: If the ylide has even weak stabilizing groups, the (E)-selectivity can increase.

    • Solution: Ensure the phosphonium salt precursor does not contain any unintended electron-withdrawing groups. For the synthesis of the (8Z)-double bond, an unstabilized ylide is required.

Issue 2: Low (E)-Selectivity in the Formation of the C3-C4 Double Bond

Question: I am attempting to synthesize the (3E)-double bond using a Horner-Wadsworth-Emmons (HWE) or a similar reaction, but I am getting a mixture of (E) and (Z) isomers. How can I enhance the (E)-selectivity?

Answer:

Achieving high (E)-selectivity is crucial for the biological activity of the final pheromone. The Horner-Wadsworth-Emmons reaction, using a stabilized phosphonate ylide, typically favors the (E)-alkene.[6] A modified Knoevenagel condensation can also be employed for high (E)-selectivity.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions for HWE:

    • Solution: Employ conditions known to favor the (E)-product. This often involves using sodium hydride (NaH) as the base in a solvent like THF. The use of Still-Gennari conditions (KHMDS and 18-crown-6) can favor the (Z)-isomer, so these should be avoided when the (E)-isomer is desired.

  • Issues with Knoevenagel Condensation:

    • Solution: A modified Knoevenagel condensation, for instance, reacting an aldehyde with malonic acid in the presence of a base like piperidine, is highly effective for forming (E)-α,β-unsaturated acids, which can then be further transformed.[7][8] Ensure the reaction is run until completion to favor the thermodynamically more stable (E)-product.

Frequently Asked Questions (FAQs)

Synthesis Strategy & Stereocontrol

Q1: What is a common synthetic strategy for creating the (3E, 8Z, 11Z) stereochemistry in tetradecatrienyl acetate?

A1: A convergent approach is typically used. The (8Z, 11Z)-dienyl fragment is often synthesized first, commonly employing a Z-selective Wittig reaction to establish the C8-C9 double bond. This fragment, usually an aldehyde, is then coupled with a C4 unit to create the (3E) double bond, often via a Horner-Wadsworth-Emmons reaction or a modified Knoevenagel condensation. The final alcohol is then acetylated.

Q2: How does the stability of the phosphonium ylide affect the stereochemical outcome of the Wittig reaction?

A2: The stability of the ylide is a critical factor in determining the E/Z selectivity of the Wittig reaction.

  • Unstabilized Ylides (e.g., with alkyl substituents) are more reactive and typically lead to the kinetic (Z)-alkene product, especially under salt-free conditions at low temperatures.[6]

  • Stabilized Ylides (with electron-withdrawing groups like esters or ketones) are less reactive, and the reaction is more reversible, leading to the thermodynamically more stable (E)-alkene.[6]

  • Semi-stabilized Ylides (e.g., with aryl or vinyl groups) often give mixtures of (E) and (Z) isomers, and the selectivity can be highly dependent on the specific reaction conditions.[6]

Purification and Analysis

Q3: How can I separate the different stereoisomers of tetradecatrienyl acetate if my synthesis is not perfectly stereoselective?

A3: Separation of stereoisomers can be challenging but is often achievable using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC or reversed-phase HPLC, sometimes at low temperatures, can be effective for separating diastereomers and enantiomers of pheromones and their derivatives.[9][10][11] Derivatization of the alcohol precursor can sometimes improve separation.[9]

  • Column Chromatography: Careful column chromatography on silica gel, sometimes impregnated with silver nitrate, can be used to separate E/Z isomers of olefins.

Q4: How can I determine the Z:E ratio of my synthesized alkene?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereoisomeric ratio.

  • ¹H NMR: The coupling constants (J-values) between the vinylic protons are characteristic of the double bond geometry. For a disubstituted alkene, the J-value for a (Z)-isomer is typically smaller (around 6-12 Hz) than for the corresponding (E)-isomer (around 12-18 Hz). The ratio of the isomers can be determined by integrating the signals corresponding to each isomer.[12][13]

  • ¹³C NMR: The chemical shifts of the allylic carbons can also be indicative of the double bond geometry.

Quantitative Data on Stereoselective Syntheses

The following table summarizes representative yields and stereoselectivity reported for key reactions in the synthesis of triene pheromones.

Reaction StepMethodSubstrateConditionsYield (%)Stereoselectivity (Z:E or E:Z)Reference
(Z)-Alkene FormationWittig ReactionAldehyde + Unstabilized YlideTHF, n-BuLi, -78°C to RT65-95>95:5 (Z:E)[14]
(Z)-Alkene FormationWittig ReactionAldehyde + Unstabilized YlideDMF, NaIAlmost exclusively Z[15]
(E)-Alkene FormationHorner-Wadsworth-EmmonsAldehyde + Stabilized PhosphonateNaH, THFHighPredominantly E[2]
(E)-Alkene FormationModified KnoevenagelAldehyde + Malonic AcidPiperidine, PyridineHighHighly E-selective[7][8]
Final ProductMulti-step synthesis(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetateWittig and Knoevenagel based>85>75% Isomeric Purity[9]

Experimental Protocols

Protocol 1: General Procedure for (Z)-Selective Wittig Reaction

This protocol is a general guideline for the formation of a (Z)-alkene using an unstabilized ylide.

  • Preparation of the Phosphonium Salt:

    • To a solution of triphenylphosphine in an appropriate solvent (e.g., toluene or acetonitrile), add the corresponding alkyl halide (e.g., 1-bromobutane for the C8-C9 bond).

    • Heat the mixture at reflux for 24-48 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum.

  • Ylide Formation and Olefination (Salt-Free Conditions):

    • Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Add a strong, lithium-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (t-BuOK) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of the aldehyde in anhydrous THF dropwise, maintaining the temperature at -78 °C.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel. The triphenylphosphine oxide byproduct is often less polar than the desired alkene.

Protocol 2: General Procedure for (E)-Selective Knoevenagel-Doebner Condensation

This protocol describes the formation of an (E)-α,β-unsaturated carboxylic acid.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde and a slight excess (e.g., 1.1 equivalents) of malonic acid in pyridine.

    • Add a catalytic amount of a secondary amine, such as piperidine or pyrrolidine.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours. Decarboxylation often occurs in situ.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid (HCl) to precipitate the product and neutralize the pyridine.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • If the product is an oil, extract with an organic solvent, wash the organic layer with dilute HCl and then brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The crude product can be recrystallized or purified by column chromatography.

Visualizations

Wittig_Stereocontrol cluster_start Starting Materials cluster_reaction Wittig Reaction cluster_outcome Stereochemical Outcome Aldehyde Aldehyde Reaction_Conditions Reaction Conditions Aldehyde->Reaction_Conditions Phosphonium_Ylide Phosphonium Ylide Phosphonium_Ylide->Reaction_Conditions Z_Alkene (Z)-Alkene (Kinetic Product) Reaction_Conditions->Z_Alkene Unstabilized Ylide Low Temperature Non-polar Solvent Salt-Free Conditions E_Alkene (E)-Alkene (Thermodynamic Product) Reaction_Conditions->E_Alkene Stabilized Ylide Higher Temperature Polar Solvent Li+ Salts Present

Caption: Factors influencing the stereochemical outcome of the Wittig reaction.

Troubleshooting_Workflow Start Low Z:E Ratio in Wittig Reaction Check_Salts Are lithium salts present? Start->Check_Salts Change_Base Switch to NaH, NaHMDS, or KHMDS Check_Salts->Change_Base Yes Check_Temp Is the reaction run at low temp (-78°C)? Check_Salts->Check_Temp No Change_Base->Check_Temp Lower_Temp Maintain temperature at -78°C during addition Check_Temp->Lower_Temp No Check_Solvent Is the solvent non-polar aprotic (e.g., THF)? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Change_Solvent Use anhydrous THF or diethyl ether Check_Solvent->Change_Solvent No End Improved Z:E Ratio Check_Solvent->End Yes Change_Solvent->End

Caption: Troubleshooting workflow for poor (Z)-selectivity in the Wittig reaction.

References

Technical Support Center: Synthesis of Tuta absoluta Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Tuta absoluta pheromone. The primary components of the pheromone are (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate (major component) and (3E,8Z)-tetradecadien-l-yl acetate (minor component). This guide focuses on common synthetic challenges and the byproducts generated during the process.

Frequently Asked Questions (FAQs)

Q1: What are the major synthetic routes to the Tuta absoluta pheromone?

A1: The synthesis of the Tuta absoluta pheromone, a blend of (3E,8Z,11Z)-tetradecatrien-1-yl acetate and (3E,8Z)-tetradecadien-l-yl acetate, is typically achieved through multi-step organic synthesis. A common and effective strategy involves the stereoselective construction of the double bonds. Key reactions often include a Wittig reaction to create the (Z)-alkene and a modified Knoevenagel condensation to form the (E)-alkene. Acetylenic routes are also employed to build the carbon backbone and introduce the double bonds with high stereochemical control.

Q2: What are the most common byproducts in the synthesis of the Tuta absoluta pheromone?

A2: The most prevalent byproducts are stereoisomers of the desired pheromone components, particularly the incorrect E/Z isomers at the double bond positions. For instance, during the Wittig reaction to form a Z-double bond, the corresponding E-isomer can be a significant byproduct. In the Knoevenagel condensation for the E-double bond, the Z-isomer may also be formed. Another major byproduct, specific to the Wittig reaction, is triphenylphosphine oxide (TPPO), which can be challenging to remove from the reaction mixture. Other potential byproducts can arise from incomplete reactions, over-reduction, or side reactions during oxidation and acetylation steps.

Q3: How can I minimize the formation of the wrong stereoisomers?

A3: Achieving high stereoselectivity is critical. For the Wittig reaction to favor the Z-isomer, unstabilized ylides are typically used under salt-free conditions. The choice of solvent and base is also crucial. For the Knoevenagel condensation to favor the E-isomer, the selection of an appropriate catalyst and reaction conditions is key. For example, using piperidine as a catalyst in ethanol can promote the formation of the E-alkene. Careful optimization of reaction temperature and time is also essential to maximize the desired stereoisomer.

Q4: What is the best way to remove triphenylphosphine oxide (TPPO)?

A4: The removal of TPPO is a common challenge in Wittig reactions. Several methods can be employed:

  • Crystallization: TPPO is often insoluble in non-polar solvents like hexane or ether. Dissolving the crude product in a minimal amount of a more polar solvent and then adding a non-polar solvent can induce crystallization of TPPO, which can then be removed by filtration.

  • Complexation: TPPO can form a complex with zinc chloride. Adding zinc chloride to the reaction mixture in a solvent like ethanol can lead to the precipitation of the TPPO-zinc complex.

  • Chromatography: Flash column chromatography on silica gel can be effective. TPPO is more polar than the desired pheromone product, so it will have a lower Rf value and can be separated. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used.

Troubleshooting Guides

Issue 1: Low Yield in Wittig Reaction
Potential Cause Troubleshooting Step
Inactive Ylide Ensure the phosphonium salt is dry and the base is fresh and of the correct strength (e.g., n-butyllithium, sodium hydride). The ylide is often sensitive to air and moisture, so perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unstable Ylide Some ylides can be unstable and decompose over time. It is often best to generate the ylide in situ and use it immediately in the presence of the aldehyde or ketone.
Steric Hindrance If the aldehyde or ketone is sterically hindered, the reaction may be slow and give low yields. In such cases, a Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester may be a better alternative.
Incorrect Reaction Conditions Optimize the reaction temperature and time. Some Wittig reactions require low temperatures to control side reactions, while others may need heating to proceed at a reasonable rate.
Issue 2: Poor E/Z Selectivity in Alkene Formation
Potential Cause Troubleshooting Step
Wittig Reaction (Z-selectivity) Use an unstabilized ylide (R group on the ylide is alkyl). Perform the reaction in a non-polar, aprotic solvent in the absence of lithium salts to favor the kinetic product (Z-isomer).
Knoevenagel Condensation (E-selectivity) Optimize the catalyst and solvent system. For example, using a mild base like piperidine or an amine salt in a suitable solvent can enhance E-selectivity. The Doebner modification, using pyridine as a solvent with a carboxylic acid as one of the activating groups, often favors the E-isomer.
Isomerization The product mixture may be isomerizing under the reaction or workup conditions. Analyze the crude product immediately after the reaction to assess the initial isomeric ratio. Avoid prolonged exposure to acid or base during workup.
Issue 3: Difficulty in Purifying the Final Pheromone Acetate
Potential Cause Troubleshooting Step
Presence of Stereoisomers Stereoisomers often have very similar physical properties, making them difficult to separate by standard column chromatography. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silver nitrate impregnated silica gel) may be necessary for effective separation.
Contamination with Byproducts from Acetylation Ensure the acetylation reaction goes to completion to avoid unreacted alcohol. Use a mild and selective acetylating agent like acetic anhydride with a catalytic amount of a non-acidic catalyst to prevent side reactions with the double bonds. The workup should effectively remove any excess reagents and the acetic acid byproduct.
Thermal Decomposition Pheromones with multiple double bonds can be sensitive to heat. Use low-temperature purification techniques like flash chromatography and avoid high temperatures during solvent removal (rotary evaporation).

Experimental Protocols

A widely adopted synthetic strategy for the major component of the Tuta absoluta pheromone, (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate, involves the key steps of a Wittig reaction and a Knoevenagel condensation to establish the required stereochemistry. A representative experimental workflow is outlined below.

Diagram of the Synthetic Pathway

Synthesis_Pathway A Starting Material 1 (Phosphonium Salt Precursor) C Wittig Reaction A->C B Starting Material 2 (Aldehyde) B->C D Intermediate 1 (Z-alkene) C->D O Byproducts: E-isomer, TPPO C->O I Coupling Reaction D->I E Starting Material 3 (Active Methylene Compound) G Knoevenagel Condensation E->G F Starting Material 4 (Aldehyde) F->G H Intermediate 2 (E-alkene) G->H P Byproducts: Z-isomer G->P H->I J Intermediate 3 (Coupled Product) I->J K Reduction J->K L Intermediate 4 (Alcohol) K->L M Acetylation L->M N Final Product (Pheromone Acetate) M->N Q Byproducts: Unreacted starting materials M->Q

Caption: Synthetic pathway for Tuta absoluta pheromone.

Quantitative Data on Byproduct Formation

While precise quantitative data can vary significantly based on the specific reaction conditions and the scale of the synthesis, the following table provides typical ranges for byproduct formation in key synthetic steps based on literature reports.

Reaction Step Desired Product Major Byproduct(s) Typical Byproduct Percentage Reference
Wittig Reaction (Z)-alkene(E)-alkene, Triphenylphosphine oxide3-10% (E-isomer)[1]
Knoevenagel Condensation (E)-alkene(Z)-alkene1-5% (Z-isomer)[1]
Acetylation Pheromone AcetateUnreacted Alcohol, Diacetate (if diol present)<5%[2]

Note: The percentage of triphenylphosphine oxide in the Wittig reaction is stoichiometric to the starting phosphonium salt. The challenge lies in its removal rather than preventing its formation.

Concluding Remarks

The synthesis of the Tuta absoluta pheromone requires careful control over reaction conditions to achieve high stereoselectivity and minimize byproduct formation. This guide provides a starting point for troubleshooting common issues encountered during the synthesis. For optimal results, it is recommended to consult detailed experimental procedures from peer-reviewed literature and to perform small-scale optimization experiments before proceeding to a larger scale. Analysis of crude and purified products by techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the purity and isomeric ratio of the final product.[3][4]

References

Technical Support Center: Degradation of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate in Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate in insect lures.

Frequently Asked Questions (FAQs)

Q1: What is (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate and what is its primary application in research?

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a synthetically produced insect sex pheromone. It is the major component of the sex pheromone of the tomato leafminer (Tuta absoluta) and is also used in lures for the codling moth (Cydia pomonella). In research and pest management, it is primarily used to attract male moths for monitoring population levels, mass trapping, or mating disruption.

Q2: What are the main factors that cause the degradation of this pheromone in lures?

The primary factors contributing to the degradation of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate in lures are:

  • Oxidation: The double bonds in the triene structure are susceptible to oxidation, especially in the presence of oxygen and light. This can lead to the formation of inactive byproducts.

  • Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can cause isomerization of the double bonds (e.g., from Z to E configuration) and other chemical alterations, reducing the pheromone's attractiveness to the target insect.

  • High Temperatures: Elevated temperatures can accelerate both oxidation and isomerization, as well as increase the volatility of the pheromone, leading to a faster depletion from the lure.

  • Hydrolysis: As an acetate ester, the pheromone can undergo hydrolysis to the corresponding alcohol, particularly in the presence of moisture and acidic or basic conditions.

  • Contamination: Improper handling of lures can introduce contaminants that may catalyze degradation reactions.

Q3: How can I minimize degradation during storage and handling of the lures?

To minimize degradation, follow these best practices:

  • Storage: Store lures in their original, unopened packaging in a cool, dark place, preferably in a refrigerator or freezer at temperatures around -20°C.[1][2]

  • Handling: When handling lures, always use clean gloves (nitrile or latex) or tweezers to avoid contamination from oils and residues on your hands.[3] Do not touch the lure directly.

  • Cross-Contamination: Use separate tools for handling different types of pheromone lures to prevent cross-contamination, which can inhibit the response of the target insect.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate lures.

Issue 1: Reduced or No Trap Catch

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degraded Pheromone - Verify the expiration date of the lure. - Ensure lures were stored under recommended conditions (cool, dark, and dry). - If degradation is suspected, replace the lure with a new one from a different batch if possible.
Improper Trap Placement - Check that traps are placed at the recommended height and location for the target insect. - Avoid placing traps in areas with strong winds or drafts that can disrupt the pheromone plume.
Lure Contamination - Review handling procedures to ensure no direct contact with hands or contaminated surfaces occurred. - Replace the lure if contamination is suspected.
Incorrect Lure for Target Pest - Confirm that the lure is specific to the insect species being targeted.
Environmental Factors - Consider if extreme temperatures or heavy rainfall may have affected lure performance. - In hot climates, lures may have a shorter effective lifespan.
Issue 2: Inconsistent Results Between Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Lure Age or Batch - Ensure all lures used in an experiment are from the same manufacturing batch and have been stored under identical conditions.
Microclimate Differences - Be aware of variations in sunlight exposure, temperature, and humidity between trap locations, as these can affect pheromone release rates.
Inconsistent Handling - Standardize the handling protocol for all lures to minimize variability.

Experimental Protocols

Protocol 1: Analysis of Pheromone Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate from a lure dispenser to assess its degradation.

1. Materials and Reagents:

  • Hexane (GC grade)

  • Internal standard (e.g., dodecyl acetate)

  • Glass vials with PTFE-lined caps

  • Forceps

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • DB-Wax or equivalent polar capillary column

2. Sample Preparation:

  • Using clean forceps, carefully remove the pheromone lure dispenser from the trap.

  • Place the dispenser in a glass vial.

  • Add a known volume of hexane (e.g., 5 mL) containing a known concentration of the internal standard.

  • Seal the vial and allow the pheromone to extract for a specified period (e.g., 24 hours) at room temperature.

  • Gently agitate the vial periodically to ensure complete extraction.

3. GC-MS Analysis:

  • Set the GC-MS parameters. A typical starting point would be:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 6°C/minute to 230°C.

    • Carrier Gas: Helium

    • MS Transfer Line Temperature: 250°C

    • Ionization Source Temperature: 230°C

    • Scan Range: m/z 30-400

  • Inject an aliquot of the hexane extract into the GC-MS.

  • Identify the (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate peak and any potential degradation products (e.g., isomers, oxidation products) based on their retention times and mass spectra.

  • Quantify the amount of remaining pheromone by comparing its peak area to that of the internal standard.

Visualizations

Degradation Pathway of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate

A (3E,8Z,11Z)-tetradeca- 3,8,11-trienyl acetate B Isomerization Products (e.g., E,E,Z or E,Z,E isomers) A->B UV Light C Oxidation Products (e.g., epoxides, aldehydes) A->C Oxygen D (3E,8Z,11Z)-tetradeca- 3,8,11-trien-1-ol A->D Hydrolysis (H2O)

Caption: Potential degradation pathways for the pheromone.

Experimental Workflow for Pheromone Degradation Analysis

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Lure Collection B Solvent Extraction with Internal Standard A->B C GC-MS Analysis B->C D Peak Identification and Integration C->D E Quantification of Remaining Pheromone D->E F Identification of Degradation Products E->F

Caption: Workflow for analyzing pheromone degradation.

References

Technical Support Center: Optimizing Pheromone Release Rate from Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize pheromone release rates from dispensers.

Frequently Asked Questions (FAQs)

Q1: What are the main types of pheromone dispensers?

A1: Pheromone dispensers are broadly categorized into two main types:

  • Passive Dispensers: These release pheromones continuously through diffusion and are influenced by environmental factors like temperature.[1][2] Common examples include plastic tubes, ampules, rubber septa, and matrix dispensers.[2][3]

  • Active Dispensers: These systems, such as aerosol devices, can be programmed to release pheromones at specific times and intervals.[1] This allows for more precise control over the release rate.

Q2: What are the key factors that influence the pheromone release rate?

A2: Several factors can significantly impact the rate at which pheromones are released from a dispenser:

  • Temperature: Higher temperatures generally increase the volatility of the pheromone, leading to a higher release rate.[4]

  • Dispenser Design and Material: The type of polymer or matrix used in the dispenser, its surface area, and its thickness all play a crucial role in determining the diffusion rate of the pheromone.[3]

  • Pheromone Volatility: The inherent chemical properties of the pheromone, particularly its volatility, will directly affect its release rate.[5]

  • Environmental Conditions: Wind can accelerate the dispersal of the pheromone from the dispenser's surface, while high humidity can sometimes create a water barrier on the dispenser, impairing diffusion.[2][3]

Q3: How can I measure the pheromone release rate from my dispensers?

A3: Several methods are commonly used to quantify the release rate of pheromones:

  • Volatile Collection: This involves passing a controlled stream of air over the dispenser and trapping the released pheromones onto an adsorbent material, followed by solvent extraction and analysis.[3]

  • Headspace Analysis: Techniques like Solid Phase Micro-Extraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) can be used to sample and analyze the concentration of pheromones in the air surrounding the dispenser.[6]

  • Residual Pheromone Extraction: This method involves extracting and quantifying the amount of pheromone remaining in the dispenser after a certain period of use. The release rate is then calculated based on the difference from the initial amount.[3]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Inconsistent Release Rate Fluctuations in ambient temperature.[4] Inconsistent manufacturing of dispensers. Degradation of the pheromone over time.[7]1. Monitor and record temperature at the experimental site. 2. Test a batch of dispensers for initial pheromone load and release rate consistency. 3. Store dispensers in a cool, dark place before use. 4. Use a dispenser type known for stable release kinetics.
Premature Dispenser Exhaustion Higher than expected ambient temperatures leading to an accelerated release rate.[4] Incorrect dispenser type for the duration of the experiment. High wind conditions increasing the rate of volatilization.[2]1. Select a dispenser with a higher pheromone load or a formulation designed for slower release. 2. Consider using a dispenser with a less permeable material. 3. If possible, shield the dispensers from direct, high winds.
Low Pheromone Release Rate Lower than expected ambient temperatures.[4] The dispenser material is too impermeable for the specific pheromone. The pheromone has low volatility.[5] Clogging of dispenser pores (in some designs).1. If feasible, conduct experiments within the optimal temperature range for the dispenser. 2. Switch to a dispenser made from a more permeable material. 3. For low-volatility pheromones, consider a dispenser with a larger surface area. 4. Inspect dispensers for any physical obstructions.
No Pheromone Detected Complete exhaustion of the dispenser. Degradation of the pheromone within the dispenser.[7] Analytical equipment not sensitive enough. Improper sample collection or handling.1. Check the expected lifespan of the dispenser against its deployment time. 2. Analyze a new, unused dispenser to confirm the presence and integrity of the pheromone. 3. Calibrate and verify the sensitivity of your analytical instruments (e.g., GC-MS). 4. Review and optimize your pheromone collection and extraction protocols.[6][8]

Data Presentation

Table 1: Effect of Temperature on Pheromone Weight Loss from Two Dispenser Types over ~120 Days

Temperature (°C)Average Weight Loss - Isonet (g)Average Weight Loss - Rak (g)
50.0380.014
300.4800.337

Data adapted from a study on pheromone release under controlled temperature conditions.[4]

Table 2: Pheromone Release Rate for Codling Moth Dispensers

Dispenser ParameterValue
Initial Pheromone Load90 - 180 mg
Daily Release Rate (after acclimation)0.5 - 0.8 mg

These values are typical for commercial dispensers targeting the codling moth.[3]

Experimental Protocols

Protocol 1: Measurement of Pheromone Release Rate using Headspace SPME-GC-MS

This protocol outlines the steps for quantifying the pheromone emission rate from a dispenser using static headspace solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) analysis.[6]

Materials:

  • Pheromone dispensers

  • 40 mL glass vials with PTFE-silicone septa

  • SPME holder and fibers (e.g., 100 µm PDMS)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Climatic chamber or incubator

Methodology:

  • Conditioning: Condition the SPME fiber in the GC injector port as per the manufacturer's instructions (e.g., 250°C for 30 minutes for PDMS fibers).[6]

  • Sample Preparation: Place a single pheromone dispenser into a 40 mL glass vial and seal it with the septum-lined cap.[6]

  • Equilibration and Extraction: Place the vial in a climatic chamber at a controlled temperature (e.g., 27 ± 2°C) and relative humidity (e.g., 50 ± 5%).[6] Insert the SPME needle through the septum and expose the fiber to the headspace of the vial for a fixed period (e.g., 30 minutes).[6]

  • GC-MS Analysis:

    • Immediately after sampling, desorb the loaded fiber in the GC inlet port for a specified time (e.g., 2 minutes).[6]

    • Use a suitable capillary column (e.g., DB5-MS).[6]

    • Set the injector and detector temperatures (e.g., 260°C and 280°C, respectively).[6]

    • Program the GC oven temperature, for example: hold at 40°C for 5 minutes, then ramp up by 10°C/min to 250°C.[6]

    • Use helium as the carrier gas.[6]

    • Acquire mass spectra in the range of 40 to 550 amu with electron impact ionization at 70 eV.[6]

  • Quantification: Integrate the chromatographic peaks corresponding to the pheromone components to determine the emission rate.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis A Condition SPME Fiber B Place Dispenser in Vial A->B C Incubate at Controlled Temperature B->C D Expose SPME Fiber to Headspace C->D E Desorb Fiber in GC Inlet D->E F GC-MS Separation and Detection E->F G Integrate Peaks and Quantify F->G

Caption: Workflow for measuring pheromone release rate using SPME-GC-MS.

Troubleshooting_Logic Start Problem with Pheromone Release Inconsistent Inconsistent Release? Start->Inconsistent Premature Premature Exhaustion? Inconsistent->Premature No CheckTemp Check Temperature Fluctuations Inconsistent->CheckTemp Yes Low Low Release Rate? Premature->Low No HigherLoad Select Higher Load Dispenser Premature->HigherLoad Yes No No Pheromone Detected? Low->No No CheckTempLow Check for Low Temperatures Low->CheckTempLow Yes CheckExhaustion Verify Dispenser Lifespan No->CheckExhaustion Yes CheckDispenser Evaluate Dispenser Consistency CheckTemp->CheckDispenser CheckPermeability Assess Material Permeability CheckTempLow->CheckPermeability CheckDegradation Analyze for Pheromone Degradation CheckExhaustion->CheckDegradation Calibrate Calibrate Analytical Instruments CheckDegradation->Calibrate

Caption: A logical flow for troubleshooting common pheromone dispenser issues.

References

Technical Support Center: Pheromone Lure Longevity in Field Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that affect the longevity of pheromone lures in field applications.

Troubleshooting Guides

This section addresses common issues encountered during field experiments with pheromone lures, offering potential causes and step-by-step solutions.

Issue 1: Rapid Decline in Trap Captures

Symptom: A significant drop in the number of target insects captured in pheromone-baited traps much earlier than the lure's expected field life.

Potential Causes:

  • Environmental Exposure: High temperatures, direct sunlight (UV radiation), and strong air currents can accelerate the degradation and release of the pheromone.[1][2][3]

  • Improper Storage: Storing lures in warm or sunlit areas before deployment can cause premature pheromone release and degradation.[1]

  • Lure Overload (Flash-off): Some new lures exhibit a high initial release of pheromone, which can rapidly decline.

  • Chemical Degradation: Oxidation of pheromone components can reduce their potency and attractiveness.[2]

  • Dispenser Issues: The dispenser material and design may not be suitable for the specific environmental conditions, leading to an inconsistent or rapid release rate.[2][4]

Troubleshooting Steps:

  • Review Storage Conditions: Verify that lures were stored in a cool, dark place as recommended by the manufacturer. Pheromones are volatile and can break down when exposed to heat and light.[1][2]

  • Assess Trap Placement:

    • Sunlight Exposure: If possible, relocate traps to a shaded area to minimize UV degradation and excessive heat.[5][6]

    • Airflow: Avoid placing traps in areas with consistently high winds or strong, turbulent air currents, which can disrupt the pheromone plume.[1]

  • Consider a "Pre-aging" Period: For lures that may have a high initial "flash-off" of pheromones, consider airing them for 24 hours before field placement to achieve a more stable release rate.

  • Evaluate Dispenser Type: Ensure the chosen lure and dispenser are appropriate for your target insect and environmental conditions. Different dispenser materials (e.g., rubber septa, polyethylene vials) have different release characteristics.[2][4]

  • Chemical Analysis (Advanced): If the issue persists and resources allow, analyze the remaining pheromone content in the lure using Gas Chromatography (GC) to quantify the release rate over time.

Issue 2: Inconsistent or No Trap Captures from the Start

Symptom: Pheromone traps are capturing very few or no target insects, even at the beginning of the experiment.

Potential Causes:

  • Incorrect Pheromone Blend: The lure may not contain the correct pheromone components or the optimal ratio for the target species.

  • Lure Contamination: Handling lures with bare hands or storing them with other chemicals can lead to contamination and reduced effectiveness.

  • Low Pest Population: The target insect population in the area may be very low or not in its adult flight stage.[1]

  • Competing Odors: Strong odors from nearby plants, other traps, or chemical applications can interfere with the insects' ability to locate the pheromone source.[1]

  • Incorrect Trap Design or Placement: The trap design may not be suitable for the target insect, or it may be placed at an inappropriate height or location.

Troubleshooting Steps:

  • Verify Lure Specificity: Double-check that you are using the correct pheromone lure for your target insect species.

  • Follow Handling Protocols: Always use gloves when handling pheromone lures to avoid contamination.

  • Scout for Target Insects: Confirm the presence of the target insect in the area through visual inspection or other monitoring methods.

  • Assess the Surrounding Environment: Identify and, if possible, mitigate any strong competing odors in the vicinity of the traps.

  • Optimize Trap Deployment:

    • Research the appropriate trap type and placement (e.g., height, distance from vegetation) for your target species.

    • Ensure traps are not placed too close to each other, which can cause interference.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that affect pheromone lure longevity?

A1: The main environmental factors are:

  • Temperature: Higher temperatures increase the volatility of pheromones, leading to a faster release rate and shorter field life.[3][5][6] Lures are often exhausted more quickly in summer than in winter.[5][6]

  • Sunlight (UV Radiation): Direct exposure to sunlight can cause photodegradation of the pheromone compounds, reducing their effectiveness.[2][7]

  • Airflow (Wind): Increased airflow can accelerate the evaporation of the pheromone from the lure.[3] Strong winds can also disrupt the pheromone plume, making it difficult for insects to locate the trap.[1]

Q2: How does the dispenser material influence the release rate and longevity of a pheromone lure?

A2: The dispenser material plays a crucial role in controlling the release of the pheromone. Different materials have varying levels of porosity and chemical interaction with the pheromone. For example, rubber septa and polyethylene vials are common dispenser types, and their specific composition can significantly affect the release rate and how long the lure remains effective in the field.[2][4] The design of the dispenser also helps in protecting the pheromone from environmental degradation.[2]

Q3: What is the best way to store pheromone lures before use?

A3: Pheromone lures should be stored in a cool, dark, and dry place.[1] Ideally, they should be kept in a refrigerator or freezer in their original sealed packaging to minimize degradation and premature release of the pheromone.

Q4: Can I handle pheromone lures with my bare hands?

A4: No, it is highly recommended to use gloves when handling pheromone lures. This prevents contamination of the lure with oils, scents, or other chemicals from your skin, which can reduce its attractiveness to the target insect.

Q5: How often should I replace my pheromone lures?

A5: The replacement frequency depends on the specific lure, the manufacturer's recommendations, and the environmental conditions. Lure longevity can range from a few weeks to several months.[5] It is crucial to follow the manufacturer's guidelines and to monitor trap captures for any significant decline, which may indicate the need for a replacement.[1]

Data Presentation

Table 1: Effect of Temperature on Pheromone Release Rate

TemperatureRelative Release Rate
15°CLow
25°CMedium
35°CHigh

Note: This table provides a generalized summary. Actual release rates will vary depending on the specific pheromone and dispenser type.[3]

Table 2: Impact of Field Aging on Trap Catch Efficiency

Lure Age in FieldRelative Trap Catch
1 Week~87%
2 Weeks~73%
3 Weeks~55%
4 Weeks~44%

Source: Adapted from studies on Carpophilus spp. with pheromone and co-attractant lures.

Experimental Protocols

Protocol 1: Field Trial for Evaluating Lure Longevity

Objective: To determine the effective field life of a pheromone lure by monitoring trap captures over time.

Methodology:

  • Site Selection: Choose a field site with a known population of the target insect.

  • Trap Setup:

    • Deploy a series of identical traps baited with fresh pheromone lures. The number of traps will depend on the experimental design and statistical requirements.

    • Place the traps in a randomized block design to account for spatial variability.

    • Ensure traps are placed at the recommended height and spacing for the target species.

  • Data Collection:

    • At regular intervals (e.g., weekly), inspect the traps and record the number of captured target insects.

    • At each inspection, remove the captured insects to prevent them from deterring others.

  • Lure Replacement: Do not replace the lures during the trial. The goal is to observe the decline in captures as the lures age.

  • Data Analysis:

    • Plot the average number of captures per trap against the age of the lure (in weeks).

    • The point at which the trap captures decrease significantly can be considered the end of the lure's effective field life.

Protocol 2: Quantification of Pheromone Content using Gas Chromatography (GC)

Objective: To measure the amount of active pheromone remaining in a lure after a period of field exposure.

Methodology:

  • Sample Collection:

    • Deploy lures in the field for varying durations (e.g., 0, 1, 2, 4, 6 weeks).

    • Collect the aged lures and store them in a freezer until analysis.

  • Pheromone Extraction:

    • Place an individual lure in a sealed vial.

    • Add a known volume of an appropriate solvent (e.g., a 1:1 mixture of n-hexane and acetone).

    • Agitate the vial to extract the pheromone from the lure matrix.

  • GC Analysis:

    • Filter the extract to remove any particulate matter.

    • Inject a sample of the extract into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Use a capillary column suitable for separating the pheromone components (e.g., HP-5).

    • Set the injector and detector temperatures appropriately (e.g., 225°C and 275°C, respectively).

    • Run a temperature program to separate the pheromone components.

  • Quantification:

    • Create a calibration curve using standards of the pure pheromone compounds.

    • Compare the peak areas of the pheromone components in the lure extracts to the calibration curve to determine their concentration.

    • Calculate the amount of pheromone remaining in the lure at each time point.

Mandatory Visualizations

Factors_Affecting_Lure_Longevity Env Environmental Factors Longevity Pheromone Lure Longevity & Efficacy Env->Longevity Temp Temperature Env->Temp UV Sunlight (UV) Env->UV Air Airflow Env->Air Chem Chemical Properties Chem->Longevity Vol Volatility Chem->Vol Ox Oxidation Chem->Ox Disp Dispenser Characteristics Disp->Longevity Mat Material Disp->Mat Design Design Disp->Design

Caption: Key factors influencing the field longevity and efficacy of pheromone lures.

Troubleshooting_Workflow Start Low/No Trap Captures CheckLure Verify Correct Lure & Handling Start->CheckLure CheckPop Confirm Pest Population Presence CheckLure->CheckPop Lure OK Resolve Issue Resolved CheckLure->Resolve Incorrect Lure/ Handling Corrected AssessEnv Evaluate Environmental Factors (Temp, UV, Wind) CheckPop->AssessEnv Population Present CheckPop->Resolve Low/No Population Confirmed AssessTrap Check Trap Design & Placement AssessEnv->AssessTrap Environment OK AssessEnv->Resolve Trap Relocated/ Shielded AssessTrap->Resolve Trap Adjusted/ Replaced Contact Contact Manufacturer/ Consult Literature AssessTrap->Contact Trap OK Contact->Resolve

Caption: A troubleshooting workflow for addressing low or no trap captures with pheromone lures.

References

Technical Support Center: Optimizing Tuta absoluta Trap Capture Rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome low trap capture rates for the tomato leafminer, Tuta absoluta.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the capture rate of Tuta absoluta in pheromone traps?

A1: The capture rate of Tuta absoluta is influenced by a combination of factors including the type of trap used, the pheromone lure's dosage and release rate, trap placement (height and density), and environmental conditions. The design of the trap, such as water traps or Delta traps, significantly impacts efficiency, as does the material and concentration of the pheromone lure.[1][2] Trap placement relative to crop height and wind direction is also critical for maximizing captures.

Q2: How often should I check the traps and replace the pheromone lures?

A2: It is recommended to check traps weekly to monitor the moth population and prevent trap saturation, which can deter further captures.[1] Pheromone lures have a limited lifespan and should typically be replaced every 4 to 6 weeks to ensure a consistent and effective release of the attractant.[3][4] However, in hotter climates, more frequent replacement may be necessary.

Q3: What is the optimal density and placement for Tuta absoluta traps in a research setting?

A3: For monitoring purposes in greenhouses, a density of 2-4 traps per hectare is often recommended. For mass trapping, this density can increase significantly to 20-40 traps per hectare.[1][2] Traps should be placed near the ground or at a maximum height of 30-40 cm, as captures are generally higher at lower levels.[5] It is also beneficial to concentrate traps near the upwind borders of the field.

Q4: Can the color of the trap affect capture rates?

A4: Yes, trap color can influence capture rates. Studies have shown that black and white traps tend to capture the highest number of Tuta absoluta adults, while yellow traps are generally the least effective.[6] One study found that Delta traps with black sticky pads were particularly effective.[6][7][8]

Q5: What are some common mistakes to avoid when handling and deploying pheromone lures?

A5: A critical mistake is touching the pheromone lure with bare hands, which can contaminate it and reduce its effectiveness.[9] Always use gloves or tweezers when handling lures.[9] Another common error is improper storage of lures; they should be kept in a cool, sealed environment to maintain their efficacy. Finally, ensure the trap entrance is not obstructed by leaves or other debris.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Captures in New Traps 1. Improper Lure Handling: The pheromone lure was contaminated during placement. 2. Incorrect Trap Assembly: The trap is not set up according to the manufacturer's instructions. 3. Low Pest Pressure: The Tuta absoluta population in the area is genuinely low.1. Replace the lure, using gloves or tweezers for handling. 2. Review the assembly instructions for your specific trap model. 3. Continue monitoring; low initial captures can be a baseline.
Decline in Capture Rates Over Time 1. Lure Depletion: The pheromone lure has exceeded its effective lifespan (typically 4-6 weeks). 2. Trap Saturation: The sticky liner or water basin is full of captured moths and debris. 3. Environmental Factors: Changes in temperature, humidity, or wind patterns can affect moth activity.1. Replace the pheromone lure according to the recommended schedule. 2. Clean the trap and replace the sticky liner or refresh the water and soapy solution. 3. Note any significant weather changes and correlate them with capture data.
High Variation in Captures Between Traps 1. Inconsistent Trap Placement: Traps are placed at different heights or in varying micro-environments. 2. "Edge Effect": Traps placed at the borders of the field may capture more moths.1. Ensure all traps are deployed at a consistent height and in similar locations relative to the crop. 2. For uniform monitoring, place traps in a grid pattern away from the immediate field edges.
Capturing Non-Target Insects 1. Trap Design: Some trap designs and colors are more attractive to a broader range of insects. 2. Lure Specificity: While pheromones are species-specific, other visual cues from the trap may attract other insects.1. If non-target captures are problematic, consider switching to a more selective trap type (e.g., from a sticky trap to a water trap). 2. Ensure you are using a high-purity pheromone lure specifically for Tuta absoluta.

Data on Trap Performance

Table 1: Comparison of Tuta absoluta Capture Rates by Trap Type
Trap TypeAverage Moth Captures (per trap/week)Capture Efficiency (%)Reference
Delta Trap119.0873%
Yellow Sticky Trap40.0424%
Water Trap (Wota)6.934%
Table 2: Efficacy of Different Pheromone Lure Dispensers in Delta Traps
Lure Dispenser TypeMean Adult Captures (Year 1)Mean Adult Captures (Year 2)Reference
Rubber Septum76.0086.17[6][7][8]
Polymer Wax32.8328.20[6][7][8]
Polymer Vial10.3711.77[6][7][8]

Experimental Protocols

Protocol 1: Standardized Monitoring of Tuta absoluta Populations

Objective: To establish a baseline population density and monitor trends over time.

Materials:

  • Delta traps

  • Tuta absoluta pheromone lures (rubber septum type)

  • Sticky liners

  • Gloves or tweezers

  • Flagging tape for marking trap locations

  • Data collection sheets or mobile device

Methodology:

  • Trap Density: Deploy traps at a density of 2-4 traps per hectare.

  • Trap Placement:

    • Place traps approximately 15-20 meters apart.[4]

    • Position traps near the highest point of the plants, ensuring the entrance is not blocked by foliage.

    • For consistency, maintain a uniform height for all traps.

  • Lure Installation:

    • Using gloves or tweezers, place one pheromone lure inside each trap.

    • Assemble the Delta trap with the sticky liner on the bottom.

  • Data Collection:

    • Check traps weekly.

    • Count and record the number of Tuta absoluta moths on the sticky liner.

    • Remove captured moths after counting.

  • Maintenance:

    • Replace sticky liners when they become saturated with moths or dust.

    • Replace pheromone lures every 4-6 weeks.[4]

Protocol 2: Comparative Evaluation of Different Trap Types

Objective: To determine the most effective trap type for a specific environment.

Materials:

  • At least two different types of Tuta absoluta traps (e.g., Delta traps and water traps).

  • Identical pheromone lures for all traps.

  • Sticky liners for Delta traps.

  • Water, vegetable oil, or liquid soap for water traps.[4]

  • Randomized block experimental design layout.

Methodology:

  • Experimental Design:

    • Divide the experimental area into blocks.

    • Within each block, randomly assign one of each trap type.

    • Ensure a minimum distance of 20 meters between traps to avoid interference.

  • Trap Preparation:

    • Delta Traps: Assemble with a sticky liner and a pheromone lure.

    • Water Traps: Fill with water to the indicated level, add a few drops of liquid soap or a thin layer of vegetable oil to break the surface tension, and place the pheromone lure in its designated holder.[4]

  • Deployment: Place all traps at the same height and in similar positions relative to the crop.

  • Data Collection:

    • Count the number of captured moths in each trap at weekly intervals for a period of at least 4 weeks.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in capture rates between the trap types.

Visual Guides

experimental_workflow cluster_prep Preparation Phase cluster_deploy Deployment Phase cluster_monitor Monitoring Phase cluster_analysis Analysis Phase start Start: Define Objective materials Select Trap Types & Lures start->materials design Design Experiment Layout materials->design prep_traps Prepare & Bait Traps design->prep_traps deploy_traps Deploy Traps in Field prep_traps->deploy_traps check_traps Weekly Trap Inspection deploy_traps->check_traps record_data Count & Record Captures check_traps->record_data maintenance Perform Maintenance record_data->maintenance maintenance->check_traps Repeat Weekly analyze Analyze Capture Data maintenance->analyze After 4-6 Weeks report Report Findings analyze->report

Caption: Workflow for comparing Tuta absoluta trap efficacy.

troubleshooting_flow decision decision action action issue Low Capture Rate check_lure Is the lure older than 6 weeks? issue->check_lure check_placement Is trap placement optimal? check_lure->check_placement No replace_lure Replace Pheromone Lure check_lure->replace_lure Yes check_saturation Is the trap saturated? check_placement->check_saturation Yes adjust_placement Adjust trap height/location check_placement->adjust_placement No check_population Is pest pressure low? check_saturation->check_population No clean_trap Clean trap / Replace liner check_saturation->clean_trap Yes continue_monitoring Continue monitoring as baseline check_population->continue_monitoring Yes replace_lure->check_placement adjust_placement->check_saturation clean_trap->check_population

Caption: Troubleshooting logic for low Tuta absoluta captures.

References

Technical Support Center: Interference of Geometric Isomers in Pheromone Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pheromones and their geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What is the significance of geometric isomers in pheromone activity?

Geometric isomers, or cis-trans isomers, are stereoisomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the context of pheromones, the specific geometry of a molecule can be critical for its biological activity. The insect's olfactory receptors are highly specific and can differentiate between geometric isomers.

The presence of a specific geometric isomer can have several effects:

  • Synergistic Effect: In some cases, a minor amount of a geometric isomer is necessary to elicit a maximal behavioral response. For example, the sex pheromone of the European corn borer and the redbanded leafroller moth, (Z)-11-tetradecenyl acetate, is only weakly attractive on its own. The presence of the (E) isomer is required for maximum attraction, and these moths are tuned to respond optimally to specific Z:E ratios[1]. Similarly, a small proportion of the opposite geometric isomer increases the potency of the synthetic pheromone of the Oriental fruit moth[2].

  • Inhibitory or Masking Effect: In other instances, one geometric isomer can inhibit or completely block the activity of the attractive isomer. For the pink bollworm moth, the cis isomer of the sex pheromone propylure can mask the activity of the trans isomer. As little as 15% of the cis isomer is enough to completely nullify the activity of the trans isomer[3].

  • No Effect: Sometimes, one isomer is biologically active while the other is inactive and has no discernible effect on the active isomer's function.

Q2: My synthetic pheromone blend is not attracting the target insect species. What could be the problem?

Several factors could be contributing to the lack of attraction. One of the most critical is an incorrect ratio of geometric isomers. Many insect species rely on a precise blend of isomers to recognize a mating signal[4].

Troubleshooting Steps:

  • Verify Isomer Ratio: The first step is to re-analyze the isomeric purity and ratio of your synthetic blend. Minor impurities or slight deviations from the natural ratio can lead to a significant loss of activity or even cause repulsion.

  • Check for Antagonistic Isomers: Ensure that your synthesis has not inadvertently produced an inhibitory isomer. Even small amounts of an antagonist can completely block the response to the attractive isomer[3].

  • Consider All Pheromone Components: Pheromones are often multi-component signals. Ensure you have identified and included all the necessary compounds in the correct proportions.

  • Release Rate and Dispenser Type: The release rate of the pheromone from the dispenser can affect its efficacy. The type of dispenser (e.g., passive vs. aerosol) can also influence the airborne concentration and distribution of the pheromone[5].

Q3: How can I accurately determine the geometric isomer ratio in my pheromone sample?

Accurate determination of the geometric isomer ratio is crucial for successful pheromone research and application. Several analytical techniques can be employed:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or coupled with mass spectrometry (GC-MS) is a common method for separating and quantifying volatile compounds like pheromones. The choice of the GC column is critical for achieving good separation of geometric isomers[6][7].

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile or thermally labile pheromones and their derivatives. Chiral HPLC columns can be used to separate enantiomers, and reversed-phase columns can separate geometric isomers, sometimes at sub-ambient temperatures for better resolution[6][8][9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the structure and stereochemistry of pheromone components, including the configuration of double bonds[10][11].

  • Raman Spectroscopy: Combined with density functional theory (DFT) calculations, Raman spectroscopy can be a powerful tool for distinguishing between different geometric isomers of molecules like carotenoids, and this principle can be applied to pheromones[11].

Troubleshooting Guides

Issue 1: Inconsistent results in behavioral assays (e.g., electroantennography, wind tunnel assays).

Possible Cause: Variation in the isomeric purity of the pheromone samples used across different experimental batches.

Troubleshooting Protocol:

  • Standardize Pheromone Source: Use a single, well-characterized batch of synthetic pheromone for the entire set of experiments.

  • Regularly Verify Isomeric Purity: Before starting a new set of experiments, re-analyze the isomeric purity of your standard using GC or HPLC to ensure it has not degraded or changed over time.

  • Control for Contamination: Thoroughly clean all glassware and equipment between experiments to avoid cross-contamination with other isomers or compounds.

Issue 2: Difficulty in separating geometric isomers for purification.

Possible Cause: The physicochemical properties of the geometric isomers are very similar, making separation challenging.

Troubleshooting Protocol:

  • Optimize Chromatographic Conditions:

    • GC: Experiment with different stationary phases (polar vs. non-polar), column lengths, and temperature programs.

    • HPLC: Test different mobile phase compositions, column chemistries (e.g., C18, phenyl-hexyl), and temperatures. Cooling the column can sometimes improve resolution[9][12].

  • Derivatization: Chemically modify the pheromone to create derivatives with more distinct properties, which may be easier to separate. For example, derivatization with a chiral reagent can help separate enantiomers[9].

  • Preparative Chromatography: For obtaining pure isomers for bioassays, use preparative GC or HPLC.

  • Alternative Separation Techniques: Consider techniques like thin-layer chromatography for initial separation[3].

Quantitative Data Summary

Table 1: Effect of Geometric Isomer Ratio on Pheromone Activity

Insect SpeciesPheromone Component(s)Active Isomer(s)Effect of Other Isomer(s)Optimal Isomer Ratio (Active:Other)Reference
Pink Bollworm Moth (Pectinophora gossypiella)Propyluretranscis isomer inhibits activity>85:15 (trans:cis) for activity[3]
European Corn Borer (Ostrinia nubilalis)(Z)-11-Tetradecenyl acetateZE isomer is synergisticSpecific Z:E ratio required for maximum attraction[1]
Redbanded Leafroller Moth (Argyrotaenia velutinana)(Z)-11-Tetradecenyl acetateZE isomer is synergisticSpecific Z:E ratio required for maximum attraction[1]
Oriental Fruit Moth (Grapholita molesta)(Z)-8-Dodecenyl acetateZE isomer increases potencyNot specified, but a "small proportion" of E is beneficial[2]
Pear Leaf Midge (Dasineura pyri)(2R, 13R, 8Z)-2,13-diacetoxy-8-heptadeceneFirst eluting HPLC isomerSecond eluting isomer reduces catches1:0 (Active:Inhibitor) for optimal attraction[8]

Experimental Protocols

Protocol 1: Separation of Geometric Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and should be optimized for the specific pheromone.

Materials:

  • HPLC system with a UV or refractive index detector

  • Appropriate HPLC column (e.g., reversed-phase C18 or a chiral column)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Pheromone sample dissolved in a suitable solvent

Methodology:

  • Sample Preparation: Dissolve a known amount of the pheromone mixture in the mobile phase.

  • Column Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Elution: Run the separation using an isocratic or gradient elution method. The specific solvent composition and gradient profile will depend on the pheromone's properties.

  • Detection: Monitor the elution of the isomers using the detector.

  • Fraction Collection: If preparative separation is desired, collect the fractions corresponding to each isomer peak.

  • Analysis: Analyze the collected fractions to confirm their purity.

For an example of HPLC separation of pheromone isomers, see the work on separating isomers of 2,7-diacetoxyundecane and (Z)-2,12-diacetoxy-8-heptadecene in midge pheromones, where different eluting isomers showed different biological activities[8].

Protocol 2: Quantitative Analysis of Pheromone-Binding Protein Specificity

This protocol outlines a method for determining the dissociation constants for ligands binding to pheromone-binding proteins (PBPs), which can be challenging due to the low water solubility of many pheromones. This method uses β-cyclodextrin as a solubilizer.

Materials:

  • Purified PBP

  • Pheromone isomers

  • β-cyclodextrin

  • Fluorometer

  • Buffer solution (e.g., 0.02 M Tris, pH 8.5)

Methodology:

  • Solubilization of Pheromone: Prepare a stock solution of the pheromone isomer in a solvent and then dilute it into a buffer containing β-cyclodextrin.

  • Fluorescence Titration:

    • Place a solution of the PBP in a cuvette in the fluorometer.

    • Measure the intrinsic tryptophan fluorescence of the PBP.

    • Add increasing concentrations of the pheromone-β-cyclodextrin solution to the cuvette.

    • Measure the quenching of the tryptophan fluorescence after each addition.

  • Data Analysis:

    • Plot the change in fluorescence against the concentration of the pheromone.

    • Fit the data to a binding isotherm to determine the dissociation constant (Kd), which reflects the binding affinity of the isomer to the PBP.

This method has been successfully used to determine the dissociation constants of ligands binding to the Drosophila odorant-binding protein LUSH[13][14].

Visualizations

Experimental_Workflow_for_Pheromone_Isomer_Analysis cluster_synthesis Pheromone Synthesis & Purification cluster_analysis Isomer Ratio & Purity Analysis cluster_bioassay Biological Activity Assessment Synthesis Synthesis of Geometric Isomers Purification Purification by Chromatography (GC/HPLC) Synthesis->Purification GC_MS GC-MS Analysis Purification->GC_MS Verify Purity HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis Verify Purity NMR NMR Spectroscopy Purification->NMR Confirm Structure EAG Electroantennography (EAG) GC_MS->EAG Test Pure Isomers Wind_Tunnel Wind Tunnel Assay HPLC_Analysis->Wind_Tunnel Test Specific Ratios Field_Trapping Field Trapping Experiments NMR->Field_Trapping Test Optimized Blends

Caption: Workflow for pheromone isomer analysis and bioassay.

Pheromone_Signaling_Pathway Pheromone Pheromone Isomer PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding Receptor Olfactory Receptor Neuron (ORN) PBP->Receptor Transport & Delivery Signal Signal Transduction Cascade Receptor->Signal Activation Response Behavioral Response Signal->Response

Caption: Simplified pheromone signaling pathway in insects.

Troubleshooting_Logic Start No/Low Insect Attraction CheckRatio Analyze Isomer Ratio (GC/HPLC) Start->CheckRatio RatioCorrect Is Ratio Correct? CheckRatio->RatioCorrect CheckPurity Check for Impurities/ Antagonistic Isomers RatioCorrect->CheckPurity Yes Resynthesize Re-synthesize or Re-purify Pheromone RatioCorrect->Resynthesize No PurityCorrect Are there Antagonists? CheckPurity->PurityCorrect CheckComponents Verify All Pheromone Components are Present PurityCorrect->CheckComponents No PurityCorrect->Resynthesize Yes ComponentsCorrect Is Blend Complete? CheckComponents->ComponentsCorrect OptimizeRelease Optimize Dispenser & Release Rate ComponentsCorrect->OptimizeRelease Yes ComponentsCorrect->Resynthesize No Success Successful Attraction OptimizeRelease->Success Resynthesize->CheckRatio

Caption: Troubleshooting logic for low pheromone attraction.

References

Technical Support Center: Stability of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate under UV Light

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate under ultraviolet (UV) light.

Frequently Asked Questions (FAQs)

Q1: What is (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate and why is its UV stability a concern?

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a key component of the sex pheromone of the tomato leafminer, Tuta absoluta. Its stability under UV light is a critical factor in the efficacy of pheromone-based pest management strategies. Exposure to sunlight can lead to photodegradation, reducing the active concentration of the pheromone and potentially forming inactive or even repellent byproducts.

Q2: What are the primary mechanisms of photodegradation for conjugated trienes like this pheromone?

Conjugated trienes, upon absorption of UV radiation, can undergo several photochemical reactions. The most common degradation pathways include:

  • Photoisomerization: The cis (Z) and trans (E) configuration of the double bonds can change, leading to the formation of various geometric isomers that may have reduced or no biological activity.

  • Cyclization: Intramolecular cyclization reactions can occur, forming cyclic compounds with different chemical structures and properties.

  • Oxidation: In the presence of oxygen, photo-oxidation can lead to the formation of peroxides, aldehydes, ketones, and other oxygenated derivatives, which can further degrade the pheromone.

Q3: Are there any standard methods for testing the UV stability of this compound?

Yes, standardized methods for assessing the photostability of chemical substances can be adapted for this pheromone. Protocols such as ASTM G154 and ISO 4892-3, which are designed for nonmetallic materials, provide a framework for controlled UV exposure using fluorescent UV lamps.[1][2][3][4][5][6] These methods allow for the simulation of solar radiation under controlled temperature and humidity conditions.

Q4: What analytical techniques are suitable for monitoring the degradation of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for analyzing the degradation of this pheromone. GC allows for the separation of the parent compound from its degradation products, while MS provides identification of these compounds based on their mass spectra. Gas chromatography with a flame ionization detector (GC-FID) can be used for quantitative analysis of the remaining parent compound.

Troubleshooting Guides

Issue 1: Rapid loss of pheromone efficacy in field trials.
  • Possible Cause: High exposure to direct sunlight leading to accelerated photodegradation.

  • Troubleshooting Steps:

    • Shielding: Ensure pheromone dispensers are placed in shaded areas of the plant canopy where possible to minimize direct UV exposure.

    • Formulation: Consider using a pheromone formulation that includes UV protectants or is embedded in a UV-resistant matrix.

    • Dispenser Type: Evaluate the design of the dispenser. Some materials offer better protection from environmental factors than others.

    • Reapplication Schedule: In areas with high UV intensity, it may be necessary to adjust the reapplication schedule of the pheromone.

Issue 2: Inconsistent results from UV stability studies.
  • Possible Cause: Lack of controlled experimental conditions.

  • Troubleshooting Steps:

    • Standardized Protocol: Adhere to a standardized protocol for UV exposure, such as an adapted version of ASTM G154 or ISO 4892-3.[1][2][3][4][5][6]

    • Control Samples: Always include control samples that are not exposed to UV light to account for any thermal degradation or volatilization.

    • Light Source Calibration: Ensure the UV light source is calibrated and provides a consistent and known irradiance at the sample surface.

    • Temperature and Humidity Control: Maintain constant temperature and humidity throughout the experiment, as these factors can influence degradation rates.

    • Sample Preparation: Ensure uniform sample preparation. For solutions, use a consistent solvent and concentration. For formulated products, ensure a uniform surface is exposed.

Issue 3: Appearance of unknown peaks in GC-MS analysis after UV exposure.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Mass Spectra Analysis: Carefully analyze the mass spectra of the unknown peaks to propose potential structures. Common degradation products of conjugated trienes include geometric isomers and cyclized compounds.

    • Literature Review: Search for literature on the photodegradation of similar conjugated triene compounds to identify likely degradation products.

    • Isomer Separation: Optimize the GC method (e.g., using a more polar column or a slower temperature ramp) to improve the separation of geometric isomers.

    • Reference Standards: If possible, synthesize or purchase reference standards of potential degradation products for confirmation by comparing retention times and mass spectra.

Data Presentation

Table 1: Illustrative Photodegradation of a Conjugated Triene Pheromone under Controlled UV Exposure

Exposure Time (hours)Remaining Parent Compound (%)Major Degradation Product 1 (Isomer A) (%)Major Degradation Product 2 (Isomer B) (%)Other Degradation Products (%)
0100000
4751555
855251010
1240351510
2420452015

Note: This data is for illustrative purposes only and represents a hypothetical scenario for a conjugated triene pheromone exposed to continuous UV-A radiation (e.g., at 0.89 W/m²/nm at 340 nm) at a constant temperature (e.g., 50°C).

Experimental Protocols

Protocol: Accelerated UV Stability Testing of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate

This protocol is adapted from the principles outlined in ASTM G154 and ISO 4892-3.[1][2][3][4][5][6]

1. Objective: To determine the rate of degradation of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate when exposed to controlled UV radiation.

2. Materials and Equipment:

  • (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate (high purity standard)

  • UV-transparent solvent (e.g., hexane or acetonitrile)

  • Quartz vials or a UV-transparent sample holder

  • Accelerated weathering chamber equipped with UVA-340 fluorescent lamps

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) and/or Mass Spectrometer (GC-MS)

  • Volumetric flasks and pipettes

  • Syringes for GC injection

3. Sample Preparation:

  • Prepare a stock solution of the pheromone in the chosen UV-transparent solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several quartz vials.

  • Prepare control samples by wrapping identical vials in aluminum foil to block UV light.

4. UV Exposure:

  • Place the unwrapped (test) and wrapped (control) vials in the sample holder of the accelerated weathering chamber.

  • Set the exposure conditions according to a relevant standard cycle (e.g., ASTM G154 Cycle 1: 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C). For continuous exposure, maintain a constant temperature (e.g., 50°C) and UV irradiance (e.g., 0.89 W/m²/nm at 340 nm).

  • At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), remove one test vial and one control vial from the chamber.

5. Analysis:

  • Analyze the contents of each vial by GC-FID or GC-MS.

  • For GC-FID analysis, quantify the peak area of the parent pheromone compound.

  • For GC-MS analysis, identify the parent peak and any new peaks corresponding to degradation products by their retention times and mass spectra.

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).

  • Compare the results from the test samples to the control samples to isolate the effect of UV radiation from thermal degradation.

6. Data Reporting:

  • Report the percentage of remaining parent compound as a function of UV exposure time.

  • If possible, identify and quantify the major degradation products.

  • Plot the degradation data and determine the degradation kinetics (e.g., first-order rate constant and half-life).

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis cluster_reporting Data Reporting prep_stock Prepare Pheromone Stock Solution aliquot Aliquot into Quartz Vials prep_stock->aliquot prep_controls Prepare Control Samples (Wrapped) aliquot->prep_controls place_samples Place Samples in Weathering Chamber prep_controls->place_samples set_conditions Set UV, Temperature, Humidity place_samples->set_conditions run_exposure Run Exposure for Timed Intervals set_conditions->run_exposure remove_samples Remove Test and Control Samples run_exposure->remove_samples gc_analysis Analyze by GC-MS / GC-FID remove_samples->gc_analysis quantify Quantify Remaining Pheromone gc_analysis->quantify identify Identify Degradation Products gc_analysis->identify report_degradation Report % Degradation vs. Time quantify->report_degradation identify->report_degradation determine_kinetics Determine Degradation Kinetics report_degradation->determine_kinetics

Caption: Experimental workflow for assessing the UV stability of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

Troubleshooting_Guide cluster_field Field Troubleshooting cluster_lab Laboratory Troubleshooting start Inconsistent Pheromone Performance check_field Field Application Issue? start->check_field check_lab Lab Stability Issue? start->check_lab dispenser_placement Check Dispenser Placement (Shading) check_field->dispenser_placement protocol Standardize Protocol (e.g., ASTM G154) check_lab->protocol formulation Evaluate Formulation (UV Protectants) dispenser_placement->formulation If shaded reapplication Adjust Reapplication Schedule formulation->reapplication If protected solution Consistent and Reliable Data reapplication->solution controls Use Proper Controls (Dark Samples) protocol->controls calibration Calibrate Light Source and Detectors controls->calibration analysis Optimize Analytical Method (GC) calibration->analysis analysis->solution

Caption: Troubleshooting decision tree for inconsistent pheromone performance in field and lab settings.

References

Technical Support Center: Troubleshooting Electroantennography (EAG) Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during electroantennography (EAG) experiments, helping researchers, scientists, and drug development professionals achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is my EAG baseline unstable and drifting?

An unstable or drifting baseline is a frequent issue in EAG recordings, making it difficult to accurately measure response amplitudes.[1][2] This phenomenon can be caused by several factors:

  • Electrode Instability: Polarization of the electrodes or changes in the electrolyte composition can cause the baseline to drift.

  • Preparation Viability: The physiological state of the antennal preparation can change over time, leading to baseline shifts.

  • Environmental Factors: Fluctuations in temperature and humidity around the preparation can affect its electrical properties.[3]

  • Poor Grounding: Inadequate grounding of the setup can introduce low-frequency noise and drift.

  • Mechanical Instability: Air currents or vibrations in the room can cause slight movements of the antenna, resulting in a fluctuating baseline.[1]

Solutions:

  • Allow Stabilization: Let the electrodes and the antennal preparation stabilize in the recording setup for a few minutes before starting measurements.

  • Use Fresh Saline: Ensure the saline solution in the electrodes is fresh and of the correct composition.

  • Control Environment: Maintain a stable temperature and humidity in the recording environment. Using a humidified air stream can help keep the preparation from drying out.[4]

  • Check Grounding and Shielding: Ensure all components of the EAG setup are properly grounded to a common earth point. A Faraday cage can help shield the preparation from external electrical noise.[5]

  • Isolate from Vibrations: Place the EAG setup on an anti-vibration table to minimize mechanical disturbances.[4]

Q2: Why are my EAG response amplitudes very low or absent?

Low signal amplitude is a critical problem that can prevent the detection of true olfactory responses. The causes can range from the biological preparation to the experimental setup.

  • Poor Antennal Health: The insect may be unhealthy, or the antenna may have been damaged during preparation.

  • Inadequate Electrode Contact: Poor contact between the electrodes and the antenna is a common cause of weak signals.[6] The extracellular hemolymph must be in good contact with the recording electrode.[7]

  • Incorrect Electrode Placement: The positioning of the recording and reference electrodes is crucial for detecting the potential change across the antenna.[7]

  • Low Stimulus Concentration: The concentration of the odorant may be below the detection threshold of the antenna.[1]

  • Blocked Stimulus Delivery: The path for the odor stimulus may be obstructed, preventing it from reaching the antenna.

Solutions:

  • Use Healthy Insects: Select healthy, robust insects for your experiments.

  • Refine Preparation Technique: Practice the antennal excision and mounting procedure to minimize damage. Ensure a clean cut at the tip of the antenna for the recording electrode.

  • Ensure Good Electrode Contact: Use a high-quality conductive gel or saline solution in the electrodes. Visually confirm that the antenna is securely in contact with both the recording and reference electrodes.

  • Optimize Stimulus Delivery: Verify that the stimulus delivery system is working correctly. Check for any blockages in the tubing and ensure the puff of air is effectively delivered over the antenna.

  • Perform a Dose-Response Test: Test a range of stimulus concentrations to find the optimal level that elicits a clear response without saturating the receptors.[4]

Q3: How can I reduce the electrical noise in my recordings?

High noise levels can obscure small EAG signals, leading to a poor signal-to-noise (S/N) ratio.[5][8] Noise can originate from both external and internal sources.

  • Electromagnetic Interference (EMI): Nearby electrical equipment, power lines (50/60 Hz hum), and mobile phones can introduce significant noise.[5]

  • Improper Grounding/Shielding: An unshielded or poorly grounded setup is highly susceptible to EMI.[5]

  • Intrinsic Noise: Biological activity within the antennal cells can contribute to the overall noise level.[5]

  • Movement Artifacts: Physical movement of the preparation or electrodes will introduce noise.[1]

Solutions:

  • Use a Faraday Cage: Enclosing the entire preparation and electrode setup in a grounded Faraday cage is the most effective way to block external EMI.

  • Proper Grounding: Ensure a single, common ground point for the amplifier, headstage, and Faraday cage to avoid ground loops.

  • Filter the Signal: Use the band-pass filter on your amplifier to remove high-frequency noise and low-frequency drift.[5] Be careful not to filter out the actual EAG signal.

  • Secure the Preparation: Firmly secure the insect and the electrodes to prevent any movement during the recording.

  • Turn Off Unnecessary Equipment: Switch off any non-essential electrical devices in the vicinity of the EAG setup.

Q4: My responses to the same stimulus are highly inconsistent. What is the cause?

Reproducibility is key to reliable data. Inconsistent responses to repeated stimuli can invalidate experimental results.

  • Antennal Fatigue or Adaptation: Repeated stimulation, especially at high concentrations, can cause the olfactory receptor neurons to adapt or fatigue, leading to diminished responses over time.

  • Inconsistent Stimulus Delivery: Variations in the duration or volume of the air puff delivering the stimulus will result in variable responses.

  • Unstable Airflow: Fluctuations in the continuous humidified air stream passing over the antenna can affect the baseline and the response to the stimulus.[9]

  • Antenna Drying Out: If the humidified air supply is insufficient, the antenna can dry out, leading to a progressive loss of responsiveness.[4]

  • Solvent Effects: The solvent used to dilute the odorant may itself elicit a response or affect the antenna's sensitivity.[4]

Solutions:

  • Allow Recovery Time: Ensure there is a sufficient interval between stimuli (e.g., 30-60 seconds) to allow the antenna to recover.

  • Use a Precise Stimulus Controller: Employ a solenoid valve system to deliver precise and repeatable puffs of the stimulus.

  • Regulate Airflow: Use a flowmeter to maintain a constant and stable flow of clean, humidified air over the preparation.[4]

  • Check Humidity: Ensure the air stream is adequately humidified by passing it through a bubbler with distilled water.[4]

  • Run Controls: Always perform control puffs with the solvent alone to check for any response.[4] If the solvent elicits a response, subtract this value from the compound's response or find an alternative solvent.[4]

Data Presentation

Table 1: Troubleshooting Summary for Inconsistent EAG Recordings
Problem Potential Cause Recommended Solution
Baseline Drift Electrode polarization, environmental changes, poor grounding.Allow stabilization, use fresh saline, control temperature/humidity, check ground connections.
Low S/N Ratio Poor antenna health, bad electrode contact, external noise.Use healthy insects, ensure good electrode contact, use a Faraday cage, apply appropriate filters.
Variable Responses Antennal fatigue, inconsistent stimulus delivery, unstable airflow.Increase inter-puff interval, use a precise stimulus controller, regulate airflow with a flowmeter.
No Response Damaged antenna, blocked stimulus path, wrong stimulus.Refine preparation technique, check delivery system, use a positive control known to elicit a response.
Table 2: Illustrative Effect of Airflow Rate on EAG Signal Quality
Airflow Rate (L/min) Baseline Stability Response Amplitude (% of Max) Signal-to-Noise Ratio Notes
0.1Poor (Drifting)60%LowInsufficient to maintain preparation health; antenna may be drying out.
0.5Good (Stable)100%HighOptimal flow; maintains stable environment and clears stimulus effectively.
1.0Fair (Slight Noise)90%MediumHigher flow can introduce mechanical noise and may cool the preparation.[9]
1.5Poor (Noisy)75%LowExcessive airflow introduces significant mechanical artifacts.

Experimental Protocols

Key Protocol: Antennal and Electrode Preparation

A stable and healthy antennal preparation is the foundation of reliable EAG recordings.

  • Insect Immobilization: Anesthetize a healthy insect by chilling it on ice for a few minutes. Carefully excise the head or the entire insect, depending on your experimental design.

  • Mounting: Mount the insect or its head onto a platform (e.g., a glass slide with wax or clay) to hold it securely under the microscope.

  • Electrode Preparation: Prepare two glass capillary electrodes by pulling them to a fine tip. Fill the electrodes with a suitable saline solution (e.g., Ringer's solution) mixed with a conductive gel to reduce electrical resistance. Ensure there are no air bubbles in the tips.

  • Reference Electrode Placement: Gently insert the reference electrode into the back of the head capsule or another part of the body away from the antenna. Ensure good electrical contact.

  • Recording Electrode Placement: Carefully excise the very tip of the antennal flagellum with fine scissors. Mount the recording electrode onto a micromanipulator and carefully bring it into contact with the cut tip of the antenna, ensuring the hemolymph makes contact with the saline in the electrode.[7]

  • Stabilization: Position the antenna in the path of a continuous, humidified air stream and allow the preparation to stabilize for 5-10 minutes before beginning any recordings. The baseline should become stable during this time.

  • Testing the Preparation: Before testing unknown compounds, deliver a puff of a known positive control (a compound known to elicit a strong response) to confirm the preparation is healthy and responsive.[6]

Mandatory Visualizations

G start Inconsistent EAG Results q1 Is the baseline stable? start->q1 a1_yes Check Stimulus Delivery & Antenna Viability q1->a1_yes Yes a1_no Troubleshoot Baseline Drift q1->a1_no No q2 Is the S/N Ratio > 3? a1_yes->q2 sol_drift Solutions: - Check Grounding - Stabilize Temp/Humidity - Allow Prep to Settle a1_no->sol_drift a2_yes Check for Antennal Fatigue or Inconsistent Puffs q2->a2_yes Yes a2_no Troubleshoot Noise & Low Amplitude Signal q2->a2_no No sol_fatigue Solutions: - Increase Inter-Puff Interval - Check Airflow Rate - Verify Stimulus Controller a2_yes->sol_fatigue sol_noise Solutions: - Use Faraday Cage - Check Electrode Contact - Optimize Filters a2_no->sol_noise sol_drift->q1 sol_noise->q2 end_node Consistent Results sol_fatigue->end_node

Caption: A troubleshooting workflow for diagnosing inconsistent EAG results.

G cluster_setup EAG Setup cluster_delivery Stimulus Delivery System amplifier Amplifier headstage Headstage amplifier->headstage ref_electrode Reference Electrode headstage->ref_electrode rec_electrode Recording Electrode headstage->rec_electrode micromanipulators Micromanipulators micromanipulators->ref_electrode micromanipulators->rec_electrode preparation Antennal Preparation ref_electrode->preparation rec_electrode->preparation air_source Purified Air Source flowmeter Flowmeter air_source->flowmeter humidifier Humidifier (Bubbler) flowmeter->humidifier outlet Outlet Tube humidifier->outlet stimulus_cartridge Stimulus Cartridge (Odor Source) solenoid Solenoid Valve stimulus_cartridge->solenoid Puff solenoid->outlet Puff outlet->preparation Continuous Airflow + Stimulus Puff

Caption: Diagram of a standard experimental workflow for EAG recordings.

G snr High Signal-to-Noise Ratio (S/N) increase_group Increase Signal increase_group->snr Increases healthy_prep Healthy Antenna Preparation healthy_prep->increase_group good_contact Good Electrode Contact good_contact->increase_group optimal_stim Optimal Stimulus Concentration optimal_stim->increase_group decrease_group Reduce Noise decrease_group->snr Increases faraday_cage Faraday Cage (Shielding) faraday_cage->decrease_group grounding Proper Grounding grounding->decrease_group filtering Signal Filtering filtering->decrease_group vibration_iso Vibration Isolation vibration_iso->decrease_group

Caption: Key factors that contribute to a high signal-to-noise ratio in EAG.

References

Validation & Comparative

comparative analysis of different synthetic routes for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of distinct synthetic routes for the stereoselective synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, the major sex pheromone of the tomato leafminer, Tuta absoluta, is presented. This guide provides a detailed examination of two prominent synthetic strategies, starting from hexane-1,6-diol and but-3-yn-1-ol, respectively. The analysis focuses on key performance indicators such as overall yield, stereoselectivity, and the nature of the key chemical transformations involved.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes discussed in this guide.

ParameterRoute 1: From Hexane-1,6-diolRoute 2: From But-3-yn-1-ol
Starting Material Hexane-1,6-diolBut-3-yn-1-ol
Key Reactions Wittig Reaction, Knoevenagel CondensationAlkynylation, Stereoselective Reduction
Overall Yield 34.7%[1]41%[1][2]
Stereochemical Purity High (specific values not detailed in the abstract)[1]High (specific values not detailed in the abstract)[2]

Comparative Analysis of Synthetic Routes

The synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, a molecule with three stereochemically defined double bonds, presents a significant challenge. The two routes analyzed here employ different strategies to address the stereoselective formation of these double bonds.

Route 1, commencing from hexane-1,6-diol , utilizes a convergent approach where the carbon backbone is constructed and the double bonds are introduced in a stereocontrolled manner. A key feature of this synthesis is the use of a Wittig reaction to establish the Z-configuration of the C8-C9 double bond and a modified Knoevenagel condensation for the E-configuration of the C3-C4 double bond.[1] While providing high stereochemical purity, this route results in a slightly lower overall yield of 34.7%.[1]

Route 2 begins with but-3-yn-1-ol and builds the carbon skeleton through sequential additions. This strategy relies on the stereoselective reduction of alkyne precursors to form the requisite Z- and E-alkenes. This approach has been reported to achieve a higher overall yield of 41%.[1][2] The stereochemical outcome is highly dependent on the choice of reduction catalysts and conditions.

Experimental Protocols

Route 1: Key Methodologies from Hexane-1,6-diol

While the full detailed experimental procedures are proprietary to the specific research, the key steps involve:

  • Synthesis of the C6 Aldehyde: Hexane-1,6-diol is selectively oxidized to the corresponding mono-aldehyde.

  • Wittig Reaction for 8Z Double Bond Formation: The C6 aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to introduce the (Z)-alkene at the C8 position. The choice of a salt-free ylide or specific reaction conditions is crucial for high Z-selectivity.

  • Chain Elongation and Functional Group Manipulation: The resulting alcohol is converted to a leaving group, followed by coupling with another fragment to build the C14 backbone.

  • Modified Knoevenagel Condensation for 3E Double Bond Formation: An aldehyde precursor is reacted with a malonic acid derivative under specific conditions to stereoselectively form the (E)-α,β-unsaturated ester, which is subsequently reduced to the alcohol.[1]

  • Final Acetylation: The terminal alcohol is acetylated to yield the final product.

Route 2: Key Methodologies from But-3-yn-1-ol

The synthesis starting from but-3-yn-1-ol involves the following key transformations:

  • Protection and Chain Elongation: The hydroxyl group of but-3-yn-1-ol is protected, and the terminal alkyne is then used for carbon chain extension through coupling reactions.

  • Formation of the Diyne Intermediate: A second alkyne functionality is introduced to create a conjugated or skipped diyne system.

  • Stereoselective Reductions: The triple bonds are selectively reduced to the corresponding (Z) and (E) double bonds. For example, reduction with Lindlar's catalyst is commonly used for the formation of a (Z)-alkene from an alkyne, while dissolving metal reduction (e.g., Na in liquid NH3) can be employed for the (E)-alkene.

  • Deprotection and Acetylation: The protecting group on the alcohol is removed, and the resulting hydroxyl group is acetylated to give the target pheromone.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Route_1 cluster_0 Route 1: From Hexane-1,6-diol Hexanediol Hexane-1,6-diol Aldehyde C6 Aldehyde Hexanediol->Aldehyde Oxidation Wittig_Product Wittig Reaction Product (8Z-alkene) Aldehyde->Wittig_Product Wittig Reaction Elongated_Chain Elongated C14 Chain Wittig_Product->Elongated_Chain Chain Elongation Knoevenagel_Precursor Aldehyde for Knoevenagel Elongated_Chain->Knoevenagel_Precursor Functional Group Manipulation Knoevenagel_Product (3E,8Z,11Z)-Tetradecatrienol Knoevenagel_Precursor->Knoevenagel_Product Knoevenagel Condensation Final_Product (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate Knoevenagel_Product->Final_Product Acetylation

Caption: Synthetic pathway starting from Hexane-1,6-diol.

Synthetic_Route_2 cluster_1 Route 2: From But-3-yn-1-ol Butynol But-3-yn-1-ol Protected_Alkyne Protected Alkyne Butynol->Protected_Alkyne Protection & Chain Extension Diyne C14 Diyne Intermediate Protected_Alkyne->Diyne Further Chain Extension Trienol (3E,8Z,11Z)-Tetradecatrienol Diyne->Trienol Stereoselective Reductions Final_Product (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate Trienol->Final_Product Deprotection & Acetylation

Caption: Synthetic pathway starting from But-3-yn-1-ol.

References

A Researcher's Guide to the Validation of GC-MS Methods for Pheromone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of pheromones is critical for endeavors ranging from pest management to behavioral studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and selectivity. However, the reliability of any quantitative data hinges on a rigorously validated analytical method. This guide provides a comparative overview of GC-MS method validation parameters for pheromone quantification, supported by experimental data from published studies, and outlines detailed protocols for key validation experiments.

Comparative Performance of Validated GC-MS Methods

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of pheromones by GC-MS, key performance parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. The following table summarizes these parameters from two distinct validated methods, showcasing the performance for different types of pheromones.

Validation ParameterMethod 1: Phenylpropanoid Pheromones (Methyl Eugenol & Cuelure)Method 2: Terpenoid Compounds in Essential Oils
Pheromone/Compound Methyl EugenolCuelure
Linearity (r²) 0.99660.988
Limit of Detection (LOD) 97 ppm80 ppm
Limit of Quantification (LOQ) 290 ppm240 ppm
Accuracy (Recovery %) 80.69 ± 3.14%78.48 ± 4.32%
Precision (RSD %) 3.56% (Repeatability)5.50% (Repeatability)

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving a validated method. Below are the methodologies for assessing the key performance characteristics of a GC-MS method for pheromone quantification.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.

  • Solvent Extraction from Lures: Pheromone lures can be extracted by immersing them in a suitable organic solvent, such as hexane or a mixture of hexane and acetone. The extraction is often facilitated by ultrasonication, followed by filtration of the extract before GC-MS analysis[1].

  • Headspace Solid-Phase Microextraction (SPME): For volatile pheromones in a liquid or solid matrix, headspace SPME is a solvent-free option. The sample is placed in a sealed vial and heated to allow the volatile pheromones to partition into the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes, which are subsequently desorbed in the hot GC inlet.

  • Aerial Collection from Insects: To collect pheromones released by live insects, purified air is passed over the insects in a sealed chamber. The exiting air, now containing the volatile pheromones, is drawn through a cartridge containing an adsorbent material like Tenax® TA. The trapped pheromones are then thermally desorbed into the GC-MS system[2].

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Preparation of Calibration Standards: A stock solution of the pheromone standard is prepared in a suitable solvent (e.g., hexane). A series of at least five calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range in the samples[3].

  • Analysis: Each calibration standard is injected into the GC-MS system in triplicate.

  • Data Evaluation: A calibration curve is constructed by plotting the average peak area of the pheromone against the corresponding concentration. The linearity is evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.99[4].

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Signal-to-Noise Ratio Method: This method involves injecting a series of diluted standards and determining the concentration at which the signal-to-noise (S/N) ratio is 3 for LOD and 10 for LOQ[3].

  • Calibration Curve Method: LOD and LOQ can also be calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3σ/S and LOQ = 10σ/S.

Accuracy (Recovery)

Accuracy is the closeness of the measured value to the true value. It is typically assessed through recovery studies.

  • Spiking Procedure: A blank matrix (e.g., an extract from a pheromone-free lure or a clean air sample from an empty collection chamber) is spiked with a known amount of the pheromone standard at different concentration levels (low, medium, and high)[1].

  • Analysis: The spiked samples are prepared and analyzed using the developed GC-MS method.

  • Calculation: The percentage recovery is calculated as: (Measured Concentration / Spiked Concentration) x 100. The acceptance criteria for recovery are typically within 80-120%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): A minimum of six replicates of a sample at a known concentration are analyzed on the same day, by the same analyst, and on the same instrument. The RSD of the measurements is calculated[3].

  • Intermediate Precision (Inter-day Precision): The analysis is repeated on different days, with different analysts, or on different instruments to assess the method's robustness under varied conditions. The RSD is calculated from the results obtained under these different conditions[3].

Visualizing the Validation Workflow and Pheromone Signaling

To better illustrate the concepts discussed, the following diagrams were created using Graphviz.

GCMS_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Dev Method Development Prep Prepare Validation Protocol Dev->Prep Stds Prepare Standards & Samples Prep->Stds Specificity Specificity Stds->Specificity Linearity Linearity Stds->Linearity LOD_LOQ LOD & LOQ Stds->LOD_LOQ Accuracy Accuracy Stds->Accuracy Precision Precision Stds->Precision Robustness Robustness Stds->Robustness Analysis Analyze Data vs. Acceptance Criteria Specificity->Analysis Linearity->Analysis LOD_LOQ->Analysis Accuracy->Analysis Precision->Analysis Robustness->Analysis Report Prepare Validation Report Analysis->Report Approval Method Approval Report->Approval

Caption: Workflow for the validation of a GC-MS method for pheromone quantification.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule Receptor Olfactory Receptor Neuron Pheromone->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Ion_Channel Ion Channel Opening Signal_Transduction->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Brain Signal to Brain Depolarization->Brain Behavior Behavioral Response Brain->Behavior

Caption: A simplified diagram of a pheromone signaling pathway.

References

Field Efficacy of Tuta absoluta Pheromone Lures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The tomato leafminer, Tuta absoluta, poses a significant threat to tomato production worldwide, necessitating effective and environmentally sound management strategies. Pheromone-based monitoring and mass trapping are cornerstone components of integrated pest management (IPM) programs for this invasive pest. The efficacy of these strategies hinges on the attractiveness and longevity of the pheromone lures used. This guide provides a comparative analysis of the field performance of different commercially available pheromone lures for Tuta absoluta, supported by experimental data, to aid researchers and pest management professionals in selecting the most appropriate products for their specific needs.

Comparative Efficacy of Pheromone Lure Dispensers

The dispenser material plays a crucial role in the release rate and field longevity of the pheromone, directly impacting its effectiveness in attracting male Tuta absoluta moths. A two-year study conducted in Khyber Pakhtunkhwa, Pakistan, evaluated the efficacy of three different pheromone lure dispenser types: rubber septum, polymer wax, and polymer vial. All lures were loaded with a standard 0.5 mg dose of the synthetic pheromone.[1][2]

The results, summarized in the table below, demonstrate a significantly higher efficacy of the rubber septum dispenser in capturing Tuta absoluta males compared to the polymer-based alternatives.

Lure Dispenser TypeMean Number of Captured Moths (Year 1)Mean Number of Captured Moths (Year 2)
Rubber Septum 76.0086.17
Polymer Wax 32.8328.20
Polymer Vial 10.3711.77

Data from a field study in Khyber Pakhtunkhwa, Pakistan, using Delta traps.[1][2]

Impact of Pheromone Loading on Lure Attractiveness

The concentration of the synthetic pheromone in the lure is another critical factor influencing its attractiveness. Several studies have compared lures with different pheromone loads, revealing that a higher dose can lead to increased moth capture, particularly in areas with high pest populations.

A study in Tunisia compared the effectiveness of three commercial pheromone dispensers for mass trapping in open-field tomato crops: Pherodis® (Koppert) and TUA-500® (Russell IPM), both containing 0.5 mg of the pheromone, and TUA-Optima® (Russell IPM) loaded with 0.8 mg.[3][4] The "superdosed" TUA-Optima® lure with 0.8 mg of synthetic pheromone was found to be more attractive to Tuta absoluta males.[4]

Similarly, a multi-year trial in Plovdiv, Bulgaria, compared five commercially available lures with varying pheromone loads:[5][6]

  • Russell IPM:

    • Tuta absoluta-500 (0.5 mg)

    • Tuta absoluta-Optima (0.8 mg)

    • TUA-100N (3 mg)

  • Koppert:

    • Pherodis Tuta absoluta (0.8 mg)

  • BioBest:

    • Tuta absoluta pheromone (0.5 mg)

Overall, the Tuta absoluta-Optima lure (0.8 mg) was the most attractive.[5][6] However, during a cooler summer, the Pherodis Tuta absoluta (0.8 mg) and the BioBest lure (0.5 mg) demonstrated higher attractiveness, suggesting that environmental conditions can influence lure performance.[5][6]

Experimental Protocols

The following provides a generalized methodology for conducting field trials to compare the efficacy of different Tuta absoluta pheromone lures, based on protocols described in the cited studies.[1][5][7]

1. Experimental Site and Design:

  • Select tomato fields with a known history of Tuta absoluta infestation.

  • The experimental design should be a Randomized Complete Block Design (RCBD) with multiple replications (blocks).

  • Each block should contain all the different lure treatments being tested.

  • Maintain a sufficient distance between traps within a block (e.g., 15-25 meters) and between blocks to avoid interference.[7]

2. Traps and Lures:

  • Use a standardized trap type for all treatments (e.g., Delta traps or water traps).

  • Place the pheromone lures inside the traps according to the manufacturer's instructions.

  • Handle lures with gloves to avoid contamination.

3. Trap Placement:

  • Hang traps at a consistent height, typically just above the crop canopy (e.g., 60 cm).[5]

  • Distribute traps evenly within the experimental plots.

4. Data Collection:

  • Record the number of captured Tuta absoluta males in each trap at regular intervals (e.g., weekly).[1]

  • Data collection should continue for a predetermined period, often several weeks, to assess the longevity of the lures.

  • Replace sticky liners or refresh water in traps as needed to ensure consistent trapping efficiency.

5. Statistical Analysis:

  • The collected data should be subjected to Analysis of Variance (ANOVA) to determine if there are significant differences in the mean number of moths captured by the different lures.

  • Use a post-hoc test (e.g., Tukey's HSD) to perform pairwise comparisons between the lure treatments and identify which lures are significantly more effective.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative field efficacy trial of Tuta absoluta pheromone lures.

G cluster_setup Experimental Setup cluster_data Data Collection & Analysis cluster_results Results & Conclusion site_selection Site Selection (Tomato Field) rcbd Randomized Complete Block Design site_selection->rcbd trap_prep Trap & Lure Preparation rcbd->trap_prep trap_deployment Trap Deployment trap_prep->trap_deployment weekly_monitoring Weekly Monitoring (Moth Counts) trap_deployment->weekly_monitoring data_recording Data Recording weekly_monitoring->data_recording statistical_analysis Statistical Analysis (ANOVA, Tukey's HSD) data_recording->statistical_analysis efficacy_comparison Efficacy Comparison statistical_analysis->efficacy_comparison conclusion Conclusion & Recommendation efficacy_comparison->conclusion

Caption: Workflow for a comparative field trial of pheromone lures.

Signaling Pathway of Pheromone Attraction

The attraction of male Tuta absoluta to a pheromone lure is a specific chemical communication process. The synthetic pheromone mimics the natural sex pheromone released by females to initiate mating.

G lure Pheromone Lure (Synthetic Pheromone) release Pheromone Release (Volatilization) lure->release plume Pheromone Plume (Airborne Scent Trail) release->plume detection Antennal Detection (Olfactory Receptors) plume->detection moth Male Tuta absoluta moth->detection attraction Upwind Flight (Attraction to Source) detection->attraction trap Trap Capture attraction->trap

Caption: Simplified signaling pathway of pheromone-mediated attraction.

References

The Single Attractant: Evaluating (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate Against Pheromone Blends

Author: BenchChem Technical Support Team. Date: November 2025

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate , a key pheromonal component for several major agricultural pests, stands as a potent attractant for male moths. This guide provides a comparative analysis of the efficacy of this major pheromone component used alone versus in combination with minor pheromonal components. The data presented is intended for researchers, scientists, and drug development professionals working on insect pest management strategies.

Performance Comparison: Major Component vs. Pheromone Blends

Field and laboratory studies have been conducted to determine the optimal pheromone composition for monitoring and controlling insect populations. The following tables summarize the quantitative data from these experiments, comparing the performance of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate as a single lure against blends that include minor pheromone components.

Table 1: Field Trapping Efficacy for Tuta absoluta (Tomato Leafminer)
Pheromone Lure CompositionMean Male Moths Captured (per trap/night)Study Reference
(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate (Major Component Only)1200[1]
Natural blend (Major + Minor Components)Not significantly different from major component alone
One-day-old virgin female201[1]

Note: The natural pheromone of Tuta absoluta is a blend of approximately 90% (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate and 10% (3E,8Z)-tetradecadien-1-yl acetate.

Key Finding: For the tomato leafminer, Tuta absoluta, the major pheromone component, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, is highly attractive on its own. Field experiments have shown that traps baited with just the major component can capture a significantly high number of males, and the addition of the minor component does not lead to a statistically significant increase in trap efficacy.[1]

Table 2: Field Trapping Efficacy for Cydia pomonella (Codling Moth)
Pheromone Lure CompositionMean Total Trap Catch (± SE)Study Reference
Codlemone (1 mg)~18[2]
Codlemone (1 mg) + Dodecan-1-ol (0.3 mg)~25[2]
Codlemone (1 mg) + Dodecan-1-ol (0.3 mg) + Tetradecan-1-ol (0.1 mg)~28[2]
Codlemone (1 mg) + Dodecan-1-ol (0.3 mg) + Tetradecan-1-ol (0.1 mg) + (E,E)‐8,10‐dodecadienyl acetate (0.05 mg)~35[2]

Note: Codlemone, (E,E)-8,10-dodecadien-1-ol, is the major pheromone component for Cydia pomonella.

Key Finding: In contrast to Tuta absoluta, field trials with the codling moth, Cydia pomonella, suggest that while the major component (codlemone) is a strong attractant, the addition of certain minor components can enhance trap captures.[2] The efficacy of blends can be particularly important in orchards where mating disruption techniques are employed.[3][4]

Experimental Protocols

Field Trapping Experiments

The following is a generalized protocol for field experiments designed to compare the efficacy of different pheromone lures.

  • Trap Selection and Preparation: Delta traps with sticky liners are commonly used for monitoring moth populations.[5][6] Traps are labeled with the specific lure composition and deployment date.[7] To avoid cross-contamination, gloves are worn when handling different lures.[7][8]

  • Lure Preparation and Placement: Pheromone lures, either rubber septa or polymer vials, are impregnated with a precise dose of the synthetic pheromone(s).[5] Lures are placed inside the trap according to the manufacturer's instructions, often suspended from the top center of the trap.[9]

  • Experimental Design: Traps are deployed in the field in a randomized block design to minimize the effects of location and environmental variations. A minimum distance of 20-50 meters is maintained between traps to prevent interference.[10]

  • Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded.[8] The sticky liners and lures are replaced as needed, typically every 4-6 weeks, depending on environmental conditions and manufacturer recommendations.

  • Data Analysis: The mean number of insects captured per trap per inspection period is calculated for each treatment. Statistical analyses, such as Analysis of Variance (ANOVA), are used to determine if there are significant differences in trap captures between the different pheromone lure compositions.[2]

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The base and the tip of the antenna are placed in contact with two electrodes using a conductive gel.[11]

  • Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. A puff of air containing a known concentration of the test pheromone is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the signal upon stimulation corresponds to the magnitude of the antennal response.

  • Data Analysis: The EAG responses to different pheromone components and blends are recorded and compared. Dose-response curves can be generated to determine the sensitivity of the antenna to each compound.

Signaling Pathway

The detection of pheromones by an insect antenna initiates a signal transduction cascade within the olfactory sensory neurons, leading to a behavioral response.

Insect_Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space (Sensillar Lymph) cluster_membrane Olfactory Receptor Neuron Membrane cluster_intracellular Intracellular Space Pheromone Pheromone Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_Degradation Pheromone Degrading Enzyme (PDE) Pheromone->Pheromone_Degradation Inactivation OR_Complex Odorant Receptor Complex (OR-Orco) OBP->OR_Complex Delivery Ion_Channel Ion Channel (Orco) OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Signal Propagation

Caption: Insect Pheromone Signal Transduction Pathway.

References

Unlocking Pheromonal Secrets: A Comparative Guide to Synergistic and Antagonistic Compounds on Tuta absoluta

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of compounds that modulate the pheromonal communication of the devastating tomato leafminer, Tuta absoluta. By examining both synergistic and antagonistic molecules, this document aims to inform the development of more effective and targeted pest management strategies.

The major component of the Tuta absoluta female sex pheromone is (3E,8Z,11Z)-tetradecatrien-1-yl acetate. The precise perception of this chemical signal by male moths is critical for successful mating and, consequently, for the propagation of this invasive pest. Disrupting or enhancing this communication channel through the application of external compounds offers a promising avenue for control. This guide synthesizes experimental data on compounds that either inhibit (antagonists) or amplify (synergists) the moth's response to its primary pheromone.

Comparative Analysis of Pheromone Modulators

The following table summarizes the quantitative effects of identified antagonistic and synergistic compounds on the behavior of Tuta absoluta. The data is compiled from field trapping, electrophysiological, and behavioral assays.

Compound ClassCompound NameTypeExperimental ObservationQuantitative EffectReference
Pheromone Analogs Methyl Ketone (MK 5)AntagonistReduction in male moth capture in pheromone-baited traps.Significant decrease in catches at 1:1 and 10:1 ratios (MK 5:Pheromone).[1]
Trifluoromethyl Ketone (TFMK 3)AntagonistInhibition of electroantennographic response to the pheromone.Modest effect on pheromone degrading enzymes.[1]
Plant Volatiles 1-NonanolSynergist (Attractant)Increased attraction of female moths in olfactometer bioassays.Significant attraction at 1 and 10 µg doses.[2]
Ethyl octanoateSynergist (Attractant)Enhanced attraction of female moths in olfactometer bioassays.Significant attraction at 10, 100, and 1000 µg doses.[2]
2-PhenylethanolAntagonist (Repellent)Repulsion of female moths in olfactometer bioassays.Significant repellency at 10, 100, and 1000 µg doses.[2]
trans,trans-2,4-NonadienalAntagonist (Repellent)Repulsion of female moths in olfactometer bioassays.Significant repellency at 1, 10, 100, and 1000 µg doses.[2]

Experimental Protocols

Field Trapping of Pheromone Antagonists

The methodology for evaluating the antagonistic effects of methyl ketone (MK) and trifluoromethyl ketone (TFMK) analogs in the field, as described by Guerrero et al. (2016), is as follows:

  • Trap and Lure Preparation: Delta traps were used, each containing a rubber septum dispenser. The dispensers were loaded with the main component of the Tuta absoluta pheromone and one of the antagonist compounds at specific ratios (e.g., 1:1 or 10:1 antagonist to pheromone). Control traps contained only the pheromone.

  • Experimental Design: Traps were placed in a randomized block design within a tomato crop. The distance between traps was maintained to avoid interference.

  • Data Collection: The number of male moths captured in each trap was recorded at regular intervals.

  • Statistical Analysis: The data were analyzed using appropriate statistical methods (e.g., ANOVA) to determine if there were significant differences in the number of captured moths between the treatments (pheromone + antagonist) and the control (pheromone only).

Electroantennography (EAG) and Olfactometer Bioassays for Plant Volatiles

The following protocol, based on the work of Yang et al. (2023), was used to assess the synergistic and antagonistic effects of plant volatiles:

  • Insect Rearing: Tuta absoluta were reared on tomato plants in a controlled environment to ensure a consistent supply of insects for the bioassays.

  • Electroantennography (EAG):

    • An antenna was excised from a male or female moth and mounted between two electrodes.

    • A continuous stream of humidified air was passed over the antenna.

    • Puffs of air containing a known concentration of a test compound (e.g., 1-nonanol, 2-phenylethanol) were introduced into the airstream.

    • The electrical potential changes (depolarizations) generated by the antenna in response to the stimuli were recorded. The amplitude of the response indicates the level of antennal stimulation.

  • Olfactometer Bioassays:

    • A Y-tube olfactometer was used to assess the behavioral response of the moths.

    • One arm of the Y-tube contained a filter paper treated with a test compound, while the other arm contained a control (e.g., solvent only).

    • A single moth was released at the base of the Y-tube, and its choice of arm was recorded.

    • The experiment was repeated with multiple moths to obtain a statistically significant sample size.

    • The preference index was calculated to determine if a compound was an attractant or a repellent.

Signaling Pathways and Experimental Workflows

Pheromone Perception and Signaling Pathway in Lepidoptera

The following diagram illustrates the generalized signaling pathway for pheromone perception in lepidopteran insects, which is expected to be conserved in Tuta absoluta.

pheromone_pathway Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in Sensillum Lymph SNMP Sensory Neuron Membrane Protein (SNMP) PBP->SNMP Transport to Dendrite OR_Orco Odorant Receptor (OR) + Co-receptor (Orco) SNMP->OR_Orco Pheromone Release IonChannel Ion Channel Opening OR_Orco->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain

Caption: Generalized lepidopteran pheromone signaling pathway.

Experimental Workflow for Antagonist/Synergist Identification

The logical flow for identifying and validating pheromone modulators is depicted in the following diagram.

experimental_workflow CompoundSelection Compound Selection (Analogs or Plant Volatiles) EAG Electroantennography (EAG) Screening CompoundSelection->EAG Olfactometer Behavioral Bioassay (Y-tube Olfactometer) EAG->Olfactometer Active Compounds FieldTrials Field Trapping Experiments Olfactometer->FieldTrials Promising Candidates DataAnalysis Data Analysis and Validation FieldTrials->DataAnalysis

Caption: Workflow for identifying pheromone modulators.

References

Electrophysiological Responses of Non-Target Species to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Olfactory Specificity in Lepidoptera

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate , a potent sex pheromone, is the primary attractant for males of the devastating tomato pests, the tomato leafminer (Tuta absoluta) and the tomato pinworm (Scrobipalpuloides absoluta). The high specificity of pheromone communication is crucial for reproductive isolation among insect species. This guide provides a comparative overview of the electrophysiological responses of non-target species to this specific pheromone component, offering insights into the selectivity of their olfactory systems.

While extensive research has focused on the perception of this pheromone by its target species, comprehensive quantitative data on the responses of non-target species remains limited in publicly available literature. The following sections detail the established methodologies for measuring these responses and discuss the broader context of pheromone cross-reactivity in closely related and sympatric moth species.

Comparative Electrophysiological Data

However, the phenomenon of pheromone cross-reactivity, where the pheromone of one species elicits an olfactory response in another, is well-documented in Lepidoptera. This is particularly common among closely related species that share similar pheromone components or live in the same habitat. For instance, studies on other sympatric moth species have shown that males can perceive the pheromone components of related counterparts, which can lead to behavioral isolation.[1]

Future research directly comparing the EAG and SSR responses of a panel of non-target species, particularly those within the Gelechiidae family and other lepidopteran pests of tomato, to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate would provide invaluable data for assessing the environmental specificity of pest management strategies utilizing this pheromone.

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to measure the electrophysiological responses of insects to odorants.

Electroantennography (EAG)

Electroantennography measures the summated electrical potential from all responding olfactory receptor neurons on an insect's antenna. It provides a general measure of the antenna's sensitivity to a specific compound.

Methodology:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The distal tip of the antenna is removed to ensure a good electrical connection.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the cut distal end is connected to a recording electrode. Both electrodes are typically filled with a saline solution.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, is injected into the airstream for a short duration (typically 0.5-1 second).

  • Data Acquisition: The change in electrical potential (depolarization) across the antenna is amplified and recorded by a computer. The amplitude of the negative voltage deflection is measured as the EAG response.

  • Controls: A solvent control (the solvent used to dissolve the pheromone) and a standard reference compound are used to ensure the preparation is viable and to normalize responses.

Single-Sensillum Recording (SSR)

Single-sensillum recording is a more precise technique that measures the action potentials (spikes) from individual olfactory sensory neurons housed within a single sensillum (a sensory hair on the antenna). This method allows for the determination of the specific neurons that respond to a compound and their firing rates.

Methodology:

  • Insect Immobilization: The insect is restrained, often in a pipette tip or with wax, to prevent movement. The antennae are stabilized.

  • Electrode Placement: A reference electrode (typically a sharpened tungsten wire) is inserted into a non-olfactory part of the insect, such as the eye or a leg. A recording electrode, also a sharpened tungsten wire, is carefully maneuvered to make contact with the base of a single olfactory sensillum.

  • Odorant Delivery: As with EAG, a controlled puff of the pheromone is delivered to the antenna via a purified air stream.

  • Data Acquisition: The electrical activity of the neuron(s) within the sensillum is recorded. The number of action potentials (spikes) in a defined period before and after the stimulus is counted to determine the neuronal response.

Signaling and Experimental Workflow

The following diagrams illustrate the generalized olfactory signaling pathway in moths and a typical experimental workflow for electrophysiological analysis.

Olfactory_Signaling_Pathway cluster_antennal_sensillum Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone (3E,8Z,11Z)-tetradeca- 3,8,11-trienyl acetate PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in lymph OR_Complex Olfactory Receptor (OR-Orco Complex) PBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Activation OR_Complex->Ion_Channel Conformational Change Neuron Olfactory Receptor Neuron (ORN) Action_Potential Action Potential Generation Neuron->Action_Potential Ion_Channel->Neuron Ion Influx (Depolarization) Glomerulus Glomerulus Action_Potential->Glomerulus Signal Transmission Projection_Neuron Projection Neuron Glomerulus->Projection_Neuron Synaptic Transfer Higher_Brain_Centers Higher Brain Centers Projection_Neuron->Higher_Brain_Centers Information Processing Electrophysiology_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Immobilize Immobilize Insect Excise_Antenna Excise Antenna (EAG) or Expose Antenna (SSR) Immobilize->Excise_Antenna Mount Mount on Holder Excise_Antenna->Mount Place_Electrodes Position Electrodes (Reference & Recording) Mount->Place_Electrodes Deliver_Stimulus Deliver Pheromone Puff Place_Electrodes->Deliver_Stimulus Record_Signal Record Electrical Activity (EAG or Spikes) Deliver_Stimulus->Record_Signal Measure_Amplitude Measure Response Amplitude (EAG) or Spike Frequency (SSR) Record_Signal->Measure_Amplitude Normalize Normalize to Controls Measure_Amplitude->Normalize Compare Compare Responses (Species, Dose, etc.) Normalize->Compare

References

Cost-Effectiveness of Pheromone-Based Management for Tomato Leafminer (Tuta absoluta): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The invasive South American tomato leafminer, Tuta absoluta, poses a significant threat to tomato production worldwide, capable of causing yield losses of up to 100%.[1] Management of this pest has predominantly relied on chemical insecticides, but this approach is fraught with challenges, including the development of insecticide resistance and negative environmental impacts.[2] Pheromone-based strategies, such as mass trapping and mating disruption, offer a more targeted and environmentally benign alternative. This guide provides a comparative cost-effectiveness analysis of pheromone-based management of Tuta absoluta versus conventional insecticide treatments, supported by experimental data and detailed protocols.

Comparative Analysis of Management Strategies

The cost-effectiveness of any pest management strategy is a function of its cost and its efficacy in preventing crop damage and yield loss. The following tables summarize the available quantitative data comparing pheromone-based and insecticide-based control methods for Tuta absoluta.

Table 1: Cost Comparison of Pheromone-Based vs. Insecticide-Based Management
Management StrategyComponentEstimated Cost per Hectare (per season)Notes
Pheromone Mass Trapping Pheromone Lures$175 - $525Based on 40-60 traps/ha, with lures costing $3.50 - $4.38 each and replaced every 4-8 weeks over a 3-month season.
Traps (Water or Delta)$100 - $300Initial investment for reusable traps.
Labor (Setup & Maintenance)VariableDependent on local labor costs.
Total Estimated Cost $275 - $825 + Labor
Conventional Insecticide Treatment Insecticides$300 - $1000+Highly variable based on product, number of applications (can be up to 10 sprays per season), and resistance levels.[3]
Application CostsVariableDependent on equipment and labor.
Total Estimated Cost $300 - $1000+ + Application Costs
Integrated Pest Management (IPM) Pheromone Traps, Biopesticides, Cultural ControlsVariableCan lead to overall cost reductions of up to 57.19% compared to conventional methods.[3]

Note: Insecticide and pheromone costs are estimates based on publicly available online prices and may vary based on location, supplier, and specific product formulations. Labor costs are not included but are a significant factor.

Table 2: Efficacy Comparison of Different Management Strategies
Management StrategyEfficacy MetricResultSource
Pheromone Mass Trapping Reduction in Leaf DamageMore efficient than conventional insecticide treatment.ResearchGate
Fruit Damage (%)44.33% in a field with only pheromone-baited traps.Semantic Scholar[1]
Foliage Infestation (%)3.83% in pheromone-treated plots vs. 10.18% in control plots.[4]ResearchGate[4]
Mating Disruption Foliage Infestation (%)1.88% in pheromone-treated fields vs. 7.39% in control fields.[4]ResearchGate[4]
Conventional Insecticide Treatment Fruit Damage (%)41.93% in a farmer's field with discretionary insecticide use.Semantic Scholar[1]
Foliage Infestation (%)Chlorantraniliprole 18.5% SC resulted in the lowest foliage infestation (8.56%).[5]
Integrated Pest Management (IPM) Cost-Benefit Ratio1:2.83 (IPM) vs. 1:2.88 (Conventional).[3]Pakistan Journal of Agricultural Research[3]
YieldSlightly higher, but not significantly different, yield in IPM treatment compared to conventional.[3]Pakistan Journal of Agricultural Research[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of experimental protocols from key studies on Tuta absoluta management.

Protocol 1: Mass Trapping Efficacy Trial
  • Objective: To evaluate the effectiveness of mass trapping using pheromone-baited traps compared to conventional insecticide treatments in open-field tomato cultivation.

  • Experimental Design: The study utilized multiple tomato fields, with some designated as pheromone-treated plots and others as control plots (receiving conventional insecticide sprays).

  • Pheromone Treatment: Water traps baited with pheromone lures were deployed at a density of 48 traps per hectare. Traps were placed at ground level for optimal capture rates.

  • Control Treatment: Control fields were treated with insecticides according to standard farmer practices in the region.

  • Data Collection: The number of male Tuta absoluta moths captured in traps was recorded weekly. The percentage of leaves and fruits with damage from the pest was also assessed at regular intervals throughout the growing season.

  • Statistical Analysis: The data on moth captures and crop damage were subjected to statistical analysis to compare the efficacy of the two treatments.

Protocol 2: Integrated Pest Management (IPM) vs. Conventional Farming
  • Objective: To compare the cost-benefit ratio of an IPM strategy incorporating pheromones with conventional farmer practices for the management of Tuta absoluta.

  • Experimental Design: The study was conducted on a widely grown hybrid tomato variety. Two treatment plots were established: an IPM plot and a conventional farmer practice (control) plot.

  • IPM Treatment: This plot utilized a combination of management tactics, including:

    • Pheromone and golden-colored light traps for monitoring and mass trapping.

    • Push-pull cropping with spearmint (repellent) and garden cress (attractant).

    • A single application of a neem-based botanical insecticide.

  • Control Treatment: The control plot received two applications of Flubendiamide 480 g/L, a synthetic insecticide.

  • Data Collection: Data was collected on the percentage of leaf and fruit infestation by Tuta absoluta, tomato yield (in maunds per acre), and the costs of all inputs and labor for both treatments.

  • Economic Analysis: A cost-benefit ratio was calculated for each treatment by dividing the total income by the total cost of production.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Experimental Workflow for Mass Trapping Efficacy Trial cluster_setup Experimental Setup cluster_pheromone Pheromone Treatment cluster_control Control Treatment cluster_data Data Collection & Analysis field_selection Field Selection treatment_assignment Treatment Assignment (Pheromone vs. Control) field_selection->treatment_assignment trap_deployment Deploy 48 Pheromone-Baited Water Traps per Hectare treatment_assignment->trap_deployment insecticide_application Apply Conventional Insecticide Sprays treatment_assignment->insecticide_application weekly_monitoring Weekly Monitoring: - Moth Captures - Leaf & Fruit Damage trap_deployment->weekly_monitoring insecticide_application->weekly_monitoring data_analysis Statistical Analysis of Efficacy Data weekly_monitoring->data_analysis conclusion conclusion data_analysis->conclusion Draw Conclusions on Cost-Effectiveness

Caption: Workflow for comparing mass trapping and insecticide efficacy.

G Cost-Benefit Analysis Workflow: IPM vs. Conventional cluster_setup Experimental Setup cluster_ipm IPM Treatment cluster_control Conventional Treatment cluster_data Data Collection cluster_analysis Economic Analysis plot_establishment Establish IPM and Control Plots ipm_methods Apply IPM Strategy: - Pheromone Traps - Push-Pull Cropping - Neem Spray plot_establishment->ipm_methods conventional_methods Apply Conventional Method: - Flubendiamide Sprays plot_establishment->conventional_methods infestation_data Collect Infestation Data (% Leaf & Fruit Damage) ipm_methods->infestation_data conventional_methods->infestation_data yield_data Measure Tomato Yield (maunds/acre) infestation_data->yield_data cost_data Record All Production Costs yield_data->cost_data cbr_calculation Calculate Cost-Benefit Ratio for Each Treatment cost_data->cbr_calculation comparison comparison cbr_calculation->comparison Compare Economic Viability

Caption: Workflow for the cost-benefit analysis of IPM vs. conventional methods.

Conclusion

The evidence suggests that pheromone-based management strategies, particularly when integrated into a broader IPM program, are a cost-effective and efficacious alternative to reliance on conventional insecticides for the control of Tuta absoluta. While the initial investment in traps may be a consideration, the long-term benefits include reduced insecticide costs, prevention of resistance development, and potentially higher net returns. Mass trapping has been shown to be more effective at reducing leaf damage than insecticides in some studies. Furthermore, IPM strategies that include pheromones have demonstrated comparable, if not slightly better, cost-benefit ratios to conventional, insecticide-heavy approaches. For researchers and professionals in drug development, the exploration of semiochemicals like pheromones represents a promising avenue for creating sustainable and effective pest management solutions.

References

Cross-Reactivity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate with other Lepidoptera: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate , the primary component of the sex pheromone of the tomato leafminer, Tuta absoluta (Lepidoptera: Gelechiidae), has demonstrated a high degree of species specificity in field applications. While extensive research has focused on its efficacy in attracting the target pest, published data on its cross-reactivity with other Lepidoptera species is limited. This guide synthesizes the available information and highlights the current understanding of this pheromone's selectivity.

Summary of Attractiveness

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a potent attractant for male Tuta absoluta moths. Field trials have consistently shown its effectiveness in monitoring and mass trapping of this significant agricultural pest. The pheromone is typically used in combination with a minor component, (3E,8Z)-tetradeca-3,8-dienyl acetate, which can enhance the attractiveness of the lure.

Data on Cross-Reactivity

Currently, there is no published experimental data from electroantennogram (EAG) assays, behavioral choice tests, or extensive field trapping that systematically evaluates the cross-reactivity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate with a diverse range of non-target Lepidoptera species. The absence of such data prevents the creation of a detailed comparative table of responses.

The high specificity of sex pheromones is a common characteristic in Lepidoptera, arising from the unique blend and ratio of chemical compounds produced by each species. This chemical complexity ensures that mating signals are directed towards conspecifics, minimizing unproductive interspecies interactions. It is therefore hypothesized that (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate would elicit minimal to no response in most other moth species, particularly those outside of the Gelechiidae family.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously assess the cross-reactivity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, the following experimental protocols are recommended:

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.

Methodology:

  • Insect Preparation: Antennae are excised from live, healthy male moths of various non-target species.

  • Electrode Placement: The antenna is mounted between two electrodes, typically glass capillaries filled with a saline solution.

  • Stimulus Delivery: A purified synthetic sample of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, dissolved in a suitable solvent (e.g., hexane), is puffed over the antenna. A range of concentrations should be tested.

  • Data Recording: The resulting change in electrical potential (depolarization) across the antenna is recorded.

  • Controls: A solvent blank and a known general odorant (e.g., hexanal) are used as negative and positive controls, respectively. The response to the pheromone of the tested species (if known) should also be measured as a positive control for antennal viability.

A diagram of a typical EAG experimental workflow is provided below:

EAG_Workflow cluster_preparation Antennal Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition Moth Non-Target Moth Excise Excise Antenna Moth->Excise Mount Mount Antenna on Electrodes Excise->Mount Puff Puff over Antenna Mount->Puff Pheromone (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate Pheromone->Puff Solvent Solvent Control Solvent->Puff PositiveControl Positive Control PositiveControl->Puff Amplifier Amplifier Puff->Amplifier Recorder Recording Device Amplifier->Recorder Analysis Data Analysis Recorder->Analysis

EAG Experimental Workflow
Behavioral Assays (Wind Tunnel)

Wind tunnel assays can determine if a chemical elicits an attractive behavioral response.

Methodology:

  • Wind Tunnel Setup: A laminar flow wind tunnel is used with controlled airflow, temperature, and light conditions.

  • Insect Release: Male moths of non-target species are released at the downwind end of the tunnel.

  • Lure Placement: A lure containing a known concentration of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is placed at the upwind end.

  • Behavioral Observation: The flight behavior of the moths is observed and recorded. Key behaviors to note include taking flight, upwind flight, casting (zigzagging flight), and contact with the lure.

  • Controls: A solvent-only lure is used as a negative control.

Field Trapping

Field trapping studies can assess the attractiveness of the pheromone to non-target species under natural conditions.

Methodology:

  • Trap Deployment: Delta traps or similar sticky traps baited with lures containing (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate are deployed in various habitats.

  • Trap Monitoring: Traps are checked regularly, and all captured insects are collected.

  • Species Identification: All captured Lepidoptera are identified to the species level.

  • Data Analysis: The number of target versus non-target species captured is quantified.

A logical diagram illustrating the relationship between these experimental approaches is shown below:

Experimental_Logic Pheromone (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate EAG Electroantennography (EAG) Pheromone->EAG Test Compound WindTunnel Wind Tunnel Assays Pheromone->WindTunnel Test Compound FieldTrapping Field Trapping Pheromone->FieldTrapping Test Compound PhysiologicalResponse Physiological Response (Antennal Firing) EAG->PhysiologicalResponse BehavioralResponse Behavioral Response (Attraction) WindTunnel->BehavioralResponse EcologicalRelevance Ecological Relevance (Field Attraction) FieldTrapping->EcologicalRelevance

Logical Flow of Cross-Reactivity Assessment

Conclusion

While (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a highly effective and specific attractant for Tuta absoluta, there is a clear need for further research to quantify its potential cross-reactivity with other Lepidoptera. The experimental protocols outlined above provide a framework for conducting such studies. For researchers, scientists, and drug development professionals, it is crucial to rely on empirical data to confirm the specificity of any semiochemical-based pest management tool. Until such data becomes available, the high field-observed specificity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate provides a strong indication of its limited impact on non-target moth populations.

Safety Operating Guide

Proper Disposal of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate, a common component in insect pheromone lures, are outlined below to ensure minimal environmental impact and adherence to regulatory standards. This procedural guide is intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.

Immediate Safety and Disposal Protocols

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is classified as a skin irritant.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection, should be worn during handling and disposal.[3] In the event of a spill, the material should be absorbed with an inert material such as sand or soil and collected into a suitable, closed container for disposal.[4]

The primary method for disposal of waste (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is through an approved waste disposal facility, which may include incineration or a sanitary landfill.[5] It is crucial to adhere to all local, state, and federal regulations governing chemical waste disposal.[5] For specific guidance, contacting a licensed professional waste disposal service is recommended.[3][6]

Disposal AspectRecommendationCitation
Unused Product Dispose of at an approved incineration or sanitary landfill in accordance with local, state, and federal regulations.[5]
Contaminated Packaging Treat as the product itself. Do not reuse or refill the container.[5]
Spill Residue Absorb with inert material (e.g., sand, soil), collect in a suitable, closed container, and dispose of as chemical waste.[4]
Used Pheromone Lures Once used, the dispenser primarily contains rubber and should be disposed of by a licensed professional waste disposal service.[6]

Detailed Experimental Disposal Protocol

The following step-by-step process outlines the recommended procedure for the disposal of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate and its contaminated materials in a laboratory setting.

  • Personal Protective Equipment (PPE) Confirmation: Before beginning any disposal procedures, ensure that appropriate PPE is worn, including but not limited to chemical-resistant gloves and safety glasses.

  • Waste Segregation: Segregate waste containing (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate from other laboratory waste streams. This includes unused product, empty or partially empty containers, and any materials used for spill cleanup.

  • Containerization: Place all waste materials into a clearly labeled, sealed, and non-reactive container. The label should prominently display the chemical name: "(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate" and any relevant hazard warnings (e.g., "Skin Irritant").

  • Spill Management: In the event of a spill, immediately contain the area. Cover the spill with an absorbent, non-combustible material such as vermiculite, sand, or earth.[4] Carefully sweep or scoop the absorbed material into the designated waste container.

  • Final Disposal: Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet (SDS) for (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate.

  • Record Keeping: Maintain a detailed record of the disposal activities, including the date, quantity of waste, and the name of the disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate.

DisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure start Start: Waste Identification waste_type Type of Waste? start->waste_type spill Spill Material waste_type->spill Spill unused_product Unused Product waste_type->unused_product Unused Chemical container Empty/Contaminated Container waste_type->container Contaminated Packaging absorb Absorb with Inert Material spill->absorb collect Collect in Labeled, Sealed Container unused_product->collect container->collect absorb->collect contact_disposal Contact Licensed Waste Disposal Service collect->contact_disposal dispose Dispose via Approved Facility (Incineration/ Landfill) contact_disposal->dispose

Caption: Disposal workflow for (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate.

References

Personal protective equipment for handling Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate (CAS Number: 163041-94-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation[1][2]. Ingestion is harmful, and it may also cause respiratory irritation[2]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

HazardGHS ClassificationRecommended Personal Protective Equipment
Skin Contact Skin Irritation (Category 2)[1][2]Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling. Protective Clothing: A lab coat or a complete chemical-resistant suit should be worn to protect against skin contact[2].
Eye Contact Serious Eye Irritation (Category 2A)[2]Eye Protection: Safety glasses with side shields or a face shield are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[2].
Inhalation Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]Respiratory Protection: If there is a risk of inhalation of vapors, mists, or aerosols, use a P95 (US) or P1 (EU EN 143) particle respirator[2]. Ensure adequate ventilation in the work area.
Ingestion Acute toxicity, oral (Category 4)[2]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the chemical[2][3].

Operational Plan for Safe Handling

A systematic approach to handling (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_chem Handle Chemical prep_area->handle_chem Proceed to Handling handle_spill Spill Kit Ready cleanup_decon Decontaminate Surfaces handle_chem->cleanup_decon Experiment Complete cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_waste Dispose of Waste cleanup_doff->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Safe handling workflow from preparation to disposal.

Experimental Protocol for Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate[3].

  • Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.

  • Donning Personal Protective Equipment (PPE):

    • Put on a lab coat or chemical-resistant suit.

    • Wear safety glasses and a face shield.

    • If required, don the appropriate respiratory protection.

    • Inspect and put on chemically resistant gloves.

  • Handling the Chemical:

    • This substance is a liquid[4]. Handle with care to avoid splashes.

    • Use appropriate lab equipment for transfers and measurements.

    • Keep containers closed when not in use.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice[3].

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[3].

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention[3].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician[3].

  • Doffing Personal Protective Equipment (PPE):

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.

    • Remove lab coat or suit.

    • Remove face shield and safety glasses.

    • Remove respirator, if worn.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including unused chemical and contaminated materials (e.g., gloves, paper towels), in a suitable, closed, and clearly labeled container.

  • Disposal Method: Dispose of contaminated materials in accordance with applicable federal, state, and local environmental regulations. Do not allow the product to enter drains[2]. The specific disposal route will depend on your institution's hazardous waste management program. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[2].

References

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Retrosynthesis Analysis

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(3E,8Z,11Z)-3,8,11-Tetradecatrienyl acetate
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(3E,8Z,11Z)-3,8,11-Tetradecatrienyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.